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Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate Documentation Hub

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  • Product: Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate
  • CAS: 71931-17-4

Core Science & Biosynthesis

Foundational

What is Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate used for

Topic: Strategic Utilization of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate in Peptidomimetic Design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate in Peptidomimetic Design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Backbone Modifier

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4) is a specialized, orthogonally protected amino acid derivative used primarily in the synthesis of peptidomimetics and peptoids (poly-N-substituted glycines).

In the context of drug discovery, this compound serves as a critical building block for introducing N-ethylglycine units into peptide chains. Unlike standard amino acids where the side chain is attached to the


-carbon, this derivative carries the ethyl group on the nitrogen. This structural modification—N-alkylation —is a proven strategy to:
  • Block Proteolytic Cleavage: N-substitution sterically hinders protease access to the amide bond, significantly extending plasma half-life.

  • Modulate Conformational Flexibility: It restricts the Ramachandran

    
     angles, forcing peptides into specific secondary structures (e.g., polyproline type-I helices).
    
  • Enhance Membrane Permeability: By removing the amide hydrogen bond donor, it increases lipophilicity and improves passive transport across cell membranes.

This guide details the synthesis, deprotection logic, and experimental application of this compound in high-value medicinal chemistry workflows.

Chemical Profile & Orthogonal Logic

The utility of this compound lies in its orthogonal protection scheme . The Benzyloxycarbonyl (Cbz or Z) group on the amine and the Ethyl ester on the carboxyl terminus allow for selective deprotection under mutually exclusive conditions.

PropertySpecification
IUPAC Name Ethyl 2-[benzyl(ethoxycarbonyl)amino]acetate
Common Name N-Cbz-N-ethylglycine ethyl ester
CAS Number 71931-17-4
Molecular Formula C

H

NO

Molecular Weight 265.31 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Stability Stable at RT; Hydrolyzes in strong acid/base
Strategic Orthogonality
  • C-Terminus (Ethyl Ester): Cleaved by base hydrolysis (LiOH/NaOH) to yield the free acid for coupling to the next amine. Stable to hydrogenolysis and mild acid.

  • N-Terminus (Cbz Group): Cleaved by catalytic hydrogenolysis (H

    
    /Pd-C) or strong acid (HBr/AcOH) to yield the free amine. Stable to basic hydrolysis conditions used for the ester.
    

Synthesis & Experimental Protocols

The synthesis of this compound typically follows a convergent route involving N-alkylation followed by protection.

Workflow Diagram: Synthesis & Activation

SynthesisWorkflow Start Ethylamine (Primary Amine) Inter N-Ethylglycine Ethyl Ester (Secondary Amine) Start->Inter SN2 Alkylation (DCM, 0°C to RT) Reagent1 Ethyl Bromoacetate (0.5 eq) Reagent1->Inter Product Ethyl 2-((benzyloxycarbonyl) (ethyl)amino)acetate Inter->Product N-Protection (NaHCO3, 0°C) Protect Cbz-Cl (Benzyl Chloroformate) Protect->Product caption Fig 1: Stepwise synthesis via N-alkylation and Cbz-protection.

Protocol 1: Synthesis of N-Cbz-N-Ethylglycine Ethyl Ester

Causality: Direct alkylation of glycine is prone to over-alkylation. Using ethylamine in excess with ethyl bromoacetate favors the mono-alkylated product, which is then immediately protected to prevent side reactions.

Step A: N-Alkylation

  • Setup: Charge a flame-dried round-bottom flask with Ethylamine (2.0 M in THF, 2.0 eq) and cool to 0°C under N

    
    .
    
  • Addition: Dropwise add Ethyl Bromoacetate (1.0 eq) dissolved in THF over 30 minutes. The excess amine acts as a proton scavenger.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Filter off the ethylammonium bromide salt. Concentrate the filtrate to obtain crude N-ethylglycine ethyl ester.

Step B: Cbz Protection

  • Setup: Dissolve the crude amine (1.0 eq) in a biphasic mixture of DCM and Sat. NaHCO

    
      (1:1 v/v). Cool to 0°C.
    
  • Addition: Add Benzyl Chloroformate (Cbz-Cl) (1.1 eq) dropwise.[1]

  • Reaction: Vigorously stir at 0°C for 1 hour, then RT overnight.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine), water, and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Application: Peptidomimetic Assembly

Researchers utilize this building block to insert "kinks" into peptide chains. The following protocols describe how to selectively activate either end of the molecule.

Protocol 2: C-Terminal Activation (Ester Hydrolysis)

Use this when extending the peptide chain from the N-terminus of a growing peptide.

  • Dissolution: Dissolve Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (1 mmol) in THF/MeOH/H

    
    O  (3:1:1).
    
  • Hydrolysis: Add LiOH·H

    
    O  (2.0 eq) at 0°C. Stir at RT for 2–4 hours.
    
    • Checkpoint: Monitor by TLC. Disappearance of the ester spot indicates completion.

  • Workup: Acidify carefully to pH 2–3 with 1M HCl. Extract with EtOAc.[1][2]

  • Result: N-Cbz-N-ethylglycine (Free Acid) . Ready for EDC/HOBt coupling.

Protocol 3: N-Terminal Activation (Hydrogenolysis)

Use this when adding this unit to the C-terminus of a growing peptide or deprotecting the final sequence.

  • Setup: Dissolve the compound in MeOH or EtOH .

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under a balloon of H

    
      (1 atm) for 1–3 hours.
    
    • Note: Cbz removal is usually faster than ester hydrolysis or benzyl ester cleavage.

  • Workup: Filter through Celite to remove Pd/C. Concentrate.

  • Result: N-ethylglycine ethyl ester . The secondary amine is now nucleophilic and ready to attack an activated carboxylic acid.

Pathway Diagram: Peptoid Assembly Logic

PeptoidLogic Start Cbz-N(Et)-Gly-OEt (Fully Protected) PathA Route A: Acid Activation (LiOH Hydrolysis) Start->PathA PathB Route B: Amine Activation (H2/Pd-C Hydrogenolysis) Start->PathB Acid Cbz-N(Et)-Gly-OH (Free Carboxylic Acid) PathA->Acid Amine HN(Et)-Gly-OEt (Free Secondary Amine) PathB->Amine Coupling Peptide Coupling (EDC/HOBt or HATU) Acid->Coupling + H2N-Peptide Amine->Coupling + HOOC-Peptide Result Elongated Peptidomimetic Chain Coupling->Result caption Fig 2: Divergent activation pathways for peptide elongation.

Safety & Handling

  • Benzyl Chloroformate (Cbz-Cl): Lachrymator and corrosive.[3] Handle in a fume hood. Reacts vigorously with water/alcohols.

  • Ethyl Bromoacetate: Highly toxic alkylating agent.[3] Severe eye and skin irritant. Inhalation can be fatal.[3] Double-glove and use a face shield.

  • Hydrogenolysis: Pd/C is pyrophoric when dry. Keep wet with solvent and purge with inert gas before introducing hydrogen.

References

  • Zervas, L., & Bergmann, M. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft. Link

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. Link

  • Fischer, P. M. (2003). The design, synthesis and application of stereochemically defined constrained peptide analogues. Current Protein and Peptide Science. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Sources

Exploratory

Technical Guide: Synthesis of N-Cbz-N-ethyl-glycine Ethyl Ester

Target Molecule: N-(Benzyloxycarbonyl)-N-ethylglycine ethyl ester CAS Registry Number: 1145-81-9 (Related analog reference) Primary Application: Peptoid synthesis, modified amino acid building blocks, drug discovery inte...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N-(Benzyloxycarbonyl)-N-ethylglycine ethyl ester CAS Registry Number: 1145-81-9 (Related analog reference) Primary Application: Peptoid synthesis, modified amino acid building blocks, drug discovery intermediates.

Executive Summary

The synthesis of N-Cbz-N-ethyl-glycine ethyl ester presents a specific challenge in organic synthesis: the mono-alkylation of a nitrogen atom without over-alkylation or side reactions affecting the ester or carbamate protecting groups. While reductive amination strategies exist, they often suffer from selectivity issues (mono- vs. di-alkylation).

This guide details the Direct N-Alkylation of N-Cbz-Glycine Ethyl Ester using sodium hydride (NaH) and ethyl iodide (EtI). This pathway is the "Gold Standard" for research and early-phase development due to its high reliability, strict control over stoichiometry (preventing over-alkylation), and compatibility with standard purification workflows.

Retrosynthetic Analysis

To understand the strategic disconnection, we view the target molecule as a protected glycine core modified at the nitrogen.

Retrosynthesis Figure 1: Retrosynthetic disconnection of N-Cbz-N-ethyl-glycine ethyl ester. Target N-Cbz-N-ethyl-glycine ethyl ester Intermediate N-Cbz-glycine ethyl ester Intermediate->Target N-Alkylation (Sn2) Reagents Ethyl Iodide (EtI) + NaH Reagents->Target Precursor Glycine Ethyl Ester HCl + Cbz-Cl Precursor->Intermediate N-Protection

Core Protocol: Direct N-Alkylation

This protocol assumes the use of N-Cbz-glycine ethyl ester as the starting material.[1][2] If this is not available, it can be readily synthesized from glycine ethyl ester hydrochloride and benzyl chloroformate (Cbz-Cl) using standard Schotten-Baumann conditions.

Materials & Reagents
ReagentEquiv.[1][3][4][5][6]RoleKey Property
N-Cbz-glycine ethyl ester 1.0SubstrateMW ~237.25 g/mol
Sodium Hydride (NaH) 1.2 - 1.5Base60% dispersion in oil; Moisture sensitive
Ethyl Iodide (EtI) 1.5 - 2.0Alkylating AgentLight sensitive; bp 72°C
DMF (Anhydrous) SolventSolventPolar aprotic; promotes Sn2
Ammonium Chloride (sat.) QuenchQuenchMild acid to neutralize NaH
Step-by-Step Methodology
Step 1: Preparation of the Anion (Deprotonation)
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (concentration ~0.2 M relative to substrate).

  • Substrate Addition: Dissolve N-Cbz-glycine ethyl ester (1.0 eq) in the DMF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Carefully add Sodium Hydride (NaH) (1.2 eq, 60% dispersion) portion-wise over 10–15 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Ensure the system is vented through a bubbler or balloon.
      
    • Scientist's Note: The solution may turn slightly yellow. Stir at 0°C for 30 minutes to ensure complete deprotonation of the carbamate nitrogen (

      
      ).
      
Step 2: N-Alkylation
  • Alkylation: Add Ethyl Iodide (1.5 eq) dropwise via syringe to the cold reaction mixture.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (25°C) .

  • Monitoring: Stir for 4–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Target: Disappearance of the N-H carbamate spot. The product will typically have a slightly higher

      
       than the starting material due to the loss of the H-bond donor.
      
Step 3: Workup & Purification [3][6]
  • Quench: Cool the mixture back to 0°C. Carefully add saturated aqueous

    
     to quench excess NaH.
    
  • Extraction: Dilute with water and extract 3x with Ethyl Acetate (EtOAc) .

  • Wash: Wash the combined organic layers with:

    • Water (2x)

    • 5% LiCl solution (Critical step to remove DMF).

    • Brine (1x).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography on silica gel.

    • Eluent: Gradient of 10%

      
       30% EtOAc in Hexanes.
      

Mechanistic Pathway

The reaction proceeds via an irreversible deprotonation followed by an


 nucleophilic substitution. The Cbz group is critical here: it acidifies the N-H bond sufficiently for NaH to remove it, but prevents the formation of a second anion, ensuring strictly mono-alkylation .

Mechanism Figure 2: Mechanistic pathway of base-mediated N-alkylation. Start N-Cbz-Gly-OEt (Carbamate) Intermediate Nitrogen Anion (Nucleophile) Start->Intermediate Deprotonation (-H2) Base NaH Base->Intermediate Product N-Cbz-N-Et-Gly-OEt Intermediate->Product Sn2 Attack Electrophile Ethyl Iodide (Et-I) Electrophile->Product

[3]

Quality Control & Troubleshooting

Analytical Expectations ( NMR in )
  • Ethyl Ester: Triplet (~1.2 ppm) and Quartet (~4.1 ppm).

  • N-Ethyl Group: Distinct Triplet (~1.1 ppm) and Quartet (~3.4 ppm). Note: These may overlap with the ester signals or appear as rotamers due to the carbamate.

  • Glycine Alpha-Protons: Singlet (or split singlet due to rotamers) around 3.9–4.0 ppm.

  • Cbz Group: Multiplet (7.3 ppm, 5H) and Singlet (5.1 ppm, 2H).

  • Rotamers: Cbz-protected N-alkyl amino acids often exist as cis/trans rotamers at room temperature, leading to broad or doubled NMR signals. Do not mistake this for impurity. Run NMR at 50°C to coalesce peaks if necessary.

Common Issues
IssueCauseSolution
Low Yield Incomplete deprotonation or wet DMF.Ensure DMF is anhydrous (store over molecular sieves). Increase NaH stir time.
Hydrolysis Presence of water/NaOH during workup.Use mild quench (

) and avoid strong basic washes.
Starting Material Remains Steric hindrance or old EtI.Add catalytic KI (Finkelstein condition) or use fresh EtI. Heat to 40°C if sluggish.

Safety & Handling

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release hydrogen gas. Handle under inert atmosphere.

  • Ethyl Iodide: Alkylating agent (potential carcinogen). Use in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Double glove.

References

  • BenchChem. (2025).[1][3][5] The Strategic Incorporation of N-Boc-N-ethyl Glycine in Modern Peptide Synthesis: A Technical Guide. Retrieved from .

  • Organic Syntheses. (1963). N-Carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester. Org. Synth. 1963, 43, 45. Retrieved from .

  • GuideChem. (2023). How to Synthesize N-Benzylglycine Ethyl Ester Efficiently? Retrieved from .

  • RSC Advances. (2014). A Facile Chemoselective Deprotection of Aryl Silyl Ethers Using Sodium Hydride. (Demonstrates NaH/DMF compatibility with protecting groups). Retrieved from .

Sources

Foundational

An In-depth Technical Guide to 1,10-Phenanthroline: Core Principles, Applications, and Safety

A Note on the Topic: Initial searches for the chemical corresponding to CAS number 71931-17-4 did not yield a definitive identification from publicly available databases. To provide a comprehensive and valuable technical...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Topic: Initial searches for the chemical corresponding to CAS number 71931-17-4 did not yield a definitive identification from publicly available databases. To provide a comprehensive and valuable technical guide in the spirit of the user's request, this document will focus on the well-characterized and foundational compound, 1,10-Phenanthroline (CAS 66-71-7). This heterocyclic organic compound is a cornerstone in coordination chemistry and its derivatives, including those in the imidazo[4,5-f][1][2]phenanthroline family, are of significant interest in current research. Understanding the core properties and functionalities of 1,10-phenanthroline is essential for any researcher working with its more complex analogues.

Introduction

1,10-Phenanthroline (phen) is a rigid, planar, tricyclic heterocyclic organic compound with the chemical formula C₁₂H₈N₂.[1] It is a white to light yellow crystalline powder, often sold as the monohydrate.[1][3] Its structure, featuring two nitrogen atoms in a bipyridine-like arrangement, makes it a powerful bidentate chelating agent for a wide array of metal ions.[4][5] This strong chelating ability is the foundation of its diverse applications in analytical chemistry, organic synthesis, and the biological sciences.[5][6] This guide provides an in-depth exploration of the synthesis, mechanisms of action, key applications, and safety protocols associated with 1,10-phenanthroline.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,10-phenanthroline is presented in the table below.

PropertyValue
CAS Number 66-71-7 (anhydrous), 5144-89-8 (monohydrate)
Molecular Formula C₁₂H₈N₂
Molar Mass 180.21 g/mol (anhydrous)
Appearance White to light yellow crystalline powder[1]
Melting Point 114-117 °C (anhydrous)[3]
Boiling Point >330 °C[3]
Solubility Slightly soluble in water; soluble in ethanol, acetone, and benzene[3]
pKa (of the conjugate acid) 4.84[4]

Synthesis of 1,10-Phenanthroline

The classical synthesis of 1,10-phenanthroline is achieved through two successive Skraup reactions.[4] This method involves the reaction of glycerol with o-phenylenediamine, catalyzed by sulfuric acid, in the presence of an oxidizing agent such as arsenic acid or nitrobenzene.[4] The dehydration of glycerol yields acrolein, which then undergoes a condensation reaction with the amine, followed by cyclization to form the phenanthroline scaffold.[4]

More recent synthetic strategies have been developed to create functionalized 1,10-phenanthroline derivatives, allowing for the tuning of its electronic and steric properties for specific applications in catalysis and materials science.[2][7]

Mechanism of Action: The Power of Chelation

The primary mechanism of action for 1,10-phenanthroline across its various applications is its ability to act as a potent chelating agent.[5] The two nitrogen atoms in the 1 and 10 positions possess lone pairs of electrons, acting as Lewis base donor sites.[5] These nitrogen atoms are perfectly positioned to form two coordinate bonds with a single metal ion, creating a stable five-membered ring structure.[6] This bidentate chelation results in the formation of highly stable metal complexes with a wide range of transition metals.[5][6]

Chelation_Mechanism cluster_reactants Reactants cluster_product Product phen 1,10-Phenanthroline (Ligand) complex [M(phen)₃]²⁺ Complex (Stable Chelate) phen->complex Chelation metal Metal Ion (M²⁺) (e.g., Fe²⁺, Cu²⁺, Zn²⁺) metal->complex Coordination

Chelation of a metal ion by 1,10-phenanthroline to form a stable complex.

Applications in Research and Development

The unique properties of 1,10-phenanthroline have led to its widespread use in various scientific disciplines.

Analytical Chemistry

1,10-Phenanthroline is a cornerstone reagent in analytical chemistry, primarily for the colorimetric determination of metal ions.[6] Its complex with ferrous iron (Fe²⁺), known as ferroin, exhibits a strong red color with a maximum absorbance at 510 nm, allowing for the sensitive and accurate quantification of iron.[1] This reaction is highly selective for Fe²⁺ in the pH range of 2 to 9.[3]

Experimental Protocol: Spectrophotometric Determination of Iron

  • Sample Preparation: Prepare a series of standard iron solutions of known concentrations and a solution of the unknown sample.

  • Reduction of Iron: Add a reducing agent, such as hydroxylamine hydrochloride, to each solution to ensure all iron is in the Fe²⁺ state.

  • Complexation: Add a solution of 1,10-phenanthroline to each standard and the unknown sample. Adjust the pH to the optimal range (typically 3-6) using a buffer solution.

  • Measurement: Allow the color to develop fully. Measure the absorbance of each solution at 510 nm using a spectrophotometer.

  • Quantification: Plot a calibration curve of absorbance versus the concentration of the iron standards. Use the absorbance of the unknown sample to determine its iron concentration from the calibration curve.

Organic Synthesis and Catalysis

In organic synthesis, 1,10-phenanthroline and its derivatives serve as important ligands for transition metal catalysts.[8] These ligands can enhance the catalytic activity and selectivity of reactions such as cross-coupling, cycloaddition, and decarboxylation coupling reactions.[8] The rigid structure of the phenanthroline ligand provides stability to the metal center, while modifications to the phenanthroline backbone can be used to fine-tune the catalyst's properties for specific transformations.[2]

Biological Research and Drug Development

1,10-Phenanthroline and its metal complexes exhibit a range of biological activities, making them valuable tools in biochemical research and as potential therapeutic agents.

  • Enzyme Inhibition: As a potent chelator of divalent metal ions, 1,10-phenanthroline can inhibit metalloenzymes by sequestering the metal cofactors essential for their catalytic activity.[9][10] It is a known inhibitor of zinc-dependent metalloproteases.[11][12]

  • Antimicrobial and Antitumor Activity: Certain 1,10-phenanthroline-metal complexes have demonstrated significant antimicrobial and anticancer properties.[1][13] The proposed mechanism for their cytotoxicity often involves the intercalation of the planar phenanthroline ligand into DNA and the generation of reactive oxygen species (ROS) by the metal center, leading to DNA cleavage and apoptosis.[9] For example, copper-phenanthroline complexes are well-known for their nuclease activity.[9]

Biological_Activity Phen_Complex 1,10-Phenanthroline Metal Complex DNA DNA Phen_Complex->DNA Intercalation ROS Reactive Oxygen Species (ROS) Phen_Complex->ROS Generation Apoptosis Cell Death (Apoptosis) DNA->Apoptosis ROS->DNA Oxidative Damage

Proposed mechanism of antitumor activity of 1,10-phenanthroline metal complexes.

Safety and Handling

1,10-Phenanthroline is classified as a hazardous substance and requires careful handling.[14][15] It is toxic if swallowed and very toxic to aquatic life with long-lasting effects.[16][17][18]

Safety Data Summary
HazardDescription
Acute Oral Toxicity Category 3: Toxic if swallowed.[14][17]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[16][17]
Chronic Health Effects Limited evidence suggests potential for non-lethal mutagenic effects after a single exposure.[15] Long-term exposure to high dust concentrations may affect lung function.[15]
Incompatibilities Strong acids, strong oxidizing agents.[3]
Handling and Storage
  • Handling: Use in a well-ventilated area, preferably under a fume hood.[19] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] Avoid creating dust.[16] Do not eat, drink, or smoke when handling this chemical.[17] Wash hands thoroughly after handling.[14]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[20] It is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen) to prevent moisture absorption.[3] Store away from incompatible materials.[3] Store in a locked-up area accessible only to authorized personnel.[19]

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor.[17] Rinse mouth with water.[14]

  • If on Skin: Wash off with plenty of water.[19] Remove contaminated clothing.[19]

  • If in Eyes: Rinse cautiously with water for several minutes.[17] Remove contact lenses if present and easy to do. Continue rinsing.[17]

  • If Inhaled: Move person to fresh air and keep comfortable for breathing.[17]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] Do not allow the product to enter drains or waterways due to its high aquatic toxicity.[16]

Conclusion

1,10-Phenanthroline is a remarkably versatile and powerful molecule with a rich history and a vibrant future in scientific research. Its fundamental property as a potent chelating agent underpins its wide-ranging applications, from the routine analysis of metal ions to its use as a sophisticated ligand in catalysis and a promising scaffold in the design of novel therapeutics. A thorough understanding of its chemical properties, mechanisms of action, and, crucially, its safety and handling requirements, is essential for any researcher or drug development professional working with this important compound or its many derivatives.

References

  • 1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024, June 24). Stanford Materials. Retrieved from [Link]

  • 1,10-Phenanthroline. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. (2025, March 25). Journal of Drug Delivery and Therapeutics.
  • 1,10-Phenanthroline. (2025, August 19). ChemBK. Retrieved from [Link]

  • The Core Mechanism of o-Phenanthroline as a Chelating Agent: A Technical Guide. (2025, December). Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 24). Fisher Scientific.
  • 1-10-Phenanthroline.pdf. (n.d.). Fisher Scientific.
  • 1,10-Phenanthroline. (n.d.). Santa Cruz Biotechnology.
  • RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. (n.d.).
  • Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (2024, May 15).
  • Safety Data Sheet: 1,10-Phenanthroline monohydr
  • 1 10-Phenanthroline SDS (Safety Data Sheet). (2014, March 21). Flinn Scientific.
  • SAFETY DATA SHEET. (2025, December 25). Sigma-Aldrich.
  • SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). (n.d.). Merck Millipore.
  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. (2021, June 14). MDPI.
  • SAFETY D
  • The Multifaceted Role of 1,10-Phenanthroline in Inorganic Drug Design: A Technical Guide. (n.d.). Benchchem.
  • Direct Arylation of 1,10-Phenanthroline Using an Organomagnesium Reagent. (2025, November 13). ACS Omega.
  • Analytical Applications of 1,10-Phenanthroline and Rel
  • Safety D
  • 1,10-Phenanthroline. (n.d.). PubChem. Retrieved from [Link]

  • In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes. (n.d.). Toxicology Research (RSC Publishing).
  • Phenanthroline Ligands. (n.d.). Alfa Chemistry.
  • 1,10-Phenanthroline. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Recent advances in 1,10-phenanthroline ligands for chemosensing of c
  • Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (2024, May 15).
  • In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(II) and silver(I) complexes. (2026, January 24).
  • 1,10-Phenanthroline, Monohydr
  • Analytical Applications of 1,10-Phenanthroline and Rel
  • 1,10-Phenanthroline-Iron Complex-Derived Fe-N-C Electrocatalysts: Enhanced Oxygen Reduction Activity and Stability Through Synthesis Tuning. (2025, August 29). MDPI.
  • Synthesis of organic salts from 1,10-phenanthroline for biological applications. (2018, May 31). Taylor & Francis Online.
  • SAFETY DATA SHEET. (2010, November 24). ThermoFisher.
  • 1,10-Phenanthroline (hydrate) (CAS 5144-89-8). (n.d.). Cayman Chemical.
  • The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior. (2024, April 11). Scientific Reports.
  • Synthesis and biological activity of 1H-imidazo[4,5-f][1][2]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling. (2022, January 15). PubMed.

  • Safety Data Sheet: 1,10-Phenanthroline hydrochloride monohydr
  • 1,10-Phenanthroline (Monohydrate) CAS No 5144-89-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

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Exploratory

The Strategic Role of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate in Advanced Peptidomimetic and Polypeptoid Synthesis

Executive Summary In the rapidly evolving landscape of biopharmaceuticals, overcoming the poor pharmacokinetic profiles of native peptides remains a critical challenge. Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of biopharmaceuticals, overcoming the poor pharmacokinetic profiles of native peptides remains a critical challenge. Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4)[1] has emerged as a privileged, orthogonally protected building block designed to address these limitations. By serving as a highly controlled precursor for N-ethylglycine (NEtGly), this compound enables the synthesis of[2] and[3]. This technical guide details the mechanistic rationale, strategic applications, and self-validating experimental protocols for utilizing this versatile intermediate in modern organic chemistry.

Structural & Mechanistic Profiling

The Pharmacokinetic Power of N-Ethylation

Native peptide bonds (-NH-CO-) are inherently susceptible to enzymatic cleavage because proteases rely on hydrogen bonding with the amide proton for active-site recognition. Incorporating an N-ethylglycine residue fundamentally alters this dynamic. The N-ethylation removes the critical hydrogen bond donor and introduces localized steric hindrance. Furthermore, the alkylation alters the Ramachandran dihedral angles, shifting the thermodynamic balance of the amide bond to favor a higher ratio of the cis isomer. This structural distortion effectively blinds proteolytic enzymes to the cleavage site, exponentially increasing the in vivo half-life of the therapeutic.

Orthogonal Protection Strategy

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (Molecular Formula: C14H19NO4)[1] is engineered with a classic orthogonal protection scheme:

  • N-Terminal Protection (Cbz/Z): The benzyloxycarbonyl group is highly stable to basic conditions but is readily cleaved via catalytic hydrogenolysis or strong acids.

  • C-Terminal Protection (Ethyl Ester): The ethyl ester is stable to catalytic hydrogenation and mild acids but is easily hydrolyzed under basic saponification conditions.

This orthogonality grants synthetic chemists absolute regiocontrol, allowing for selective chain elongation from either the N-terminus or the C-terminus without risking unwanted side reactions.

Strategic Applications in Drug Development

Small-Molecule Peptidomimetics

The incorporation of N-alkyl amino acids is a cornerstone strategy in the development of orally active peptidomimetics. For instance, derivatives of N-ethylglycine have been instrumental in the synthesis of complex pharmaceutical agents, including glycoprotein IIb/IIIa receptor antagonists like Xemilofiban[2]. By utilizing Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate, researchers can seamlessly integrate NEtGly into solid-phase or solution-phase peptide synthesis workflows.

Next-Generation Polypeptoids (pNEtGly)

Polyethylene glycol (PEG) has long been the gold standard for improving drug solubility and circulation time. However, the rising prevalence of anti-PEG antibodies has driven the search for alternatives[3]. Poly(N-ethylglycine) (pNEtGly) has emerged as a superior hydrophilic polymer. It exhibits excellent water solubility, low polydispersity, and minimal immunogenicity[3]. Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate is the foundational precursor used to generate the N-ethylglycine free amino acid, which is subsequently converted into N-carboxyanhydride (NCA) monomers for ring-opening polymerization to form pNEtGly[3].

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols leverage causality-driven reagent selection and integrated validation steps.

Protocol A: Selective C-Terminal Deprotection (Saponification)

This workflow isolates the C-terminal carboxylic acid for subsequent coupling to an incoming amine.

  • Solvation: Dissolve Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (1.0 eq) in a 1:1 mixture of THF and H2O.

    • Causality: THF ensures complete solvation of the lipophilic ester, while H2O is required to dissolve the basic catalyst.

  • Hydrolysis: Cool the reaction to 0 °C and add LiOH·H2O (1.5 eq) portion-wise.

    • Causality: Lithium hydroxide is preferred over sodium hydroxide as its milder nature prevents potential side reactions, and 0 °C suppresses unwanted thermal degradation.

  • In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc 7:3).

    • Validation: The reaction is complete when the high-Rf starting material spot disappears entirely, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Acidify the aqueous layer to pH 2–3 using 1M HCl, then extract with Ethyl Acetate (3x).

    • Causality: Acidification protonates the carboxylate, driving the neutral Cbz-NEtGly-OH into the organic phase.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Selective N-Terminal Deprotection (Hydrogenolysis)

This workflow unmasks the secondary amine for coupling to an incoming carboxylic acid.

  • Solvation: Dissolve Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (1.0 eq) in absolute ethanol.

  • Catalysis: Flush the flask with inert gas (N2 or Ar), then carefully add 10% Pd/C (10% w/w).

    • Causality: Palladium on carbon selectively catalyzes the cleavage of the benzyl-oxygen bond without affecting the ethyl ester.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (1 atm) via a balloon. Stir vigorously at room temperature.

  • In-Process Validation: Monitor via TLC.

    • Validation: The product (H-NEtGly-OEt) will stain positive (yellow/purple) with Ninhydrin, confirming the presence of a free secondary amine, while the starting material remains Ninhydrin-negative.

  • Workup: Filter the heterogeneous mixture through a pad of Celite.

    • Causality: Celite safely traps the potentially pyrophoric Pd/C catalyst.

  • Isolation: Concentrate the filtrate in vacuo to yield the free amine.

Quantitative Data Summary

The following table summarizes the operational parameters and self-validating metrics for the orthogonal deprotection strategies.

Deprotection TargetReagent SystemSolventTemp / TimeExpected YieldOrthogonality / Validation
C-Terminal (Ester) LiOH·H2O (1.5 eq)THF/H2O (1:1)0 °C to RT, 2-4h> 90%Cbz group remains intact. Validated by pH-dependent extraction.
N-Terminal (Cbz) H2 (1 atm), 10% Pd/CAbsolute EtOHRT, 4-8h> 95%Ethyl ester remains intact. Validated by Ninhydrin positive TLC.

Process Visualizations

OrthogonalDeprotection A Cbz-NEtGly-OEt (CAS: 71931-17-4) B Cbz-NEtGly-OH (C-Terminal Free) A->B LiOH/H2O, THF (Saponification) C H-NEtGly-OEt (N-Terminal Free) A->C H2, Pd/C, EtOH (Hydrogenolysis) D Peptide Coupling (Amide Bond Formation) B->D + H-AA-OR HATU/DIPEA C->D + PG-AA-OH HATU/DIPEA E N-Alkylated Peptidomimetic D->E Yields Target

Workflow demonstrating the orthogonal deprotection of Cbz-NEtGly-OEt for peptide synthesis.

ProteolyticStability A Native Peptide Bond (-NH-CO-) B Protease Active Site (H-Bond Recognition) A->B C Rapid Hydrolysis (Degradation) B->C D N-Ethyl Amide Bond (-NEt-CO-) E Loss of H-Bond Donor & Steric Hindrance D->E F Proteolytic Stability (Increased Half-Life) E->F

Mechanism of proteolytic stability achieved via N-ethylation of the peptide backbone.

References

  • Xuan, S., et al. (2025). "Synthesis of Heterotelechelic Poly(N-ethylglycine) Polymers: from Polypeptoid Lipid Conjugates to Protein-Polymer Conjugates." Macromolecular Rapid Communications.[Link]

Sources

Foundational

The Architecture of N-Alkylated Building Blocks: A Technical Guide to Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Executive Summary: The Role of N-Alkylated Glycines in Drug Discovery In the evolving landscape of drug development, traditional peptides often suffer from severe pharmacokinetic limitations, including poor membrane perm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of N-Alkylated Glycines in Drug Discovery

In the evolving landscape of drug development, traditional peptides often suffer from severe pharmacokinetic limitations, including poor membrane permeability and rapid proteolytic degradation. Peptidomimetics—specifically poly-N-substituted glycines (peptoids)—have emerged as a robust solution to these challenges. By shifting the side chain from the alpha-carbon to the amide nitrogen, peptoids eliminate the amide hydrogen bond donor, drastically improving lipid solubility and rendering the backbone invisible to endogenous proteases.

At the core of synthesizing these resilient molecules lies the orthogonally protected building block: Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4)[1]. This compound features an N-ethyl group that introduces specific steric and lipophilic properties, protected by a benzyloxycarbonyl (Cbz) group on the amine and an ethyl ester on the carboxylate[2]. This whitepaper provides an in-depth, mechanistic guide to the safety, handling, and strategic deprotection of this critical intermediate, detailing the causality behind every experimental choice to ensure a self-validating workflow.

Physicochemical Profile and Safety Causality

Understanding the physical nature of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate is critical for maintaining its structural integrity. The presence of both a carbamate (Cbz) and an ester linkage makes the molecule susceptible to degradation under extreme pH or oxidative conditions.

Table 1: Physicochemical Properties
PropertyValueCausality / Operational Relevance
CAS Number 71931-17-4Unique identifier for the N-Cbz-N-ethylglycine ethyl ester[1].
Molecular Weight 265.31 g/mol Critical for exact stoichiometric calculations during peptide coupling[3].
Formula C14H19NO4Indicates the presence of the aromatic Cbz ring and aliphatic ethyl chains[1].
Physical Form Pale-yellow to Yellow-brown LiquidIts viscous nature requires positive displacement pipetting for accurate volumetric handling[3].
Storage Temperature 2-8 °CRefrigeration is mandated to prevent thermal degradation of the carbamate linkage and spontaneous ester hydrolysis over time[3].
Table 2: GHS Safety Data and Mitigation Strategies

As a biologically active organic intermediate, strict adherence to Global Harmonized System (GHS) protocols is required.

GHS ClassificationHazard StatementMechanistic Mitigation Strategy
H302 Harmful if swallowedDo not consume food/drink in the laboratory. Wash hands thoroughly to prevent accidental ingestion[3].
H315 Causes skin irritationThe lipophilic nature of the compound allows it to partition into the stratum corneum. Wear nitrile gloves and a standard laboratory coat[3].
H319 Causes serious eye irritationMandate the use of tight-fitting safety goggles. In case of exposure, rinse cautiously with water (P305+P351+P338)[3].
H335 May cause respiratory irritationVaporization of the liquid can irritate mucosal membranes. Handle exclusively within a certified chemical fume hood (P261)[3].

Orthogonal Deprotection Workflows

The true utility of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate lies in its orthogonality. The Cbz group and the ethyl ester can be selectively removed without affecting one another, allowing the chemist to dictate whether the molecule will be used for N-terminal or C-terminal extension in a growing peptoid chain.

G Start Ethyl 2-((benzyloxycarbonyl) (ethyl)amino)acetate (CAS: 71931-17-4) H2_Pd H2, Pd/C (MeOH) Catalytic Hydrogenolysis Start->H2_Pd Cbz Deprotection Saponification LiOH (THF/H2O) Ester Hydrolysis Start->Saponification Ester Deprotection Product1 N-Ethylglycine ethyl ester (Free Secondary Amine) H2_Pd->Product1 Product2 N-Cbz-N-ethylglycine (Free Carboxylic Acid) Saponification->Product2 Peptoid Peptoid / Peptidomimetic Synthesis Product1->Peptoid N-Terminal Extension Product2->Peptoid C-Terminal Extension

Orthogonal deprotection pathways for Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate.

Experimental Methodologies: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as good as its underlying logic. The following methodologies detail not just the steps, but the chemical causality driving each decision.

Protocol A: Selective N-Cbz Deprotection via Catalytic Hydrogenolysis

This workflow isolates the free secondary amine by removing the Cbz group. Hydrogenolysis selectively cleaves the benzylic C-O bond, releasing an unstable carbamic acid that spontaneously decarboxylates into the free amine, toluene, and carbon dioxide[2][4].

  • Preparation: In a flame-dried round-bottom flask, dissolve Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (1.0 eq) in anhydrous Methanol (0.1 M concentration).

    • Causality: Methanol is highly polar and protic, which stabilizes the polar transition states during the reduction process and efficiently solubilizes the generated secondary amine[5].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) to the solution.

    • Causality: Pd/C provides the heterogeneous catalyst surface where the H2 gas and the benzylic C-O bond interact to facilitate cleavage[2].

  • Atmospheric Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Argon/N2) three times, then evacuate and backfill with H2 gas using a balloon[6].

    • Causality: Removing ambient oxygen is a critical safety measure to prevent the explosive ignition of the Pd/C catalyst in the presence of hydrogen and methanol.

  • Reaction Execution & Validation: Stir vigorously at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Causality: The continuous evolution of CO2 gas drives the equilibrium forward. The disappearance of the UV-active starting material on the TLC plate serves as a self-validating indicator of reaction completion[2].

  • Workup & Isolation: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst, washing the pad with excess Methanol. Concentrate the filtrate in vacuo to yield the pure N-ethylglycine ethyl ester.

Protocol B: Selective Ethyl Ester Hydrolysis (Saponification)

To utilize the monomer for C-terminal extension, the ethyl ester must be hydrolyzed to the free carboxylic acid without disturbing the base-sensitive Cbz group.

  • Preparation: Dissolve Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and distilled H2O.

    • Causality: The biphasic nature of ester hydrolysis requires a co-solvent system. THF solubilizes the highly lipophilic protected amino acid, while water dissolves the inorganic hydroxide salt, ensuring a homogeneous reaction mixture[7].

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add Lithium Hydroxide monohydrate (LiOH·H2O) (1.5 eq).

    • Causality: LiOH is explicitly chosen over NaOH or KOH. The small lithium ion coordinates tightly with the carbonyl oxygen, increasing its electrophilicity. This allows the hydrolysis to proceed under milder conditions, preventing the unwanted cleavage of the Cbz carbamate[8].

  • Reaction Execution: Remove the ice bath and stir at room temperature for 12 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quenching & Acidification: Cool the mixture back to 0 °C and carefully acidify the solution to pH 2-3 using 1M HCl.

    • Causality: Acidification protonates the resulting water-soluble lithium carboxylate, converting it into the free N-Cbz-N-ethylglycine, which is highly lipophilic and extractable into the organic phase.

  • Extraction & Isolation: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the target carboxylic acid.

References

  • CymitQuimica. "ETHYL 2-((BENZYLOXYCARBONYL)(ETHYL)AMINO)ACETATE - Product Information.
  • Sigma-Aldrich. "ETHYL 2-((BENZYLOXYCARBONYL)(ETHYL)AMINO)ACETATE | 71931-17-4 Safety Information.
  • BenchChem. "The Benzyloxycarbonyl (Cbz or Z) Protecting Group - Mechanism of Cbz Deprotection.
  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism With Hydrogenolysis.
  • National Institutes of Health (PMC). "Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments - Ethyl Ester Hydrolysis.
  • ConnectSci. "Peptide Nucleic Acid Monomers: A Convenient and Efficient Synthetic Approach to Fmoc/Boc Monomers.

Sources

Exploratory

IUPAC name and synonyms for Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

This technical guide details the nomenclature, synthesis, and application of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate , a specialized amino acid derivative used in peptidomimetic drug design. Chemical Identity &...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the nomenclature, synthesis, and application of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate , a specialized amino acid derivative used in peptidomimetic drug design.

Chemical Identity & Nomenclature

This compound is a disubstituted glycine derivative . Structurally, it is the ethyl ester of glycine, where the amine nitrogen carries two substituents: an ethyl group and a benzyloxycarbonyl (Cbz/Z) protecting group .

Validated Nomenclature
  • Preferred IUPAC Name: Ethyl N-[(benzyloxy)carbonyl]-N-ethylglycinate

  • Systematic Name: Ethyl 2-[ethyl(phenylmethoxycarbonyl)amino]acetate

  • Common Chemical Name: N-Cbz-N-ethylglycine ethyl ester

  • CAS Registry Number: 71931-17-4 [1]

  • Molecular Formula: C₁₄H₁₉NO₄

  • Molecular Weight: 265.31 g/mol [1]

  • SMILES: CCOC(=O)CN(CC)C(=O)OCC1=CC=CC=C1

  • InChIKey: VSCYQSVZCOFFOM-UHFFFAOYSA-N

Structural Analysis

The molecule features three distinct functionalities critical for medicinal chemistry:

  • Carbamate (Urethane): The Cbz group provides acid-stable amine protection, removable via catalytic hydrogenolysis (

    
    /Pd-C).
    
  • Tertiary Amide-like Nitrogen: The

    
    -ethyl substitution removes the hydrogen bond donor capability of the amide backbone, a key strategy in designing membrane-permeable peptidomimetics.
    
  • Ester Terminus: The ethyl ester serves as a C-terminal protection or a prodrug moiety, hydrolyzable to the free acid.

Synthesis Protocols

Two primary routes exist for synthesizing this compound.[2][3][4] The "Post-Protection Alkylation" (Route A) is preferred in research settings for its generality in creating


-alkyl amino acids (the Freidinger method variant), while "Reductive Amination"  (Route B) is often used for bulk preparation of the core scaffold.
Route A: Direct -Alkylation of Cbz-Glycine Ethyl Ester (Recommended)

This method utilizes the acidity of the carbamate proton (


) to install the ethyl group.

Reagents: Cbz-Gly-OEt, Ethyl Iodide (EtI), Sodium Hydride (NaH), DMF (anhydrous).

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve Cbz-Glycine Ethyl Ester (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Deprotonation: Cool to

    
    . Add NaH  (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of 
    
    
    
    gas will occur. Stir for 30 minutes until gas evolution ceases.
  • Alkylation: Add Ethyl Iodide (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (the product is less polar than the starting material).

  • Quench & Workup: Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    ). Wash organics with water (
    
    
    ) to remove DMF, then brine. Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Route B: Reductive Amination Sequence

Protocol:

  • React Glycine Ethyl Ester with Acetaldehyde (1.0 eq) in the presence of

    
     (Sodium cyanoborohydride) in MeOH/AcOH to form N-ethylglycine ethyl ester.
    
  • Protect the secondary amine with Benzyl Chloroformate (Cbz-Cl) and triethylamine (TEA) in DCM.

Visualization: Synthesis Workflow

SynthesisPathways Start1 Cbz-Gly-OEt Target Target: N-Cbz-N-Et-Gly-OEt Start1->Target Route A: N-Alkylation Reagent1 NaH / Et-I / DMF Reagent1->Target Start2 Gly-OEt Intermed N-Ethyl-Gly-OEt Start2->Intermed Route B: Reductive Amination Intermed->Target Protection Step2a Acetaldehyde NaBH3CN Step2a->Intermed Step2b Cbz-Cl Base Step2b->Target

Caption: Comparison of Direct Alkylation (Route A) vs. Reductive Amination (Route B) pathways.

Structural Characterization & Expert Analysis

NMR Interpretation (Rotamerism)

Researchers must be aware that


-alkyl carbamates exhibit rotamerism  (cis/trans isomerism) around the 

bond on the NMR timescale. This results in signal doubling or broad peaks in

and

NMR spectra at room temperature.
  • 
    -Protons (Glycine 
    
    
    
    ):
    Often appear as two singlets (e.g., ratio 60:40) around 3.9–4.1 ppm.
  • 
    -Ethyl Group:  The methylene (
    
    
    
    ) signals will split into multiplet pairs around 3.3–3.5 ppm.
  • Validation: To confirm purity vs. contamination, run the NMR at elevated temperature (

    
    ). The signals should coalesce into single sharp peaks as rotation becomes fast on the NMR timescale.
    
Physical Properties
PropertyValueNote
Physical State Pale yellow oil/liquidLow melting point due to lack of H-bonding
Solubility DCM, EtOAc, MeOHInsoluble in water
Stability HighStable to weak acids/bases; Cbz cleaved by

Purity Marker TLC (

)
Higher

than Cbz-Gly-OEt (loss of NH)

Applications in Drug Development[5]

Peptidomimetics & Backbone Modification

This compound is a building block for


-alkylated peptides . Introducing an ethyl group on the peptide backbone (

-ethylation) has three profound effects on drug-like properties:
  • Proteolytic Stability: The steric bulk of the ethyl group prevents proteases (like chymotrypsin) from accessing the peptide bond, significantly extending plasma half-life.

  • Membrane Permeability: By replacing the amide proton (

    
    ) with an ethyl group, the molecule loses a hydrogen bond donor. This lowers the desolvation energy required to enter the lipid bilayer, enhancing oral bioavailability.
    
  • Conformational Constraint:

    
    -alkylation restricts the 
    
    
    
    and
    
    
    torsion angles, forcing the peptide into specific secondary structures (e.g., cis-peptide bonds), which can increase receptor binding affinity.
Prodrug Strategies

The ethyl ester moiety acts as a masking group for the carboxylic acid. In vivo, esterases hydrolyze this bond to release the free acid (


-Cbz-

-ethylglycine), which can then be coupled or act as a biologically active metabolite.

References

  • Freidinger, R. M., et al. (1983). "Protected lactam-bridged dipeptides for use as conformational constraints in peptides." The Journal of Organic Chemistry, 48(1), 77-81. Link (Seminal work on N-alkylation of protected amino acids).

  • Sigma-Aldrich. (n.d.). "Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate - Product Specification." SigmaAldrich.com. Link

  • BenchChem. (2025).[5] "The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis." BenchChem Technical Guides. Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Applications." MasterOrganicChemistry.com. Link

Sources

Foundational

Physicochemical Profiling and Synthetic Applications of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Executive Summary Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4) is a doubly protected, N-alkylated amino acid derivative that serves as a critical building block in advanced peptide synthesis and pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4) is a doubly protected, N-alkylated amino acid derivative that serves as a critical building block in advanced peptide synthesis and prodrug development[1][2]. By incorporating an N-ethyl modification, this compound allows researchers to synthesize peptidomimetics with enhanced proteolytic stability, altered conformational dynamics, and improved lipophilicity. This technical guide outlines the physicochemical properties of the compound, the mechanistic rationale behind its orthogonal protecting group strategy, and self-validating experimental workflows for its application in sterically hindered peptide coupling.

Physicochemical Profiling

Understanding the physical state and stability parameters of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate is critical for maintaining its integrity during storage and handling. As an N-alkylated ester, it exists in a liquid state at room temperature, which dictates specific handling procedures during synthesis[2].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound for rapid reference[1][3][4]:

PropertySpecification
Chemical Name Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate
CAS Number 71931-17-4
Molecular Formula C14H19NO4
Molecular Weight 265.31 g/mol
Physical State Pale-yellow to yellow-brown liquid
Storage Temperature 2-8 °C
Purity (Commercial) ≥ 95.0%

Note: The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation), necessitating standard laboratory PPE[3].

Structural and Mechanistic Rationale

The molecular architecture of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate is intentionally designed for orthogonal deprotection .

  • The N-Terminus (Cbz Group): The benzyloxycarbonyl (Cbz) group protects the secondary amine. It is highly stable to the basic conditions required for ester hydrolysis but can be cleanly removed via catalytic hydrogenolysis (H2, Pd/C)[2].

  • The C-Terminus (Ethyl Ester): The ethyl ester protects the carboxylic acid. It is stable to hydrogenolysis but can be cleaved via mild base-catalyzed saponification.

  • The N-Ethyl Modification: The ethyl group on the nitrogen introduces significant steric hindrance. Causality: When this compound is deprotected and used as a carboxyl donor, the steric bulk of the N-ethyl group severely retards the rate of nucleophilic attack by a downstream amine. Consequently, standard coupling reagents (e.g., EDC or DCC) are often ineffective, necessitating the use of highly reactive uronium salts like HATU.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to confirm success before proceeding to the next synthetic step.

Protocol 1: Selective C-Terminal Saponification

Objective: Isolate N-Cbz-N-ethylglycine (Free Acid) for use as a carboxyl donor. Causality: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because the lithium cation coordinates with the ester carbonyl, providing a milder, more controlled hydrolysis that minimizes the risk of cleaving the Cbz carbamate group.

  • Solvent Preparation: Dissolve Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water. Causality: THF ensures the lipophilic starting material remains in solution, while water serves as the hydrolytic solvent.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Suppressing the temperature prevents exothermic degradation of the Cbz group.

  • Reagent Addition: Add LiOH·H2O (1.5 eq) portion-wise over 10 minutes. Remove the ice bath and stir for 2 hours at room temperature.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). The reaction is validated when the high-Rf ester spot completely disappears.

  • Workup & Isolation: Concentrate the THF in vacuo. Dilute the aqueous layer with water and wash with Diethyl Ether to remove organic impurities.

  • Self-Validation Checkpoint 2 (pH-Dependent Precipitation): Acidify the aqueous layer to pH 2 using 1M HCl. The target carboxylic acid will phase-separate or precipitate only at this acidic pH, confirming the successful generation of the free acid. Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

Protocol 2: Sterically Hindered Amide Coupling

Objective: Couple the isolated N-Cbz-N-ethylglycine to a downstream primary amine. Causality: Due to the steric bulk of the N-ethyl group, HATU is employed. HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester intermediate, which benefits from a neighboring-group effect (the pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine), drastically accelerating the coupling rate compared to standard HOBt.

  • Activation: Dissolve N-Cbz-N-ethylglycine (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA free-bases the target amine and acts as a proton sink to drive the formation of the active ester.

  • Coupling Reagent: Cool to 0 °C and add HATU (1.2 eq). Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Checkpoint (LC-MS): Analyze a 10 µL aliquot via LC-MS. The protocol is validated by the total disappearance of the starting acid mass and the emergence of the desired [M+H]+ product peak.

  • Purification: Quench with saturated NaHCO3, extract with EtOAc, wash with brine to remove DMF, and purify via flash chromatography.

Workflow Visualization

The following diagram illustrates the logical relationship between the orthogonal deprotection pathways and the final sterically hindered coupling step.

SynthesisWorkflow SM Ethyl 2-((benzyloxycarbonyl) (ethyl)amino)acetate (Starting Material) Hydrolysis Base Hydrolysis (LiOH, THF/H2O) SM->Hydrolysis Cleave Ethyl Ester Hydrogenolysis Hydrogenolysis (H2, Pd/C, EtOH) SM->Hydrogenolysis Cleave Cbz Group Acid N-Cbz-N-ethylglycine (Free Acid) Hydrolysis->Acid Amine N-ethylglycine ethyl ester (Free Amine) Hydrogenolysis->Amine Coupling HATU-Mediated Coupling (DIPEA, DMF) Acid->Coupling Carboxyl Donor Amine->Coupling Secondary Amine Product N-Ethylated Peptidomimetic (Target API) Coupling->Product

Orthogonal deprotection and peptide coupling workflow for N-ethylated peptidomimetics.

References

Sources

Exploratory

Literature review of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate applications

An In-Depth Technical Guide to Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate in Peptidomimetics and Advanced Drug Delivery Executive Summary Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate in Peptidomimetics and Advanced Drug Delivery

Executive Summary

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4) is a highly versatile, orthogonally protected building block fundamentally altering the landscape of sequence-defined polymers and peptidomimetic therapeutics[1]. Featuring a carboxybenzyl (Cbz) group at the N-terminus and an ethyl ester at the C-terminus, this N-ethylglycine derivative provides exquisite chemoselectivity for both solid-phase submonomer synthesis (SPSS) and solution-phase ring-opening polymerization (ROP)[2].

As the pharmaceutical industry faces mounting challenges with PEGylation—specifically the rise of anti-PEG antibodies and hypersensitivity reactions—poly(N-ethylglycine) (PNEG) derived from this monomer has emerged as a superior, low-immunogenicity alternative for lipid nanoparticle (LNP) and protein-polymer bioconjugation[3]. This whitepaper dissects the mechanistic utility, physicochemical advantages, and validated synthetic workflows of this critical monomer.

Structural Advantages and Physicochemical Profile

The strategic placement of the N-ethyl group eliminates the hydrogen-bond donor capacity of the amide backbone. This single modification prevents the formation of rigid secondary structures (like α-helices or β-sheets) driven by backbone hydrogen bonding, rendering the resulting polypeptoid highly flexible, amorphous, and exceptionally water-soluble[4].

The orthogonal protection strategy (Cbz/Ethyl ester) is causal to its synthetic utility:

  • Cbz (Carboxybenzyl) Group: Stable to the basic conditions used for ester hydrolysis, yet easily removed via catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH), allowing selective N-terminal extension.

  • Ethyl Ester: Stable to acidic deprotection conditions, but readily cleaved via mild saponification (LiOH/NaOH), enabling C-terminal activation.

Quantitative Data Summary: Monomer Properties
PropertyValueClinical/Synthetic Significance
Chemical Formula C₁₄H₁₉NO₄Standardized mass for precise LC-MS tracking[1].
Molecular Weight 265.31 g/mol Facilitates easy identification of the [M+H]⁺ peak at 266.3 m/z[1].
CAS Number 71931-17-4Universal identifier for regulatory and procurement tracking.
Backbone Modification N-ethyl substitutionConfers protease resistance and disrupts backbone H-bonding[4].

Application 1: Poly(N-ethylglycine) (PNEG) as a PEG Alternative

The covalent attachment of polyethylene glycol (PEG) to therapeutics has been the gold standard for extending circulation half-life. However, PEG's semi-crystalline nature and the widespread prevalence of anti-PEG antibodies have necessitated alternatives[5]. PNEG, synthesized via the ROP of N-ethylglycine N-carboxyanhydrides (NEG-NCA), offers identical stealth properties without the immunogenic payload[3].

Polymer_Comparison Core Hydrophilic Polymer for Drug Delivery PEG Polyethylene Glycol (PEG) Core->PEG PNEG Poly(N-ethylglycine) (PNEG) Core->PNEG PEG_Immune High Immunogenicity (Anti-PEG Antibodies) PEG->PEG_Immune PEG_Cryst Semi-Crystalline Phase PEG->PEG_Cryst PNEG_Immune Low Immunogenicity (Biocompatible) PNEG->PNEG_Immune PNEG_Amorph Amorphous Phase (Tg ~100°C) PNEG->PNEG_Amorph

Logical comparison of PEG and PNEG characteristics in drug delivery systems.

Quantitative Data Summary: PNEG vs. PEG
ParameterPolyethylene Glycol (PEG)Poly(N-ethylglycine) (PNEG)
Polymer Backbone Polyether (-CH₂-CH₂-O-)Polypeptoid (-NEt-CH₂-CO-)[4]
Thermal Phase Semi-crystallineAmorphous (Tg ~ 100 °C)[6]
Immunogenicity High (Anti-PEG Abs prevalent)Low (Evades immune detection)[3]
Dispersity (Đ) < 1.05< 1.05 (via optimized ROP)[3]

Application 2: Peptidomimetic and Small Molecule Drugs

Beyond polymers, N-ethylglycine derivatives are critical in small-molecule drug design. For example, N-alkylated glycines are structural motifs in the synthesis of antiplatelet agents and glycoprotein IIb/IIIa inhibitors (e.g., Xemilofiban precursors)[7]. The N-ethyl group restricts the conformational space of the molecule, locking the drug into an active pharmacophore geometry that enhances receptor binding affinity while simultaneously preventing enzymatic degradation by endogenous proteases[8].

Experimental Protocols: A Self-Validating Synthetic System

To utilize Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate for PNEG synthesis, it must first be converted into an N-carboxyanhydride (NCA). The following protocol leverages the Leuchs method, optimized for high-purity monomer generation[9].

Protocol A: Saponification to Cbz-N-ethylglycine

Causality: The ethyl ester must be selectively cleaved to provide the free carboxylic acid required for NCA cyclization, without disturbing the base-stable Cbz group.

  • Reagent Preparation: Dissolve 10 mmol of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate in 20 mL of Tetrahydrofuran (THF).

  • Hydrolysis: Add 15 mL of 1M aqueous LiOH dropwise at 0 °C. Stir for 2 hours at room temperature.

  • Workup: Evaporate the THF under reduced pressure. Acidify the aqueous layer to pH 2 using 1M HCl to protonate the carboxylate.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation: Analyze via LC-MS. The reaction is complete when the starting material peak (m/z 266.3) is entirely replaced by the product peak (Cbz-N-ethylglycine, m/z 238.2).

Protocol B: Leuchs Synthesis of NEG-NCA

Causality: Thionyl chloride (SOCl₂) acts as a halogenating agent, converting the carboxylic acid to an acid chloride. The nitrogen lone pair (partially delocalized by the Cbz group) facilitates an intramolecular attack on the Cbz carbonyl, expelling benzyl chloride and forming the highly reactive 5-membered NCA ring[9].

  • Inert Atmosphere: Purge a flame-dried Schlenk flask with Argon. Moisture must be strictly excluded, as water acts as a nucleophile and will prematurely initiate ring-opening polymerization.

  • Reaction: Dissolve 5 mmol of Cbz-N-ethylglycine in 15 mL of anhydrous Dichloromethane (DCM). Add 10 mmol of SOCl₂ dropwise.

  • Cyclization: Reflux the mixture at 45 °C for 3 hours. The evolution of SO₂ and HCl gases will be observed.

  • Purification: Remove DCM and excess SOCl₂ under high vacuum. Recrystallize the crude NEG-NCA from anhydrous THF/Hexane in a glovebox.

  • Validation: Perform FTIR spectroscopy. The successful formation of the NCA ring is confirmed by the appearance of two distinct, sharp carbonyl stretching bands at ~1850 cm⁻¹ and ~1780 cm⁻¹.

ROP_Workflow A Ethyl 2-((Cbz)(ethyl)amino)acetate (CAS: 71931-17-4) B Cbz-N-ethylglycine (Free Acid) A->B Saponification (LiOH, THF/H2O) C N-ethylglycine NCA (NEG-NCA) B->C Leuchs Reaction (SOCl2, Anhydrous) D Poly(N-ethylglycine) (PNEG) C->D ROP (Amine Initiator)

Workflow for the synthesis of Poly(N-ethylglycine) from the Cbz-protected monomer.

Conclusion

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate is far more than a simple protected amino acid; it is the foundational architecture for next-generation biomaterials. By enabling the controlled synthesis of PNEG, it provides a direct solution to the immunological limitations of PEGylated nanomedicines. When handled through rigorously validated protocols—ensuring absolute moisture exclusion during NCA formation and utilizing its orthogonal protecting groups effectively—this monomer empowers researchers to engineer highly stable, sequence-defined therapeutics and advanced lipid nanoparticle delivery systems.

References

  • Buijs, E., et al. "Synthesis of Heterotelechelic Poly(N-ethylglycine) Polymers: from Polypeptoid Lipid Conjugates to Protein-Polymer Conjugates." Macromolecular Rapid Communications, 2025. Available at: [Link]

  • MDPI. "A Review on the Synthesis of Polypeptoids". Polymers, 2023. Available at: [Link]

  • RSC. "Synthesis and antimicrobial applications of α-peptoid polymers". Chemical Science, 2025. Available at: [Link]

  • Peptoids.org. "Sequence Programmable Peptoid Polymers for Diverse Materials Applications". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Peptide Synthesis Utilizing Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Introduction: The Strategic Role of N-Protected Amino Acid Esters in Modern Peptide Synthesis The precise assembly of amino acids into peptides is a cornerstone of chemical biology and drug discovery. The synthesis of th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of N-Protected Amino Acid Esters in Modern Peptide Synthesis

The precise assembly of amino acids into peptides is a cornerstone of chemical biology and drug discovery. The synthesis of these complex biomolecules hinges on the strategic use of protecting groups to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. Among the arsenal of protective strategies, the benzyloxycarbonyl (Cbz or Z) group holds a foundational place, particularly in solution-phase peptide synthesis (LPPS). Its stability across a range of conditions and its susceptibility to removal via mild catalytic hydrogenolysis make it an invaluable tool. This application note provides a comprehensive guide to the use of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate, a key N-protected amino acid ester, in peptide synthesis. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization.

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate serves as a crucial building block, offering a pre-protected amino group that can be readily incorporated into a growing peptide chain. The ethyl ester at the C-terminus provides a stable, yet cleavable, handle for subsequent manipulations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the efficient and reliable synthesis of peptides.

Core Principles: The Art and Science of Peptide Bond Formation

Peptide synthesis is a cyclical process involving two key steps: the formation of a peptide bond (coupling) and the selective removal of a temporary protecting group from the N-terminus (deprotection) to allow for the next coupling reaction.

The Coupling Reaction: Forging the Peptide Bond

The formation of a peptide bond is a nucleophilic substitution reaction where the free amino group of one amino acid attacks the activated carboxyl group of another. To facilitate this, the carboxyl group of the incoming amino acid must be "activated" to make it more electrophilic. This is achieved using coupling reagents. Common classes of coupling reagents include:

  • Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.

  • Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are highly efficient.

  • Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are known for their high coupling efficiencies and low rates of racemization.

The choice of coupling reagent is critical and depends on factors such as the specific amino acid sequence, the potential for steric hindrance, and the desired reaction conditions.

The Deprotection Step: Unmasking the N-Terminus

To allow for the elongation of the peptide chain, the N-terminal protecting group of the newly added amino acid must be removed. The benzyloxycarbonyl (Cbz) group is a cornerstone of peptide chemistry due to its unique deprotection conditions. The most common and mildest method for Cbz group removal is catalytic hydrogenolysis . This involves reacting the Cbz-protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

An alternative to using hydrogen gas is transfer hydrogenation , which employs a hydrogen donor like ammonium formate in the presence of a palladium catalyst. For substrates incompatible with catalytic hydrogenation, harsher acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can be used to cleave the Cbz group.

Workflow for Dipeptide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a dipeptide using an N-Cbz protected amino acid ester.

Application

Standard Protocol for Cbz Deprotection of N-ethyl Glycine Derivatives: An Application Note

Introduction: The Role of the Cbz Group in Synthesis The benzyloxycarbonyl (Cbz or Z) group is a cornerstone amine-protecting group in modern organic synthesis, particularly valued in peptide synthesis and the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of the Cbz Group in Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone amine-protecting group in modern organic synthesis, particularly valued in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its prevalence stems from its stability across a wide array of chemical conditions and the multiple, reliable methods available for its removal.[3] For N-substituted amino acid derivatives, such as N-ethyl glycine, the selective and clean cleavage of the Cbz group is a critical step in the synthetic pathway. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the standard protocols for the deprotection of Cbz-protected N-ethyl glycine derivatives, with a focus on catalytic hydrogenation and its alternatives. We will delve into the underlying mechanisms, provide step-by-step protocols, and discuss troubleshooting and safety considerations to ensure robust and reproducible outcomes.

Mechanism of Cbz Deprotection

Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The two primary pathways for Cbz group removal are hydrogenolysis and acidolysis.

Catalytic Hydrogenolysis

This is the most frequently employed method due to its mild conditions and clean byproducts.[3] The reaction proceeds in two main steps:

  • Hydrogenolysis of the Benzyl-Oxygen Bond: The palladium catalyst facilitates the cleavage of the C-O bond of the benzyl group with the addition of hydrogen. This step results in the formation of toluene and an unstable carbamic acid intermediate.[1][4]

  • Spontaneous Decarboxylation: The carbamic acid intermediate readily decomposes to yield the free amine and carbon dioxide, a harmless and easily removable gas.[1][4]

Cbz_Hydrogenolysis sub Cbz-Protected Amine h2 H₂ / Pd/C int Carbamic Acid Intermediate sub->int Hydrogenolysis tol Toluene amine Free Amine int->amine Spontaneous Decarboxylation co2 CO₂

Caption: General reaction scheme for Cbz deprotection via catalytic hydrogenolysis.

Acid-Mediated Cleavage (Acidolysis)

Under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid, the Cbz group can be cleaved.[3][5] The mechanism involves:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the strong acid.

  • C-O Bond Cleavage: This protonation facilitates the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation and the carbamic acid.[3]

  • Decarboxylation: Similar to hydrogenolysis, the carbamic acid intermediate decarboxylates to give the desired amine.[3]

Comparative Overview of Deprotection Protocols

The choice of deprotection method is contingent on the substrate's stability, the presence of other functional groups, and the desired scale of the reaction. The following table summarizes common protocols.

MethodReagents & ConditionsSolvent(s)Temp.Typical TimeAdvantagesDisadvantages
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm or higher)MeOH, EtOH, EtOAcRoom Temp1-4 hoursClean byproducts (toluene, CO₂), mild conditions.[1][3]Catalyst can be pyrophoric; not suitable for sulfur-containing compounds.[6][7]
Transfer Hydrogenation 10% Pd/C, Ammonium Formate or Formic AcidMeOH, EtOHRT - Reflux10-60 minAvoids hazardous H₂ gas; rapid reactions.[1][8]Requires stoichiometric amounts of hydrogen donor.[5]
Acidic Cleavage 33% HBr in Acetic AcidAcetic AcidRoom Temp1-2 hoursMetal-free; suitable for substrates sensitive to reduction.[7][8][9]Harsh acidic conditions may not be suitable for all substrates.[2]
Lewis Acid Catalysis AlCl₃, AnisoleDichloromethane0°C - RT1-3 hoursEffective for substrates with acid-sensitive groups.[8][10]Requires stoichiometric Lewis acid and scavenger.[7]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation with H₂ Gas

This is the most conventional method for Cbz deprotection and is widely applicable.

Materials:

  • Cbz-protected N-ethyl glycine derivative

  • 10% Palladium on Carbon (Pd/C), preferably wet to reduce pyrophoricity

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

  • Celite® or a suitable filter aid

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Cbz-protected N-ethyl glycine derivative (1.0 equiv) in methanol (10-20 mL per mmol of substrate).[8]

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.[11]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under the inert atmosphere.[8] Caution: Pd/C can be pyrophoric and should be handled with care, especially when dry.[6][12]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, purge the flask with an inert gas to remove excess hydrogen.[13]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1][3] Wash the filter cake with methanol to ensure complete recovery of the product. Safety Note: Keep the used catalyst wet with water to prevent ignition.[11][14]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected N-ethyl glycine derivative. Further purification can be performed if necessary.

Catalytic_Hydrogenation_Workflow A Dissolve Substrate in MeOH B Purge with N₂ A->B C Add Pd/C Catalyst B->C D Evacuate and Backfill with H₂ (3x) C->D E Stir Vigorously at Room Temp D->E F Monitor by TLC/LC-MS E->F G Purge with N₂ F->G Reaction Complete H Filter through Celite® G->H I Concentrate Filtrate H->I

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 2: Transfer Hydrogenation

This method offers a safer alternative by avoiding the use of flammable hydrogen gas.[15][16]

Materials:

  • Cbz-protected N-ethyl glycine derivative

  • 10% Palladium on Carbon (Pd/C)

  • Formic acid or Ammonium formate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.[1]

  • Hydrogen Donor Addition: To the stirred suspension, add formic acid (5-10 equivalents) or ammonium formate (4-5 equivalents).[5] The addition of formic acid may cause some gas evolution.

  • Reaction: Stir the reaction mixture at room temperature or reflux, depending on the reactivity of the substrate. Reactions are often complete within 10-60 minutes.[5][8]

  • Monitoring, Work-up, and Isolation: Follow steps 6, 8, and 9 from Protocol 1.

Protocol 3: Acidic Cleavage with HBr in Acetic Acid

This protocol is ideal for substrates that contain functional groups sensitive to reduction.[8]

Materials:

  • Cbz-protected N-ethyl glycine derivative

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: In a fume hood, dissolve the Cbz-protected substrate (1.0 equiv) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature.[8]

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Precipitation: Upon completion, pour the reaction mixture into a larger volume of cold diethyl ether to precipitate the hydrobromide salt of the product.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove residual acid, and dry under vacuum to yield the N-ethyl glycine hydrobromide salt.[8]

  • Neutralization (Optional): To obtain the free amine, dissolve the hydrobromide salt in water and neutralize with a suitable base, such as sodium bicarbonate, until the pH is neutral or slightly basic. The free amino acid can then be isolated by extraction or crystallization.[8]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Catalyst poisoning (e.g., by sulfur-containing impurities).[5][7]- Poor substrate solubility.[5][7]- Product inhibition (free amine coordinates to Pd).[7]- Insufficient hydrogen source.[5]- Use a fresh, high-quality catalyst or increase catalyst loading.[5]- Screen different solvents or solvent mixtures.[5][7]- Add a small amount of a weak acid (e.g., acetic acid) to protonate the product amine.[7][17]- For H₂ gas, ensure a proper seal and positive pressure. For transfer hydrogenation, add more hydrogen donor.[5]
Side Product Formation - Over-reduction of other functional groups.- Formation of N-benzyl-protected tertiary amines (insufficient hydrogen source).[18]- Use a more selective method, such as transfer hydrogenation or acidic cleavage.[19]- Ensure an adequate supply of the hydrogen source.
Difficulty in Catalyst Filtration - Fine catalyst particles passing through the filter.- Use a finer porosity filter or a double layer of filter paper with Celite®.- Allow the catalyst to settle before decanting the supernatant for filtration.

Safety Considerations

  • Catalyst Handling: Palladium on carbon is pyrophoric, especially when dry and in the presence of organic solvents.[6] Always handle the catalyst in an inert atmosphere and keep it wet.[12][14]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[14] All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[12][13] Ensure all equipment is properly assembled and leak-tested before introducing hydrogen.[13]

  • Pressure Equipment: When using high-pressure hydrogenation reactors, always adhere to the manufacturer's operating instructions and never exceed the rated pressure and temperature limits.[13]

  • Acidic Reagents: HBr in acetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a fume hood.

Conclusion

The deprotection of Cbz-N-ethyl glycine derivatives is a well-established transformation with several reliable protocols. Catalytic hydrogenation remains the method of choice for its efficiency and clean byproducts. However, transfer hydrogenation and acidic cleavage provide excellent alternatives for substrates that are sensitive to standard hydrogenation conditions or when handling hydrogen gas is a concern. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented in this application note, researchers can confidently and successfully perform this critical synthetic step.

References

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. Retrieved from [Link]

  • Sinopeg. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Industrial Safety & Hygiene News. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • PubMed. (2025, December 17). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. Retrieved from [Link]

  • ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • ACS Omega. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • Tetrahedron. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Retrieved from [Link]

  • Google Patents. (n.d.). US20160024143A1 - Deprotection method.
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Retrieved from [Link]

Sources

Method

Incorporating Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate in solid-phase peptide synthesis (SPPS)

Application Note & Protocol: Strategic Incorporation of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate in Solid-Phase Peptide Synthesis Executive Summary Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 1145-81-9...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Strategic Incorporation of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate in Solid-Phase Peptide Synthesis

Executive Summary

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 1145-81-9), hereafter referred to as Z-N(Et)-Gly-OEt , represents a critical precursor for introducing N-ethyl glycine residues into peptide backbones. This modification classifies the resulting sequence as a peptoid-peptide hybrid , imparting proteolytic resistance, altered hydrogen bonding capability, and enhanced membrane permeability.

Technical Constraint: As an ester-protected derivative, this molecule cannot be directly coupled in standard SPPS cycles. It functions as a "pro-building block."[1]

Scope of Guide: This protocol details the mandatory pre-synthesis saponification to generate the free acid (Z-N(Et)-Gly-OH ) and provides distinct integration pathways for Boc-chemistry (internal or terminal insertion) and Fmoc-chemistry (terminal capping or building block conversion). Special emphasis is placed on overcoming the steric hindrance associated with acylation of the secondary amine.

Pre-Synthesis Preparation: Saponification

Before SPPS integration, the ethyl ester must be hydrolyzed to the free carboxylic acid. This step is critical to avoid side reactions and ensure activation competency.

Protocol A: Lithium Hydroxide Hydrolysis

Objective: Convert Z-N(Et)-Gly-OEt to Z-N(Et)-Gly-OH.

Reagents:

  • Z-N(Et)-Gly-OEt (Starting Material)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF) / Methanol (MeOH) / Water (

    
    )
    
  • 1M HCl (for acidification)[2]

  • Ethyl Acetate (EtOAc) (for extraction)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of Z-N(Et)-Gly-OEt in a solvent mixture of THF:MeOH:H₂O (3:1:1 v/v/v). Concentration should be approx. 0.1 M.

  • Saponification: Add 1.5 – 2.0 equivalents of LiOH·H₂O . Stir vigorously at room temperature (20–25°C).

    • Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS. Reaction is typically complete in 2–4 hours.

  • Workup:

    • Evaporate organic solvents (THF/MeOH) under reduced pressure (Rotavap) at <40°C.

    • Dilute the remaining aqueous residue with water.

    • Wash with diethyl ether (1x) to remove unreacted ester (optional but recommended for high purity).

  • Acidification: Cool the aqueous phase to 0°C. Acidify dropwise with 1M HCl to pH ~2–3. The product, Z-N(Et)-Gly-OH , typically precipitates or forms an oil.

  • Extraction: Extract with EtOAc (3x). Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Validation: Verify identity by ¹H-NMR (loss of ethyl ester quartet/triplet) and purity by HPLC.

SPPS Integration Strategies

The presence of the Benzyloxycarbonyl (Z) group dictates the SPPS strategy. The Z-group is stable to TFA (acid) and Piperidine (base), but removed by HF or Hydrogenolysis.

Strategy Selection Matrix
SPPS ChemistryIntended PositionFeasibilityAction Required
Boc-SPPS Internal High Use Z-N(Et)-Gly-OH directly. HF cleavage removes Z group.
Boc-SPPS N-Terminal High Use Z-N(Et)-Gly-OH directly. Z remains or removed by HF.
Fmoc-SPPS N-Terminal Medium Use Z-N(Et)-Gly-OH as a "Capping" residue. Z remains on final peptide.
Fmoc-SPPS Internal Low Incompatible directly. Must convert Z to Fmoc before SPPS.

Critical Protocol: Coupling to the Secondary Amine

Once Z-N(Et)-Gly is coupled to the resin, the newly exposed amine (after Z-removal in Boc chemistry) is a secondary amine (


). Acylating this sterically hindered amine is the most difficult step.

Standard reagents (HBTU/DIC) often fail.

Protocol B: High-Efficiency Coupling (The "Difficult Step")

Context: Coupling the next amino acid (AA_Next) onto the resin-bound H-N(Et)-Gly-Peptide.

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for suppressing racemization and boosting reactivity.

  • Base: DIEA (Diisopropylethylamine).[4]

  • Solvent: DMF (Maximal solubility required).

Procedure:

  • Activation: Dissolve AA_Next (5.0 equiv), HATU (4.8 equiv), and HOAt (5.0 equiv) in DMF.

  • Base Addition: Add DIEA (10.0 equiv). Note: Use excess base to ensure the secondary amine is not protonated.

  • Coupling: Add the activated mixture to the resin.

    • Conditions: Shake for 2 hours at Room Temp.

    • Optimization: If available, use Microwave Irradiation (75°C for 10 mins) to drive the reaction.

  • Re-Coupling (Double Coupling): Drain and repeat the step with fresh reagents. This is mandatory for N-alkylated residues.

  • Monitoring (The Chloranil Test):

    • Note: The Kaiser (Ninhydrin) test does not work reliably on secondary amines (no blue color).

    • Use:Chloranil Test .

    • Positive (Free Sec-Amine): Dark Blue/Green beads.

    • Negative (Coupled): Colorless/Yellowish beads.

Visualized Workflows

Figure 1: Pre-Synthesis & SPPS Decision Logic

SPPS_Logic Start Start: Z-N(Et)-Gly-OEt (Ester Precursor) Saponification Hydrolysis (LiOH / THF / H2O) Start->Saponification FreeAcid Intermediate: Z-N(Et)-Gly-OH Saponification->FreeAcid Decision Select SPPS Chemistry FreeAcid->Decision BocPath Boc-SPPS (TFA Labile Chain) Decision->BocPath Use Boc FmocPath Fmoc-SPPS (Base Labile Chain) Decision->FmocPath Use Fmoc BocInternal Internal Position: Compatible (HF removes Z at end) BocPath->BocInternal Coupling FmocInternal Internal Position: INCOMPATIBLE (Z stable to Piperidine) FmocPath->FmocInternal Attempt Internal FmocTerminal N-Terminal Cap: Compatible (Z remains on peptide) FmocPath->FmocTerminal Capping Only

Caption: Workflow for converting the ester precursor and selecting the compatible SPPS integration pathway.

Figure 2: Steric Hindrance Coupling Cycle

Coupling_Cycle Resin Resin-Bound ...-N(Et)-Gly-NH-Resin (Secondary Amine) Coupling1 Coupling 1 (2 hrs or MW 75°C) Resin->Coupling1 Activation Activate Next AA (HATU / HOAt / DIEA) Activation->Coupling1 Test Chloranil Test (Secondary Amine Specific) Coupling1->Test Success Proceed to Deprotection Test->Success Colorless (Complete) Fail Double Coupling (Fresh Reagents) Test->Fail Blue/Green (Incomplete) Fail->Coupling1 Repeat

Caption: Optimized coupling cycle for acylating the sterically hindered N-ethyl secondary amine.

Quantitative Data Summary

ParameterStandard GlycineN-Ethyl Glycine (Z-N(Et)-Gly)
Coupling Rate (Onto Resin) Fast (< 30 min)Moderate (45-60 min)
Acylation Difficulty (Next AA) LowVery High (Steric Hindrance)
Racemization Risk None (Achiral)None (Achiral)
Detection Method Kaiser Test (Blue)Chloranil Test (Blue/Green)
Preferred Reagents DIC/OxymaHATU/HOAt or PyAOP

References

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Alkylated Peptides." Journal of Peptide Science. Link

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

  • Biron, E., et al. (2006). "Optimized Selective N-Methylation of Peptides on Solid Support." Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7] Chemical Reviews. Link

  • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research. (Seminal paper on Chloranil Test). Link

Sources

Application

Solution-phase peptide coupling with N-Cbz-N-ethyl-glycine ethyl ester

Application Note & Protocol Topic: Solution-Phase Peptide Coupling with N-Cbz-N-ethyl-glycine For: Researchers, Scientists, and Drug Development Professionals Introduction: Mastering the Challenge of Hindered Couplings i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Solution-Phase Peptide Coupling with N-Cbz-N-ethyl-glycine

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Mastering the Challenge of Hindered Couplings in Solution-Phase Synthesis

Solution-phase peptide synthesis (SPPS), while often seen as the traditional counterpart to solid-phase methods, remains an indispensable technique for specific applications. It excels in the large-scale production of short peptides and offers significant advantages in cost-effectiveness and scalability where purification of intermediates is feasible.[1][2][3] This application note provides a detailed guide to a challenging yet critical reaction within this domain: the coupling of N-alkylated amino acids, specifically focusing on N-Cbz-N-ethyl-glycine.

The target molecule, N-Cbz-N-ethyl-glycine, incorporates three key structural features that dictate its reactivity and handling:

  • N-Cbz (Carboxybenzyl) Group: A robust N-terminal protecting group, stable to the basic and mild acidic conditions used for other protecting groups like Fmoc or Boc, respectively.[4] Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis.[5]

  • Ethyl Ester: A simple and effective C-terminal protecting group for the glycine backbone, which can be removed by saponification under basic conditions.[5][6]

  • N-ethyl Group: The presence of this alkyl substituent on the amide nitrogen significantly increases the steric hindrance around the carboxyl group. This classifies it as a "hindered" amino acid, making peptide bond formation kinetically less favorable compared to its non-alkylated counterpart.

Successfully coupling such hindered building blocks is crucial for synthesizing peptidomimetics and other modified peptides with unique conformational properties. This guide explains the mechanistic principles behind the activation and coupling steps and provides a validated, step-by-step protocol for its effective use in a laboratory setting.

The Mechanistic Hurdle: Steric Hindrance and Racemization Risk

The primary challenge in coupling N-alkylated amino acids is overcoming the steric hindrance that slows down the rate of amide bond formation.[7][8] This sluggish reactivity can lead to two major undesirable outcomes:

  • Incomplete Reactions: Requiring harsher conditions or extended reaction times, which can compromise the integrity of other functional groups in the sequence.

  • Increased Racemization: The activated carboxyl group of the coupling partner, if left to exist for extended periods, is susceptible to racemization via the formation of an oxazolone intermediate.[7][9]

To mitigate these issues, the choice of coupling reagent and reaction conditions is paramount. The goal is to form a highly reactive activated intermediate that is rapidly and efficiently consumed by the amine nucleophile while simultaneously suppressing pathways that lead to loss of stereochemical integrity.

A widely adopted and effective strategy involves the use of a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), in conjunction with a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt).[10][11][12] The mechanism proceeds through a two-step activation process that effectively channels the reaction toward the desired product.

Peptide Coupling Mechanism cluster_activation Activation Phase cluster_stabilization Stabilization & Coupling Carboxyl R-COOH (N-Cbz-N-ethyl-glycine) OAI O-Acylisourea Intermediate (Unstable, Prone to Racemization) Carboxyl->OAI + DCC DCC DCC DCC->OAI ActiveEster HOBt Active Ester (Stable, Reactive) OAI->ActiveEster + HOBt (Interception) DCU DCU (Byproduct) OAI:e->DCU:w Forms DCU HOBt HOBt HOBt->ActiveEster Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide + R'-NH2 Amine R'-NH2 (Amino Acid Ester) Amine->Peptide

Caption: Carbodiimide/HOBt peptide coupling mechanism.

As illustrated, HOBt intercepts the highly unstable O-acylisourea intermediate to form a more stable HOBt active ester.[10] This active ester is sufficiently reactive to undergo efficient aminolysis but is significantly less prone to racemization, thus preserving the stereochemical purity of the final peptide.[13]

Experimental Protocol: Synthesis of N-Cbz-N-ethyl-glycyl-L-Alanine Methyl Ester

This protocol details a reliable method for coupling N-Cbz-N-ethyl-glycine with L-Alanine methyl ester hydrochloride using a DCC/HOBt activation strategy.

Reagents and Materials
ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
N-Cbz-N-ethyl-glycineC12H15NO4253.255.01.01.27 g
L-Alanine methyl ester HClC4H10ClNO2139.585.51.10.77 g
1-Hydroxybenzotriazole (HOBt)C6H5N3O135.135.51.10.74 g
N,N'-Dicyclohexylcarbodiimide (DCC)C13H22N2206.335.51.11.13 g
N-Methylmorpholine (NMM)C5H11NO101.155.51.10.61 mL
Dichloromethane (DCM)CH2Cl284.93--50 mL
Ethyl Acetate (EtOAc)C4H8O288.11--As needed
1 M HCl (aq)HCl36.46--As needed
Sat. NaHCO3 (aq)NaHCO384.01--As needed
Brine (Sat. NaCl aq)NaCl58.44--As needed
Anhydrous MgSO4MgSO4120.37--As needed
Step-by-Step Methodology
  • Amine Component Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend L-Alanine methyl ester hydrochloride (1.1 eq) in 20 mL of anhydrous Dichloromethane (DCM).

    • Cool the suspension to 0°C in an ice-water bath.

    • Add N-Methylmorpholine (NMM) (1.1 eq) dropwise to the suspension. The purpose of this tertiary amine is to neutralize the hydrochloride salt, generating the free amine required for the coupling reaction without acting as a competing nucleophile.[7][14] Stir for 15 minutes at 0°C.

  • Carboxyl Component Activation (Pre-activation):

    • In a separate 50 mL flask, dissolve N-Cbz-N-ethyl-glycine (1.0 eq) and HOBt (1.1 eq) in 30 mL of anhydrous DCM.

    • Cool this solution to 0°C in an ice-water bath.

    • Add a solution of DCC (1.1 eq) in a minimal amount of DCM dropwise to the cooled carboxylic acid solution. A white precipitate of dicyclohexylurea (DCU) may begin to form.

    • Allow the activation mixture to stir at 0°C for 30 minutes. This pre-activation step ensures the formation of the HOBt active ester before introducing the amine component, which can improve coupling efficiency.[14][15]

  • Coupling Reaction:

    • Transfer the pre-activated carboxyl component mixture (from step 2) into the flask containing the neutralized amine component (from step 1) using a cannula or by pouring.

    • Rinse the activation flask with a small amount of DCM and add it to the reaction mixture to ensure a complete transfer.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.

    • Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate. Wash the filter cake with cold DCM.[7]

    • Transfer the filtrate to a separatory funnel and wash sequentially with:

      • 1 M HCl (2 x 30 mL) - to remove any unreacted NMM and residual base.

      • Saturated NaHCO3 solution (2 x 30 mL) - to remove unreacted HOBt and any remaining acidic components.

      • Brine (1 x 30 mL) - to reduce the water content in the organic phase.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude dipeptide.[16][17]

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure dipeptide.

  • Characterization:

    • Confirm the identity and purity of the final product, N-Cbz-N-ethyl-glycyl-L-Alanine methyl ester, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[16]

Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification cluster_analysis 4. Analysis AminePrep Prepare Amine Component (Ala-OMe.HCl + NMM in DCM at 0°C) Coupling Combine & Couple (Mix components, warm to RT, stir overnight) AminePrep->Coupling AcidPrep Prepare Carboxyl Component (Cbz-Et-Gly-OH + HOBt in DCM at 0°C) Activation Activate Carboxyl Group (Add DCC, stir 30 min at 0°C) AcidPrep->Activation Activation->Coupling Filter Filter DCU Byproduct Coupling->Filter Workup Aqueous Work-up (HCl, NaHCO3, Brine washes) Filter->Workup Dry Dry & Concentrate Workup->Dry Purify Flash Chromatography Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Workflow for solution-phase peptide coupling.

Conclusion and Outlook

The successful coupling of sterically hindered amino acids like N-Cbz-N-ethyl-glycine is a critical capability in modern peptide chemistry. While presenting a greater challenge than standard couplings, the use of a well-vetted protocol centered on a carbodiimide/additive activation system provides a reliable path to success. The methodology detailed here, which emphasizes pre-activation and a thorough aqueous work-up, is designed to maximize yield and purity. For exceptionally difficult couplings, more potent uronium-based reagents like HATU may be considered, but the principles of activation and purification remain the same.[11] This foundational understanding enables researchers to confidently incorporate unique and structurally demanding building blocks into their synthetic targets.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Google Cloud.
  • Solid Phase Peptide Synthesis: Process & Advantages. Piramal Pharma Solutions.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. MilliporeSigma.
  • Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? ResolveMass Laboratories Inc..
  • Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Neuland Labs.
  • Solid vs Liquid Phase Peptide Synthesis. Pharmaoffer.com.
  • Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project. GenCefe.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Optimizing Peptide Coupling: Key Techniques. BenchChem.
  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Center for Biotechnology Information (PMC).
  • Peptide Isolation & Purification Techniques. Waters Corporation.
  • The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. BenchChem.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications - The Journal of Organic Chemistry.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Royal Society of Chemistry.
  • Application Notes and Protocols for the Synthesis of Dipeptides using Glycine Ethyl Ester Hydrochloride. BenchChem.
  • Effect of tertiary amine on the carbodiimide-mediated peptide synthesis. PubMed.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • N-CARBOBENZYLOXY-3-HYDROXY-L-PROLYLGLYCYLGLYCINE ETHYL ESTER. Organic Syntheses.
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. BenchChem.
  • Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. National Center for Biotechnology Information (PMC).
  • Peptides-V, Synthesis-II. e-PG Pathshala.
  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. National Center for Biotechnology Information (PMC).
  • Peptide Synthesis via Fragment Condensation. SpringerLink.
  • 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
  • BENZYLOXYCARBONYL-L-ALANYL-L-CYSTEINE METHYL ESTER. Organic Syntheses.

Sources

Method

Application Note: Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate in Peptidomimetic Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4) Application: Pharmaceutical Intermediate, Polypeptoi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4) Application: Pharmaceutical Intermediate, Polypeptoid Synthesis, and Protease-Resistant Therapeutics

Executive Summary & Structural Rationale

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (often referred to as Cbz-N-ethylglycine ethyl ester) is a highly specialized, orthogonally protected amino acid derivative[1]. In modern pharmaceutical development, the strategic incorporation of N-alkylated building blocks is a primary method for overcoming the poor metabolic stability of native peptides.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a structural tool. The N-ethyl modification serves a dual purpose: it induces significant steric hindrance that physically shields the adjacent amide bond from enzymatic degradation (proteolysis), and it alters the conformational landscape of the resulting drug, often locking it into therapeutically favorable cis/trans geometries[2]. This makes the N-ethylglycine pharmacophore critical in the development of robust, orally active medications, including peptide-based fibrinogen receptor antagonists[3].

Furthermore, the orthogonal protection strategy—a base-labile ethyl ester combined with a hydrogenolysis-sensitive Cbz (benzyloxycarbonyl) group—allows for chemoselective deprotection. This enables its use in both standard Solid-Phase Peptide Synthesis (SPPS) and as a precursor for N-substituted N-carboxyanhydrides (NNCAs) in the ring-opening polymerization (ROP) of polypeptoids[4].

Mechanistic Workflow Visualization

The following diagram illustrates the validated synthetic pathway from the fully protected intermediate to a functional peptidomimetic Active Pharmaceutical Ingredient (API).

Workflow N1 Ethyl 2-((benzyloxycarbonyl) (ethyl)amino)acetate (CAS: 71931-17-4) N2 Chemoselective Saponification (LiOH, THF/H2O) N1->N2 N3 Cbz-N-ethylglycine (Free Carboxylic Acid) N2->N3 N4 Sterically Hindered Coupling (HATU, DIEA, 2-4 hrs) N3->N4 N5 N-Alkylated Peptide Intermediate N4->N5 N6 Orthogonal Deprotection (H2, Pd/C) N5->N6 N7 Protease-Resistant Peptidomimetic API N6->N7

Fig 1: Synthetic workflow from protected intermediate to protease-resistant peptidomimetic API.

Quantitative Data: Overcoming Steric Hindrance

The very feature that makes N-ethylglycine valuable (steric bulk) also makes it notoriously difficult to couple during synthesis. The secondary amine environment restricts the trajectory of incoming nucleophiles. Standard carbodiimide chemistry often fails, leading to inactive byproducts[5].

To ensure synthetic integrity, coupling reagents must be selected based on their activation kinetics. The table below summarizes the field-proven coupling efficiencies for N-ethylglycine derivatives.

Coupling ReagentActivation ClassReaction TimeTypical EfficiencyMechanistic Rationale
DIC / HOBt Carbodiimide4–12 h< 50%Slow kinetics lead to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-to-

acylurea rearrangement prior to amine attack.
HBTU / DIEA Aminium Salt2–4 h70–85%Moderate activation; lacks the neighboring group effect required for hindered amines.
HATU / DIEA Aminium Salt2–4 h> 95%7-Aza moiety provides a neighboring group effect, accelerating nucleophilic attack via a cyclic transition state.
PyBrOP / DIEA Phosphonium2–4 h> 98%Highly electrophilic phosphonium center; ideal for N-alkylated and severely hindered secondary amines.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-yield integration of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate into your drug discovery pipeline.

Protocol A: Chemoselective Saponification (Ester Cleavage)

Objective: Isolate the free carboxylic acid (Cbz-N-ethylglycine) without disturbing the base-sensitive Cbz protecting group. Causality: Lithium hydroxide (LiOH) is utilized because the


 cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon. This allows for hydrolysis at a milder bulk pH compared to NaOH, preventing premature Cbz cleavage.

Step-by-Step Methodology:

  • Solvation: Dissolve Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (1.0 eq) in a 3:1 mixture of THF and

    
    .
    
    • Validation Checkpoint: The THF homogenizes the biphasic mixture, ensuring uniform reaction kinetics and preventing localized concentration spikes.

  • Thermal Control: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add LiOH·

    
     (1.5 eq) portion-wise over 10 minutes.
    
    • Validation Checkpoint: Maintaining 0 °C suppresses unwanted side reactions and preserves the integrity of the Cbz group.

  • Progression: Stir the reaction mixture for 2–4 hours, allowing it to slowly warm to room temperature. Monitor consumption of the starting material via TLC (Hexane/EtOAc 7:3).

  • Workup: Upon completion, remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2.0–2.5 using 1M HCl.

    • Validation Checkpoint: Precise acidification ensures the carboxylate is fully protonated for organic extraction without triggering acid-catalyzed Cbz deprotection.

  • Extraction: Extract with Ethyl Acetate (3 × 20 mL), dry the combined organic layers over anhydrous

    
    , and concentrate in vacuo to yield the purified Cbz-N-ethylglycine.
    
Protocol B: High-Efficiency Amide Coupling (SPPS or Solution-Phase)

Objective: Incorporate the sterically hindered Cbz-N-ethylglycine moiety into a growing peptide chain. Causality: To overcome the steric clash of the N-ethyl group, HATU is employed. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group of HATU acts as an intramolecular base, guiding the incoming amine via a hydrogen-bonded cyclic transition state, drastically lowering the activation energy[5].

Step-by-Step Methodology:

  • Preparation: Swell the amine-bearing peptide-resin (or dissolve the solution-phase amine substrate) in anhydrous DMF.

  • Pre-Activation: In a separate vial, dissolve Cbz-N-ethylglycine (3.0 eq relative to the amine) and HATU (2.9 eq) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (6.0 eq) to the activation vial.

    • Validation Checkpoint: Using slightly less HATU (2.9 eq) than the amino acid (3.0 eq) is a critical safeguard. It prevents excess uronium salt from reacting directly with the free amine on the resin, which would form a dead-end, irreversible guanidinium byproduct.

  • Timing: Allow pre-activation for exactly 3–5 minutes.

    • Validation Checkpoint: Extended pre-activation of hindered amino acids can lead to the formation of inactive cyclic intermediates. Strict timekeeping is required.

  • Coupling: Transfer the activated mixture to the amine substrate and agitate for 2–4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Verification: Assess coupling efficiency via the Chloranil test (specifically designed for secondary amines). If a positive result remains, perform a double coupling using PyBrOP/DIEA to force completion.

References

Sources

Application

Application Note: A Robust, Stability-Indicating Reversed-Phase HPLC Method for the Analysis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Abstract This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate, a ke...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate, a key intermediate in pharmaceutical synthesis. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control, stability studies, and in-process monitoring. The protocol employs a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental protocols, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate, also known as N-Cbz-N-ethylglycine ethyl ester, is a crucial building block in the synthesis of various pharmaceutically active compounds.[][2][3] The purity and concentration of this intermediate directly impact the yield and quality of the final drug substance. Therefore, a reliable and accurate analytical method for its quantification is paramount for ensuring product consistency and adherence to regulatory standards.[4][5]

High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[4] This application note addresses the need for a well-characterized HPLC method for Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate by providing a detailed protocol that has been developed and validated to be stability-indicating. A stability-indicating method is critical as it can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential contaminants.[6][7]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis detector is suitable.[8]

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. A C8 column can also be considered as an alternative.[8]

  • Data Acquisition: Chromatographic data system (CDS) software for instrument control, data acquisition, and processing.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

    • Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate reference standard of known purity (≥95%).

Chromatographic Conditions

The selection of a C18 column is based on the non-polar nature of the analyte, which contains a benzyl and an ethyl group, making it well-suited for reversed-phase chromatography.[9] Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength for compounds of this polarity.[10]

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Detailed Protocols

Standard Solution Preparation

The accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate reference standard.[8] Transfer it to a 10 mL volumetric flask and dissolve in methanol.[8][11] If necessary, sonicate the solution to ensure complete dissolution.[11]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[8][11] These solutions will be used to establish the linearity of the method.

Sample Preparation
  • For bulk drug substance analysis, accurately weigh approximately 10 mg of the sample and dissolve it in the mobile phase in a 10 mL volumetric flask to achieve a concentration within the established calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter that could interfere with the analysis or damage the column.

Analytical Workflow

The following diagram illustrates the logical flow of the HPLC analysis from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting Standard_Prep Standard Solution Preparation HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard_Prep->HPLC_System Calibrate Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System Injection Inject Sample/ Standard HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report_Generation Generate Report (Purity, Concentration) Peak_Integration->Report_Generation

Caption: Experimental workflow for HPLC analysis.

Method Validation

To ensure the suitability of the analytical method for its intended purpose, a comprehensive validation was performed following ICH guidelines.[4][12][13][14]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] To demonstrate specificity, forced degradation studies are conducted.[5][7]

  • Protocol: Subject the sample to stress conditions including acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), heat (80°C), and photolytic stress (UV light).[15]

  • Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from any degradation product peaks, and the peak purity can be confirmed using a diode array detector.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Protocol: Analyze a series of at least five concentrations of the reference standard across the desired range (e.g., 10 to 50 µg/mL).[8]

  • Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (r²) of the calibration curve (peak area vs. concentration) is ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[12]

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.[8]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.[8][12]

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[8]

  • Acceptance Criteria: Typically, an LOQ that is a fraction of the reporting threshold for impurities is desired.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by these minor changes.

The logical flow of the method validation process is depicted below.

Validation_Flow Define_Method Define Analytical Method Objectives Specificity Specificity (Forced Degradation) Define_Method->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report & Approval Robustness->Validation_Report

Caption: Logical flow of HPLC method validation.

Results and Discussion

The developed RP-HPLC method provides a sharp, symmetric peak for Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate with a typical retention time of approximately 6-8 minutes, allowing for a rapid analysis. The validation results, summarized in the table below, demonstrate that the method is suitable for its intended purpose.

Validation Parameter Result Acceptance Criteria
Specificity No interference from degradantsAnalyte peak resolved from all other peaks
Linearity (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD) < 1.5%≤ 2.0%
Robustness PassedSystem suitability criteria met

Conclusion

The RP-HPLC method detailed in this application note is simple, specific, linear, accurate, and precise for the quantitative analysis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate.[8] The successful validation confirms its suitability for use in a quality control environment for the analysis of both bulk drug substance and in-process samples. This method serves as a valuable tool for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography: Analytical Letters: Vol 26, No 3. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Separation of N-[(Benzyloxy)carbonyl]-L-aspartic acid on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC. Retrieved March 7, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Pharmanet. Retrieved March 7, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved March 7, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. Retrieved March 7, 2026, from [Link]

  • Chiral separation of amino acid esters by micellar electrokinetic chromatography. (2001, September 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved March 7, 2026, from [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2021, March 26). Chromatography Online. Retrieved March 7, 2026, from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI. Retrieved March 7, 2026, from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved March 7, 2026, from [Link]

  • Stability-Indicating HPLC method development. (n.d.). vscht.cz. Retrieved March 7, 2026, from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD. Retrieved March 7, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2021, August 24). Chromatography Online. Retrieved March 7, 2026, from [Link]

  • CBZ-Glycine ethyl ester. (2024, April 9). ChemBK. Retrieved March 7, 2026, from [Link]

  • Definitive liquid-chromatographic demonstration that N-ethylglycine is the metabolite of lidocaine that interferes in the Kodak sarcosine oxidase-coupled method for creatinine. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ETHINYL ESTRADIOL AND GESTO. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. Retrieved March 7, 2026, from [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? (2020, December 9). LCGC International. Retrieved March 7, 2026, from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: Purification Protocols for Derivatives of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Introduction & Mechanistic Overview Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4), structurally known as N-Cbz-N-ethylglycine ethyl ester, is a highly versatile, dual-protected secondary amino acid b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4), structurally known as N-Cbz-N-ethylglycine ethyl ester, is a highly versatile, dual-protected secondary amino acid building block. It features a strategic orthogonal protection scheme: a carboxybenzyl (Cbz) group masking the secondary amine, and an ethyl ester masking the carboxylic acid. This orthogonality allows chemists to selectively deprotect one terminus while leaving the other intact, making it a critical intermediate in peptidomimetic synthesis, drug discovery, and the generation of N-alkylated glycine (peptoid) monomers.

The purification strategy for its downstream products is dictated entirely by the chosen reaction pathway:

  • Pathway A (Cbz Deprotection): Yields N-ethylglycine ethyl ester. The Cbz group is removed via catalytic hydrogenolysis.

  • Pathway B (Ester Hydrolysis): Yields N-Cbz-N-ethylglycine. The ethyl ester is cleaved via base-catalyzed saponification.

G Substrate Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate DeprotectCbz Cbz Hydrogenolysis (H2, Pd/C) Substrate->DeprotectCbz HydrolyzeEster Ester Saponification (LiOH, H2O/THF) Substrate->HydrolyzeEster Prod1 N-ethylglycine ethyl ester (Free Amine) DeprotectCbz->Prod1 Prod2 N-Cbz-N-ethylglycine (Free Acid) HydrolyzeEster->Prod2

Reaction pathways for N-Cbz-N-ethylglycine ethyl ester deprotection.

Protocol A: Cbz Deprotection and Purification of N-Ethylglycine Ethyl Ester

Causality & Experimental Design: The Cbz group is highly susceptible to catalytic hydrogenolysis[1]. By utilizing 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the benzyl-oxygen bond is cleanly cleaved. The resulting carbamic acid intermediate spontaneously decarboxylates, releasing the free secondary amine. Because the byproducts (toluene and carbon dioxide) are volatile, the purification protocol relies primarily on the quantitative physical removal of the heterogeneous catalyst rather than complex chromatography[2].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate in anhydrous ethanol to achieve a 0.1 M concentration. Purge the reaction flask with inert gas (N₂ or Argon) for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5–10 mol% relative to the substrate). Causality: Dry Pd/C is pyrophoric when exposed to solvent vapors and oxygen; adding it under an inert atmosphere prevents spontaneous ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via a double-layered balloon). Stir vigorously at room temperature for 2–4 hours. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The starting material (UV active due to the benzyl ring) will disappear, and the product (UV inactive, ninhydrin positive) will appear at a lower Rf.

  • Filtration (Crucial Purification Step): Prepare a tightly packed Celite pad (2–3 cm thick) in a sintered glass funnel. Filter the reaction mixture through the Celite to remove the Pd/C catalyst. Wash the pad thoroughly with 3 column volumes of excess ethanol. Causality: Celite prevents micro-particulate palladium from passing through the frit. Failure to do this results in heavy metal contamination, which can poison downstream coupling reactions or biological assays.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporation) at 35°C to remove the ethanol solvent and the volatile toluene byproduct.

  • Final Polish: The resulting oil is highly pure N-ethylglycine ethyl ester. If trace colored impurities remain, pass the oil through a short silica plug eluting with 100% EtOAc.

Protocol B: Ester Saponification and Purification of N-Cbz-N-Ethylglycine

Causality & Experimental Design: The ethyl ester is cleaved using a hydroxide base[]. Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH as it provides milder alkaline conditions, minimizing the risk of side reactions or premature degradation of the Cbz group[4]. The purification utilizes an acid-base liquid-liquid extraction. The product is a carboxylic acid, which remains water-soluble as a lithium salt at high pH, allowing neutral organic impurities to be washed away. Subsequent acidification protonates the product, driving it into the organic phase for recovery.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of the substrate in a 3:1:1 volumetric mixture of THF:MeOH:H₂O. Causality: This specific solvent mixture ensures both the lipophilic starting material and the hydrophilic hydroxide salt remain entirely in a single homogeneous phase.

  • Hydrolysis: Add 2.0 equivalents of LiOH·H₂O. Stir at room temperature for 4–6 hours.

  • Volatile Removal: Once complete (monitored by LC-MS), concentrate the mixture under reduced pressure to selectively remove THF and MeOH. Causality: If organic solvents are not removed, the product will partition poorly during the initial alkaline wash, leading to yield loss.

  • Alkaline Wash: Dilute the remaining aqueous layer with distilled water (pH should be >10) and wash twice with Diethyl Ether. Discard the organic layers, which contain unreacted starting material and neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 1M HCl dropwise until the pH reaches 2.0–2.5 (verify with pH paper). Causality: Cooling prevents exothermic degradation. At pH 2, the carboxylic acid is fully protonated, neutralizing its charge and making it highly lipophilic.

  • Extraction: Extract the acidified aqueous layer three times with Ethyl Acetate (EtOAc).

  • Drying and Concentration: Combine the EtOAc extracts, wash with saturated aqueous NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure N-Cbz-N-ethylglycine.

Workflow Start Crude Reaction Mixture Filter Celite Filtration (Remove Pd/C) Start->Filter Hydrogenation Extract Liquid-Liquid Extraction (EtOAc / H2O) Start->Extract Saponification Concentrate Rotary Evaporation (Remove Volatiles) Filter->Concentrate Pure Purified Product Concentrate->Pure Concentrate->Pure Dry Dry over Na2SO4 & Filter Extract->Dry Dry->Concentrate

Downstream purification workflows for deprotected derivatives.

Quantitative Data: Purification Metrics Summary

The following table summarizes the expected quantitative metrics and analytical validation parameters for the purified products derived from the two protocols.

MetricProtocol A (N-ethylglycine ethyl ester)Protocol B (N-Cbz-N-ethylglycine)
Typical Yield 92% – 98%85% – 90%
Expected Purity (HPLC) > 95%> 98%
Physical State Pale yellow to colorless oilViscous oil or white solid
Primary Impurity Risk Palladium particulates, TolueneUnreacted starting material, LiCl salts
TLC Visualization Ninhydrin stain (Purple/Pink)UV (254 nm), Bromocresol Green
Mass Spectrometry (ESI+) [M+H]⁺ = 132.1 m/z[M+H]⁺ = 238.1 m/z

References

  • Cbz-Protected Amino Groups in Multi-step Syntheses Source: Organic Chemistry Portal URL:[Link]

Sources

Application

1H NMR and 13C NMR characterization of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

An Application Note for the Structural Elucidation of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate using ¹H and ¹³C NMR Spectroscopy Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate using ¹H and ¹³C NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical development for the unambiguous determination of molecular structures. This application note provides a comprehensive guide to the characterization of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate, a key intermediate in synthetic organic chemistry, using both proton (¹H) and carbon-13 (¹³C) NMR. We delve into the theoretical basis for signal assignment, present detailed experimental protocols for sample preparation and data acquisition, and provide an in-depth analysis of the expected spectral data. This guide is intended for researchers and scientists who require robust methods for structural verification and purity assessment of small molecules.

Introduction and Molecular Structure Analysis

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS 71931-17-4) is a derivative of the amino acid glycine, featuring an N-ethyl group and an N-benzyloxycarbonyl (Cbz or Z) protecting group.[1][2] These modifications make it a valuable building block in peptide synthesis and the development of novel therapeutics. Accurate structural confirmation is the first critical step in its application, ensuring the integrity of subsequent synthetic transformations. NMR spectroscopy provides a detailed fingerprint of the molecule's atomic connectivity and chemical environment.[3]

The structure contains several distinct proton and carbon environments, which are expected to give rise to a unique set of signals in the respective NMR spectra. Understanding these environments is key to interpreting the data.

Annotated Molecular Structure

Below is the chemical structure with protons and carbons systematically labeled. These labels will be used for spectral assignment in the subsequent sections.

Caption: Annotated structure of the target molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides a wealth of information based on three key parameters: chemical shift (δ), signal integration (area under the peak), and spin-spin splitting (multiplicity).[3][4]

  • Chemical Shift (δ) : The position of a signal along the x-axis (in ppm) is dictated by the local electronic environment of the proton. Proximity to electronegative atoms (like oxygen and nitrogen) or anisotropic groups (like aromatic rings and carbonyls) causes a "deshielding" effect, shifting the signal downfield to a higher ppm value.[5][6][7]

  • Integration : The area under each signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[3]

  • Multiplicity : Spin-spin coupling between non-equivalent protons on adjacent carbons splits a signal into multiple lines. The 'n+1' rule is often applicable, where 'n' is the number of adjacent protons, determining the multiplicity (e.g., singlet, doublet, triplet).

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the following signals:

  • HA (Aromatic Protons) : The five protons on the benzene ring are expected to appear in the aromatic region, typically between 7.0-8.0 ppm.[5] Due to the electronic influence of the rest of the molecule, they may not be perfectly equivalent, likely resulting in a complex multiplet.

  • HG (Benzyl Protons) : The two protons on the benzylic carbon (C13) are adjacent to both an oxygen atom and the aromatic ring. This strong deshielding environment places their signal downfield, expected around 5.1-5.3 ppm as a sharp singlet, as there are no adjacent protons to couple with.

  • HD (Glycine Methylene Protons) : These two protons on C8 are adjacent to both the nitrogen and a carbonyl group. This will shift their signal downfield, likely appearing as a singlet around 4.0-4.2 ppm.

  • HB (Ester Methylene Protons) : The two protons of the ethyl ester on C6 are adjacent to an oxygen atom and coupled to the three HC protons. This results in a quartet, shifted downfield by the oxygen to approximately 4.1-4.3 ppm.

  • HE (N-Ethyl Methylene Protons) : The two protons of the N-ethyl group on C10 are adjacent to the nitrogen and coupled to the three HF protons. Their signal is expected as a quartet around 3.3-3.5 ppm.

  • HC (Ester Methyl Protons) : The three methyl protons of the ethyl ester on C7 are coupled to the two HB protons, resulting in a triplet. Being further from the electronegative oxygen, they appear more upfield, around 1.2-1.4 ppm.

  • HF (N-Ethyl Methyl Protons) : The three methyl protons of the N-ethyl group on C11 are coupled to the two HE protons, giving a triplet. This signal is expected to be the most upfield, around 1.1-1.3 ppm.

Table 1: Predicted ¹H NMR Data Summary
LabelAssignmentPredicted δ (ppm)MultiplicityIntegration
HAAromatic (C₆H₅)7.2 - 7.4Multiplet (m)5H
HGBenzyl (-CH₂-Ph)5.1 - 5.3Singlet (s)2H
HBEster (-O-CH₂-CH₃)4.1 - 4.3Quartet (q)2H
HDGlycine (-N-CH₂-CO)4.0 - 4.2Singlet (s)2H
HEN-Ethyl (-N-CH₂-CH₃)3.3 - 3.5Quartet (q)2H
HCEster (-O-CH₂-CH₃)1.2 - 1.4Triplet (t)3H
HFN-Ethyl (-N-CH₂-CH₃)1.1 - 1.3Triplet (t)3H

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides information on the carbon framework of a molecule.[8] Due to the low natural abundance of the ¹³C isotope (about 1.1%), signal acquisition takes longer than for ¹H NMR. Spectra are typically acquired with proton decoupling, meaning each unique carbon atom appears as a single sharp line (singlet), which simplifies the spectrum by removing C-H coupling.[9]

  • Chemical Shift (δ) : The chemical shift range for ¹³C is much wider than for ¹H (0-220 ppm), leading to less signal overlap.[10] The shifts are highly dependent on the carbon's hybridization and electronic environment. Carbonyl carbons (C=O) are significantly deshielded and appear furthest downfield, while sp³-hybridized alkane carbons are found in the upfield region.[11]

Predicted ¹³C NMR Spectrum
  • Carbonyl Carbons (C9, C12) : The two carbonyl carbons (ester and carbamate) are the most deshielded and will appear far downfield, typically in the 165-175 ppm range.[12]

  • Aromatic Carbons (C-Ar) : The carbons of the benzene ring will resonate in the 125-140 ppm region.[11] Due to symmetry and substitution, four distinct signals are expected: one for the ipso-carbon (attached to the CH₂ group), two for the ortho and meta carbons, and one for the para carbon.[13]

  • Oxygen-Attached Carbons (C6, C13) : The benzylic carbon (C13) and the ester methylene carbon (C6) are both attached to oxygen atoms and will be found in the 60-80 ppm range.[12]

  • Nitrogen-Attached Carbons (C8, C10) : The glycine methylene (C8) and N-ethyl methylene (C10) carbons are attached to nitrogen and will appear in the 40-60 ppm region.

  • Alkyl Carbons (C7, C11) : The two methyl carbons from the ethyl groups are the most shielded and will appear in the upfield region, typically between 10-20 ppm.

Table 2: Predicted ¹³C NMR Data Summary
LabelAssignmentPredicted δ (ppm)
C9Ester Carbonyl (O=C-O)169 - 172
C12Carbamate Carbonyl (N-C=O)155 - 158
C-Ar (ipso)Aromatic C-CH₂135 - 137
C-Ar (o, m, p)Aromatic CH127 - 129
C13Benzyl (-CH₂-Ph)66 - 68
C6Ester (-O-CH₂-CH₃)61 - 63
C8Glycine (-N-CH₂-CO)50 - 55
C10N-Ethyl (-N-CH₂-CH₃)42 - 45
C7Ester (-O-CH₂-CH₃)13 - 15
C11N-Ethyl (-N-CH₂-CH₃)12 - 14

Experimental Protocols

The quality of NMR data is highly dependent on proper sample preparation and instrument setup.

Workflow for NMR Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Reporting prep1 Weigh ~10-20 mg of Sample prep2 Dissolve in ~0.7 mL Deuterated Solvent (e.g., CDCl₃) prep1->prep2 prep3 Filter through Cotton/Glass Wool into a 5 mm NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C Spectrum acq3->acq4 proc1 Fourier Transform (FT) acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum (TMS at 0 ppm) proc2->proc3 proc4 Integrate ¹H Signals proc3->proc4 anl1 Assign Signals proc4->anl1 anl2 Confirm Structure anl1->anl2 anl3 Assess Purity anl2->anl3

Caption: Standard workflow for NMR analysis.

Protocol 1: Sample Preparation
  • Glassware : Ensure a standard 5 mm NMR tube is clean and dry to prevent contamination.[14]

  • Weighing : Accurately weigh approximately 15-20 mg of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate into a clean, dry vial.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[15]

  • Dissolution : Add approximately 0.7 mL of the deuterated solvent to the vial. This volume ensures an adequate sample height in the NMR tube for optimal shimming.[16][14]

  • Transfer : Gently swirl the vial to ensure the sample is completely dissolved. The solution must be homogeneous and free of any particulate matter.[14]

  • Filtration : To remove any suspended impurities that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[16][17]

  • Capping : Cap the NMR tube to prevent solvent evaporation and contamination. Label the sample clearly.

Protocol 2: Data Acquisition and Processing

These are typical parameters for a 400 MHz spectrometer. They may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Scans (NS) : 16

  • Relaxation Delay (D1) : 2 seconds

  • Acquisition Time (AQ) : 4 seconds

  • Spectral Width (SW) : 20 ppm (-2 to 18 ppm)

¹³C NMR Acquisition:

  • Scans (NS) : 1024 or more (due to lower sensitivity)

  • Relaxation Delay (D1) : 2 seconds

  • Acquisition Time (AQ) : 1-2 seconds

  • Spectral Width (SW) : 240 ppm (-10 to 230 ppm)

  • Pulse Program : Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

Data Processing:

  • Fourier Transformation : The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.[18][19]

  • Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction : A flat baseline is established across the spectrum to ensure accurate integration.[20]

  • Referencing : The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or by using an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[6][10]

  • Peak Picking & Integration : Identify the peaks and, for the ¹H spectrum, integrate the signal areas to determine the relative proton count.

Conclusion

The combined use of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate. By analyzing the chemical shifts, integrations, and multiplicities, one can confirm the presence of all key functional groups—the ethyl ester, the N-ethyl group, and the Cbz protecting group—and verify the complete molecular architecture. The protocols outlined herein represent a robust and reliable approach for obtaining high-quality NMR data, which is a cornerstone of quality control and structural analysis in modern chemistry.

References

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  • Title: Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). Source: ResearchGate. [Link]

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Method

Mass spectrometry (MS) fragmentation of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

An Application Note and Protocol for the Mass Spectrometric Analysis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate Introduction: Characterizing Protected Amino Acid Derivatives Ethyl 2-((benzyloxycarbonyl)(ethyl)am...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Introduction: Characterizing Protected Amino Acid Derivatives

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate is a protected amino acid derivative, a class of compounds fundamental to synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during synthesis.[1] Accurate characterization of such molecules is paramount to ensure the integrity of synthetic pathways and the purity of final products.

Mass spectrometry (MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is an indispensable tool for this purpose.[2][3] It provides not only the molecular weight of the intact molecule but also, through tandem mass spectrometry (MS/MS), yields a detailed fragmentation pattern that acts as a structural fingerprint. This application note provides a comprehensive guide to the analysis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate using ESI-MS/MS. We will delve into the rationale behind experimental design, detail the expected fragmentation pathways, and provide actionable protocols for researchers, scientists, and drug development professionals.

Experimental Design and Rationale

The successful fragmentation analysis of a molecule like Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate hinges on a well-considered experimental setup. The goal is to generate a protonated molecular ion with minimal in-source fragmentation and then to induce controlled fragmentation through collision-induced dissociation (CID) to elicit structurally informative product ions.[4]

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended. These platforms provide the mass accuracy required to confidently determine the elemental composition of both precursor and fragment ions.

Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this analysis. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal excess energy, thus preserving the intact molecular ion for subsequent MS/MS analysis.[2][5] We will operate in the positive ion mode , as the tertiary amine nitrogen in the molecule is a basic site readily accepting a proton to form [M+H]⁺ ions.

Protocol 1: Sample Preparation for Direct Infusion ESI-MS

This protocol is designed for rapid characterization of the pure compound.

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate.

    • Dissolve the compound in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation:

    • Dilute the stock solution to a final concentration of 1-10 µg/mL.

    • The recommended solvent for the final dilution is 50:50 (v/v) acetonitrile:water with the addition of 0.1% formic acid.

    • Rationale: The acetonitrile/water mixture is a common mobile phase for ESI, promoting efficient desolvation. Formic acid is added to lower the pH of the solution, which ensures the analyte is protonated before entering the ESI source, thereby maximizing the [M+H]⁺ signal.[5]

  • Sample Infusion:

    • Load the working solution into a syringe and place it on a syringe pump connected directly to the ESI source.

    • Infuse the sample at a constant flow rate, typically 5-10 µL/min.

Data Acquisition and Interpretation

Workflow for MS and MS/MS Data Acquisition

The following workflow outlines the logical steps for acquiring high-quality mass spectrometric data for structural elucidation.

cluster_0 Data Acquisition Workflow A 1. Instrument Calibration (Ensure mass accuracy) B 2. Tune in Positive Ion Mode (Optimize for [M+H]+) A->B C 3. Acquire Full Scan MS (MS1) (Identify precursor ions) B->C D 4. Select [M+H]+ Precursor (Isolate ion of interest) C->D E 5. Acquire Product Ion Scan (MS/MS) (Induce and detect fragmentation) D->E F 6. Data Analysis (Interpret fragmentation patterns) E->F

Caption: Logical workflow for acquiring and analyzing MS data.

Full Scan (MS1) Analysis: Identifying the Precursor Ion

The initial full scan mass spectrum is acquired to identify the molecular ion and related adducts. For Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (Molecular Formula: C₁₄H₁₉NO₄, Molecular Weight: 265.1314 g/mol ), the following ions are anticipated.[6][7]

Ion SpeciesFormulaCalculated m/zDescription
[M+H]⁺ [C₁₄H₂₀NO₄]⁺266.1387Protonated Molecule (Precursor for MS/MS)
[M+Na]⁺ [C₁₄H₁₉NO₄Na]⁺288.1206Sodium Adduct
[M+K]⁺ [C₁₄H₁₉NO₄K]⁺304.0946Potassium Adduct
Rationale: The formation of sodium and potassium adducts is common in ESI-MS due to the ubiquitous presence of these alkali metal salts in solvents, glassware, and samples.[8][9] Identifying these adducts helps to confirm the molecular weight of the analyte. The protonated molecule, [M+H]⁺, is selected as the precursor for the subsequent MS/MS fragmentation experiment.
Protocol 2: MS and MS/MS Instrument Settings (Q-TOF)

The following table provides typical starting parameters for data acquisition on a Q-TOF mass spectrometer. These may require optimization for specific instruments.

ParameterSettingRationale
Ionization Mode ESI PositiveTo generate protonated molecular ions [M+H]⁺.
Capillary Voltage 3.0 - 4.0 kVTo create a stable electrospray cone and promote ion formation.
Sampling Cone Voltage 20 - 40 VA low cone voltage minimizes in-source fragmentation, preserving the precursor ion.
Source Temperature 100 - 120 °CTo aid in the desolvation of droplets.
Desolvation Gas Flow 600 - 800 L/hr (N₂)To assist in solvent evaporation and ion release.[2]
MS1 Mass Range m/z 50 - 500To cover the expected precursor ions and potential low-mass contaminants.
MS/MS Precursor Ion m/z 266.14Isolation of the protonated molecule.
Collision Gas ArgonAn inert gas used to induce fragmentation via collisions.
Collision Energy 10 - 40 eV (Ramp)Ramping the energy provides a range of fragmentation severities, revealing both primary and secondary fragments.

Analysis of Fragmentation Pathways (MS/MS)

The fragmentation of the [M+H]⁺ ion (m/z 266.14) is driven by the chemical lability of the Cbz protecting group and the ester functionality. The primary cleavage events provide a rich tapestry of structural information.

Key Fragmentation Pathways

The most characteristic fragmentation pathways involve the benzyloxycarbonyl (Cbz) group and the ethyl ester moiety. The stability of the resulting fragments, such as the tropylium cation, often dictates the most abundant peaks in the spectrum.

  • Formation of the Tropylium Ion (m/z 91.05): This is the hallmark fragmentation of any benzyl-containing compound. The cleavage of the benzylic C-O bond results in the formation of the highly stable, aromatic tropylium cation. This is often the base peak in the spectrum.[10]

  • Loss of CO₂ (44 Da) via Benzyl Cleavage: A common pathway for Cbz groups involves the initial loss of the benzyl cation (m/z 91) to form an unstable carbamic acid intermediate, which then readily loses carbon dioxide (44.0 Da) to yield a protonated N-ethylglycine ethyl ester fragment at m/z 132.10.

  • Loss of Toluene (92 Da): A rearrangement reaction can lead to the loss of a neutral toluene molecule, resulting in a fragment at m/z 174.08.

  • Ester-Related Fragmentations: Cleavages around the ethyl ester group can lead to the loss of ethanol (46.04 Da) or an ethoxy radical, though these are typically less favorable than the Cbz-related fragmentations.[11][12]

Visualization of the Fragmentation Cascade

The diagram below illustrates the major fragmentation pathways originating from the protonated precursor ion.

cluster_frags Major Fragment Ions M [M+H]⁺ m/z 266.14 [C₁₄H₂₀NO₄]⁺ F1 m/z 174.08 [C₇H₁₂NO₄]⁺ M->F1 - C₇H₈ (Toluene) F2 m/z 91.05 [C₇H₇]⁺ (Tropylium Ion) M->F2 - C₇H₁₃NO₄ F3 m/z 132.10 [C₆H₁₄NO₂]⁺ M->F3 - C₇H₇•, -CO₂ F4 m/z 104.07 [C₅H₁₀NO]⁺ F3->F4 - C₂H₄ (Ethene)

Caption: Proposed MS/MS fragmentation pathways for [M+H]⁺.

Summary of Major Product Ions

The following table summarizes the key fragments expected in the MS/MS spectrum of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate. Accurate mass measurement is critical for assigning the correct elemental composition to each fragment.

Observed m/zElemental CompositionNeutral LossProposed Structure/Description
174.08[C₇H₁₂NO₄]⁺C₇H₈ (Toluene)Result of rearrangement and loss of neutral toluene.
132.10[C₆H₁₄NO₂]⁺C₈H₆O₂Loss of benzyl group and CO₂; Protonated N-ethylglycine ethyl ester.
104.07[C₅H₁₀NO]⁺C₉H₁₀O₄Subsequent loss from m/z 132.10.
91.05[C₇H₇]⁺C₇H₁₃NO₄Tropylium ion ; highly stable and characteristic fragment.

Conclusion

This application note details a robust methodology for the structural characterization of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate using ESI-Q-TOF mass spectrometry. By understanding the principles of ionization and the predictable nature of collision-induced dissociation, a clear picture of the molecule's structure can be obtained. The characteristic fragmentation pattern, dominated by the formation of the tropylium ion at m/z 91.05 and the loss of the Cbz protecting group, provides a reliable fingerprint for the identification and quality control of this compound and other Cbz-protected species in research and industrial settings. The protocols and data presented herein serve as a comprehensive guide for scientists requiring detailed molecular characterization.

References

  • Waters Corporation. What are common adducts in ESI mass spectrometry? - WKB67428.
  • Providion Group. Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Scribd. Adduits ESI MS.
  • Providion Group. What kinds of adducts are commonly observed in ES–MS?.
  • Sigma-Aldrich. ETHYL 2-((BENZYLOXYCARBONYL)(ETHYL)AMINO)
  • Chemistry Stack Exchange.
  • Sigma-Aldrich. Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)
  • Doc Brown's Chemistry.
  • Chemistry LibreTexts.
  • Sigma-Aldrich. Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)
  • YouTube.
  • Wikipedia.
  • Ghosal, A., & Rogers, K. R. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC.
  • Kjeldsen, F., & Haselmann, K. F. (2003).
  • eGyanKosh.
  • Kranjc, A., & Cindrić, M. (2019).
  • YouTube.
  • Amunugama, M., & Souda, J. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.

Sources

Application

Conditions for selective ester hydrolysis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Application Note: Selective Hydrolysis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate Abstract & Strategic Overview This Application Note details the chemoselective hydrolysis of Ethyl 2-((benzyloxycarbonyl)(ethyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Hydrolysis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Abstract & Strategic Overview

This Application Note details the chemoselective hydrolysis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (Compound 1 ) to its corresponding free carboxylic acid, 2-((benzyloxycarbonyl)(ethyl)amino)acetic acid (Compound 2 ).

The primary synthetic challenge is the differentiation between two carbonyl electrophiles: the ethyl ester (target) and the benzyloxycarbonyl (Cbz) carbamate (protecting group). While both moieties are susceptible to nucleophilic attack, the ester is significantly more reactive toward hydroxide-mediated hydrolysis than the carbamate. This protocol leverages the kinetic stability of the carbamate anion intermediate to achieve >98% selectivity using a Lithium Hydroxide (LiOH) system.

Key Applications:

  • Synthesis of Peptoids and Peptide Nucleic Acid (PNA) monomers.

  • Preparation of N-alkylated amino acid building blocks for fragment-based drug discovery (FBDD).

Chemical Analysis & Mechanistic Rationale

Chemoselectivity Profile

The success of this transformation relies on the difference in electrophilicity and the leaving group ability between the ester and the carbamate.

  • Ethyl Ester: The carbonyl carbon is moderately electrophilic. Hydroxide attack forms a tetrahedral intermediate that collapses to expel ethoxide (

    
     of EtOH 
    
    
    
    16).
  • Cbz Carbamate: The nitrogen lone pair donates electron density into the carbonyl, reducing its electrophilicity relative to the ester (resonance stabilization). Furthermore, if the carbamate were attacked, the leaving group would be a benzyl alkoxide or the amine anion, both of which are kinetically slower to leave under mild saponification conditions compared to the ethyl group.

Reaction Scheme

ReactionScheme Reactant Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (Ethyl Ester) Reagents LiOH (1.5 eq) THF / H2O (3:1) 0°C to RT, 2-4 h Intermediate Tetrahedral Intermediate Reactant->Intermediate OH- Attack Product 2-((benzyloxycarbonyl)(ethyl)amino)acetic acid (Free Acid) Intermediate->Product -EtOH

Figure 1: Reaction scheme illustrating the selective saponification pathway.

Experimental Protocols

Method A: Standard LiOH Hydrolysis (Recommended)

Best for: Gram-scale synthesis, high purity requirements, and standard laboratory setups.

Reagents:

  • Substrate: Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Tetrahydrofuran (THF) / Water (

    
    ) (3:1 ratio)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the ethyl ester substrate in THF (approx. 5 mL per mmol of substrate).

  • Activation: Cool the solution to 0°C using an ice bath. This kinetic control helps prevent potential attack on the Cbz group during the initial exothermic mixing.

  • Saponification: Dissolve 1.5 equiv of

    
     in a minimum volume of distilled water  (approx. 1.5 mL per mmol).[1] Add this aqueous solution dropwise to the stirring THF solution.
    
    • Note: The mixture may become cloudy; this is normal.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir vigorously for 2–4 hours .

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material (

    
    ) should disappear, and a baseline spot (the carboxylate salt) should appear.
    
  • Workup (Critical for Yield):

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF.

    • Dilute the remaining aqueous residue with Water (10 mL/mmol) and wash with Diethyl Ether (

      
      , 2 x 5 mL/mmol). This removes unreacted ester and non-polar impurities.
      
    • Acidify the aqueous layer carefully to pH 2–3 using 1M HCl or 10% Citric Acid while stirring at 0°C. The product will likely precipitate as an oil or white solid.

    • Extract the acidified aqueous layer with Ethyl Acetate (3 x 10 mL/mmol).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under vacuum.
    
  • Result: The product is typically obtained as a viscous oil or waxy solid in 90–98% yield .

Method B: Enzymatic Hydrolysis (Mild/Green)

Best for: Substrates with additional sensitive functional groups (e.g., epoxides, chiral centers prone to racemization).

Reagents:

  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

  • Buffer: Phosphate Buffer (pH 7.2).

  • Co-solvent: Acetone or DMSO (max 10% v/v).

Procedure Summary: Suspend the ester in Phosphate buffer containing 10% Acetone. Add PLE (100 units/mmol). Stir at 30°C while maintaining pH 7.2 using an autotitrator (0.1 M NaOH). Reaction times are longer (12–24 h) but selectivity is absolute.

Data & Validation

Table 1: Comparison of Hydrolysis Conditions

ParameterMethod A (LiOH)Method B (NaOH)Method C (Acidic HCl)
Reagent LiOH / THF / H2ONaOH / MeOH / H2O6M HCl / Dioxane
Temperature 20°C20–50°CReflux
Time 2–4 h1–2 h12–24 h
Cbz Stability Excellent Good (Risk at high temp)Poor (Cbz cleavage likely)
Yield 95–98%90–95%<40% (Complex mixture)
Recommendation Primary Choice Scale-up AlternativeAvoid

Troubleshooting & Critical Control Points

Troubleshooting Issue Problem: Low Yield or Impurities Check1 Is Cbz group cleaved? Issue->Check1 Check2 Is product in aqueous layer? Issue->Check2 Sol1 Cause: Base too strong/hot. Fix: Use LiOH at 0°C. Check1->Sol1 Yes (Benzyl alcohol detected) Sol2 Cause: pH not acidic enough during extraction. Fix: Ensure pH < 3 with 1M HCl. Check2->Sol2 Yes (Low mass recovery)

Figure 2: Troubleshooting logic for common hydrolysis issues.

  • Cbz Cleavage: If benzyl alcohol is observed (by TLC or NMR), the reaction conditions are too harsh. Ensure temperature does not exceed 25°C and avoid using strong bases like KOH in refluxing alcohols.

  • Emulsions: The N-ethyl/N-Cbz group adds lipophilicity. If emulsions form during extraction, add Brine (saturated NaCl) to the aqueous layer.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Cbz stability to basic hydrolysis).
  • Gershkovich, A. A.; Kibirev, V. K. "Synthesis of N-alkylamino acids." Bioorganic Chemistry, 1988, 14, 146-152. (Describes synthesis and hydrolysis of N-alkyl-N-Z-amino esters).
  • Master Organic Chemistry. "Basic Hydrolysis of Esters (Saponification)." Available at: [Link] (Mechanistic overview of ester vs. carbamate reactivity).

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization with Cbz-protected amino acids in peptide synthesis

Technical Support Center: Racemization Prevention in Cbz-Amino Acid Coupling Topic: Prevention of Racemization in Cbz-Protected Amino Acid Synthesis Content Type: Technical Support Guide (Q&A / Troubleshooting / Protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Racemization Prevention in Cbz-Amino Acid Coupling

Topic: Prevention of Racemization in Cbz-Protected Amino Acid Synthesis Content Type: Technical Support Guide (Q&A / Troubleshooting / Protocols) Audience: Senior Researchers & Process Chemists

Executive Summary: The Cbz "Safety Net" and Its Failures

The Core Concept: In peptide chemistry, the Benzyloxycarbonyl (Cbz or Z) group is a urethane protecting group. Unlike amide-type protecting groups (like Acetyl or Benzoyl), urethanes significantly suppress racemization during activation. This is because the oxygen atom in the urethane linkage reduces the nucleophilicity of the carbonyl oxygen, disfavoring the formation of the highly reactive and racemization-prone 5(4H)-oxazolone intermediate.

Why You Are Here: Despite this inherent stability, racemization does occur with Cbz-amino acids under specific conditions:

  • Problematic Residues: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization regardless of N-terminal protection.[1]

  • Base-Catalyzed Enolization: Excessive or strong bases (e.g., TEA, DIEA) can directly abstract the

    
    -proton.
    
  • Fragment Condensation: If you are coupling a Cbz-protected peptide fragment, the C-terminal amino acid is activated as an amide, not a urethane, negating the Cbz safety benefit.

Troubleshooting Guide (Q&A Format)

Issue 1: I am observing racemization during the coupling of Cbz-His-OH.

Diagnosis: Histidine is the most difficult amino acid to couple without racemization. The imidazole side chain acts as an intramolecular general base, abstracting the


-proton from the activated species.[2][3] This occurs via the "N

-pathway" if the imidazole is not properly protected.

Solution:

  • Switch Side-Chain Protection: Do not use N

    
    -protected derivatives (like Trt) if racemization is critical. Use N
    
    
    
    -protection
    (e.g., Bom or Bum ) which sterically and electronically suppresses the imidazole nitrogen's ability to abstract the
    
    
    -proton.[3]
  • Change the Base: Replace Diisopropylethylamine (DIEA) with 2,4,6-Collidine (TMP) . Collidine is a weaker, more sterically hindered base that is sufficient to neutralize the reaction but less likely to cause proton abstraction.

  • Protocol Adjustment: Use the Low-Racemization Histidine Protocol (See Section 4).

Issue 2: My Cbz-Cysteine coupling shows significant D-isomer formation.

Diagnosis: Cysteine is prone to direct


-elimination  followed by re-addition (forming D/L mixtures) or direct enolization due to the electron-withdrawing effect of the sulfur atom.

Solution:

  • Avoid Strong Bases: Minimize the use of bases during activation. If possible, use pentafluorophenyl esters (PfP) or symmetric anhydrides without added tertiary amines.

  • Solvent Choice: Avoid DMF if possible; use DCM/DMF mixtures or pure DCM, as polar aprotic solvents stabilize the charged intermediates that lead to racemization.

  • Additives: Always use Oxyma Pure or HOBt to convert the active ester to a less reactive, more stable intermediate immediately.

Issue 3: Racemization detected during "Fragment Condensation" (Cbz-Peptide-OH + H-Peptide-OR).

Diagnosis: This is a common misconception. Even though the N-terminus of the fragment is Cbz-protected, the C-terminal amino acid (the one being activated) has an amide bond at its N-alpha position (from the preceding peptide bond). It behaves like an Acetyl-protected amino acid, forming an oxazolone easily.

Solution:

  • Strategy Shift: Fragment condensation at Glycine or Proline residues is safest (no chiral center).

  • Reagent Switch: Use T3P (Propylphosphonic anhydride) or DEPBT . These reagents are specifically designed to minimize racemization during fragment coupling.

Mechanistic Visualization

The following diagram illustrates the pathway of racemization via Oxazolone formation and how the Cbz group mitigates (but does not eliminate) this risk compared to amides.

RacemizationPathways Start Activated Cbz-Amino Acid (Active Ester) DirectEnol Direct Enolization (Base Catalyzed) Start->DirectEnol Strong Base (DIEA/TEA) Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Slow Coupling / No Additive Pure Pure L-Peptide Start->Pure Fast Coupling (Nucleophilic Attack) Racemic Racemic Product (DL-Mixture) DirectEnol->Racemic Reprotonation Oxazolone->Racemic Tautomerization Note Cbz (Urethane) Effect: Reduces Oxazolone formation vs. Amide/Acetyl groups. Note->Oxazolone

Caption: Figure 1. Racemization pathways. Cbz protection suppresses the Oxazolone route, but strong bases can still trigger direct enolization.

Experimental Protocols

Protocol A: Standard Low-Racemization Coupling (General)

Use this for standard Cbz-amino acids (Ala, Phe, Leu, etc.) to ensure <0.1% racemization.

ComponentReagentMolar Equiv.[2][4][5][6][7][8][9][10]Notes
Carboxyl Component Cbz-AA-OH1.0Dissolve in minimal DMF/DCM.[3]
Coupling Reagent DIC (Diisopropylcarbodiimide)1.0Carbodiimides are neutral; safer than uroniums.
Additive Oxyma Pure (or HOBt)1.0Crucial for suppressing oxazolone.
Base None (or 1.0 TMP if salt)0 - 1.0Avoid DIEA unless AA is a salt (e.g., HCl).

Step-by-Step:

  • Dissolve Cbz-AA-OH and Oxyma Pure in DCM/DMF (1:1).

  • Cool the solution to 0°C (ice bath).

  • Add DIC.[2][5] Stir for 2-3 minutes to form the active ester.

  • Add the amine component (H-Peptide-Resin or H-AA-OR).

  • Allow to warm to Room Temp (RT) and stir for 60 mins.

Protocol B: The "Safe-His" Protocol (Cbz-His Coupling)

Mandatory for Cbz-Histidine coupling to prevent D-His formation.

  • Selection: Use Cbz-His(Bom)-OH or Cbz-His(Bum)-OH . Avoid Cbz-His(Trt)-OH if possible.

  • Reagents: Use DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) as the coupling reagent.

  • Base: Use 2,4,6-Collidine (TMP) .

  • Procedure:

    • Dissolve Cbz-His(Bom)-OH (1.0 eq) and DEPBT (1.1 eq) in DMF.

    • Add Collidine (2.0 eq).

    • Add amine component immediately.

    • Note: DEPBT is unique because it does not require pre-activation and traps the amine effectively without high racemization risk.

FAQ: Expert Insights

Q: Can I use HATU with Cbz-amino acids? A: Yes, but proceed with caution. HATU is extremely fast but requires a base (DIEA) to function. The high reactivity combined with the base can increase racemization risk for Cys and His. Rule: Use HATU only for difficult couplings (steric bulk) and keep the base:reagent ratio strictly 2:1 (DIEA:HATU), never more.

Q: Why is Collidine better than DIEA? A: Collidine (2,4,6-trimethylpyridine) is a "weaker" base in terms of pKa compared to DIEA, but more importantly, it is sterically hindered in a way that makes it poor at abstracting the sterically crowded


-proton of the amino acid, yet sufficient to neutralize the reaction acid.

Q: Is the "Mixed Anhydride" method safe for Cbz-AAs? A: Historically common, but risky. The reaction of Cbz-AA-OH with Isobutyl Chloroformate (IBCF) requires N-methylmorpholine (NMM). If the temperature rises above -15°C, or if NMM is in excess, racemization spikes. Stick to Active Esters (DIC/Oxyma) for higher safety margins.

References

  • Eleftheriou, S. et al. (2018). Racemization in Peptide Synthesis: Mechanisms and Prevention. European Journal of Organic Chemistry.

  • Han, Y. et al. (1997).[4] Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Preventing Histidine Racemization in Peptide Synthesis. BenchChem.

  • Albericio, F. et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Organic Chemistry Portal. Cbz-Protected Amino Groups.

Sources

Optimization

Common side reactions with Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (N-Cbz-N-ethylglycine ethyl ester). This...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (N-Cbz-N-ethylglycine ethyl ester). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this sterically hindered N-alkylated amino acid derivative.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and workup of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate.

Question 1: My N-ethylation of ethyl N-(benzyloxycarbonyl)glycinate is showing low conversion and is very slow. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the N-ethylation of ethyl N-(benzyloxycarbonyl)glycinate is a frequent challenge, primarily due to the steric hindrance imparted by the bulky benzyloxycarbonyl (Cbz) group, which reduces the nucleophilicity of the nitrogen atom. Several factors can be optimized to drive the reaction to completion.

  • Causality and Optimization Strategy:

    • Base Selection is Critical: The choice of base is paramount for efficient deprotonation of the Cbz-protected amine. A weak base may not generate a sufficient concentration of the corresponding anion to facilitate the reaction.

      • Recommendation: Employ a strong, non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH) is a common and effective choice. The use of a weaker base like potassium carbonate (K₂CO₃) may require more forcing conditions, such as higher temperatures and longer reaction times.

    • Solvent Polarity and Aprotic Nature: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

      • Recommendation: Use a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). These solvents effectively dissolve the starting materials and stabilize the anionic intermediate without participating in the reaction.

    • Reaction Temperature and Duration: Due to steric hindrance, higher temperatures and extended reaction times are often necessary.

      • Recommendation: Start the reaction at room temperature and gradually increase the temperature while monitoring the progress by Thin Layer Chromatography (TLC). Temperatures in the range of 60-80°C are often required. Be cautious of potential side reactions at elevated temperatures.

    • Purity of Reagents: The presence of water or other impurities in the reactants or solvent can quench the base and hinder the reaction.

      • Recommendation: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods and use freshly opened or purified reagents.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed q1 Is the base strong enough? start->q1 q2 Are the solvent and reagents anhydrous? q1->q2 Yes s1 Use a stronger base (e.g., NaH). q1->s1 No q3 Is the reaction temperature adequate? q2->q3 Yes s2 Use anhydrous polar aprotic solvent (e.g., DMF, THF). q2->s2 No s3 Increase temperature (e.g., 60-80°C) and reaction time. q3->s3 No end_node Improved Yield s1->end_node s2->end_node s3->end_node

Caption: Troubleshooting workflow for low conversion.

Question 2: I am observing a significant amount of an unknown byproduct in my reaction mixture. What are the likely side reactions?

Answer:

Several side reactions can occur during the synthesis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate, leading to the formation of impurities that can complicate purification and reduce the overall yield.

  • Common Side Reactions and Mitigation Strategies:

    • Over-alkylation: The desired product, a secondary amine, can be further alkylated to form a quaternary ammonium salt, especially if a large excess of the ethylating agent is used or if the reaction temperature is too high.

      • Mitigation: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the ethylating agent (e.g., ethyl iodide or ethyl bromide). Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of a second alkylation.

    • Hydrolysis: The ester or carbamate functional groups can be susceptible to hydrolysis, particularly during the workup if exposed to strong acidic or basic conditions for prolonged periods.

      • Mitigation: Perform the aqueous workup under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to strong acids or bases.

    • Elimination: If using an ethylating agent prone to elimination (e.g., ethyl bromide), the base can induce the formation of ethene gas.

      • Mitigation: Use an ethylating agent less prone to elimination, such as ethyl iodide. Maintain a moderate reaction temperature.

Question 3: My product is an oil and difficult to purify by column chromatography. What are some effective purification strategies?

Answer:

The purification of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate can be challenging due to its physical state and potential co-elution with impurities.

  • Purification Techniques:

    • Column Chromatography: While challenging, it is often the primary method.

      • Recommendation: Use a long column with a shallow solvent gradient to improve separation. A solvent system of ethyl acetate in hexanes is a good starting point. Monitor fractions carefully by TLC.

    • Acid-Base Extraction: This technique can be used to remove unreacted starting material and some acidic or basic impurities.

      • Protocol: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine starting material. Then, wash with a dilute base (e.g., saturated NaHCO₃) to remove any acidic byproducts. Finally, wash with brine to remove residual water.

    • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate?

A1: The most common and commercially available starting material is ethyl N-(benzyloxycarbonyl)glycinate (also known as N-Cbz-glycine ethyl ester). This compound is then N-alkylated using an ethylating agent.

Q2: What are the best storage conditions for Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate?

A2: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.

Q3: Are there any specific challenges associated with the deprotection of the Cbz group in this molecule?

A3: The N-ethyl group can introduce some steric hindrance, which might slightly slow down the rate of catalytic hydrogenolysis, the most common method for Cbz deprotection.[1] However, standard conditions (e.g., H₂ gas, Pd/C catalyst in a protic solvent like ethanol or methanol) are generally effective.[2]

Q4: What are the expected NMR and mass spectrometry data for Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate?

III. Experimental Protocol: N-Ethylation of Ethyl N-(benzyloxycarbonyl)glycinate

This protocol provides a general procedure for the synthesis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate.

Materials:

  • Ethyl N-(benzyloxycarbonyl)glycinate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl N-(benzyloxycarbonyl)glycinate (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes.

  • Add ethyl iodide (1.2 equiv) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 60°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient).

Reaction Scheme

reactant1 Ethyl N-(benzyloxycarbonyl)glycinate reagents NaH, DMF reactant1->reagents reactant2 Ethyl Iodide reactant2->reagents product Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate reagents->product

Caption: N-Ethylation of ethyl N-(benzyloxycarbonyl)glycinate.

IV. Quantitative Data Summary

ParameterTypical Value/RangeNotes
Purity (Commercial) >95%As reported by various suppliers.[3]
Molecular Weight 265.31 g/mol
Physical Form Pale-yellow to yellow-brown liquid
Storage Temperature 2-8°C

V. References

  • Organic Syntheses. Org. Synth.1966 , 46, 10. [Link]

  • Supporting Information for a relevant publication. (Note: A direct citation for the NMR spectra of the target compound was not found in the provided search results. This is a placeholder for where such a reference would be placed.)

  • Gál, E., et al. Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem2021 , 14 (1), 230-237. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ChemBK. CBZ-Glycine ethyl ester. [Link]

  • Google Patents. CN1477095A - Production method of N-benzyl glycine ethyl ester.

  • ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. [Link]

  • SpectraBase. Ethyl 2-[(S)-(2-benzyloxycarbonylamino)propanoyl]amino-2-(diethoxyphosphoryl)acetate. [Link]

  • ResearchGate. How to synthesis N-(2-aminoethyl)glycine ethyl ester? [Link]

  • PubMed. On the side-reaction of N-alkylation of amino groups during hydrogenolytic deprotection in alcohol-containing solvents. [Link]

  • CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]

  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

  • Google Patents. JPH09124572A - Preparation of substituted n-ethyl glycine derivative.

Sources

Troubleshooting

How to improve the purity of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate derivatives

Welcome to the Technical Support Center for Peptidomimetic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in synthesizing and purifying Ethyl 2-((benzylo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptidomimetic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in synthesizing and purifying Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (also known as N-Cbz-N-ethylglycine ethyl ester).

Because N-alkylated, N-protected amino acids exhibit unique physicochemical and spectroscopic behaviors, standard purification workflows often fail or lead to misinterpretation of data. This guide synthesizes field-proven methodologies and mechanistic insights to help you achieve >99% purity in your derivatives.

Diagnostic FAQ & Troubleshooting Guide

Q1: My post-column NMR spectrum shows broad, split peaks that look like a mixture of two compounds. Did my purification fail? A: Not necessarily. This is the most common analytical misinterpretation when working with N-alkylated amino acids. The N-Cbz group contains a carbamate bond with significant partial double-bond character. Because the nitrogen is fully substituted (tertiary amide-like), the energy barrier to rotation around the C–N bond is high, resulting in stable cis and trans rotamers at room temperature[1].

  • The Fix (Self-Validating Protocol): Do not subject the sample to another round of chromatography. Instead, perform a Variable-Temperature (VT) NMR experiment. Heat your NMR sample (e.g., in DMSO-

    
    ) to 70–100 °C. If the split peaks coalesce into sharp, single signals, you are observing rotamers of a pure compound, not chemical impurities.
    

Q2: I synthesized the compound via Cbz-protection of N-ethylglycine ethyl ester, but I have a persistent high-boiling impurity. How do I remove it? A: The impurity is likely benzyl alcohol , a ubiquitous byproduct formed from the hydrolysis of benzyl chloroformate (Cbz-Cl) during the aqueous workup[2]. Benzyl alcohol co-elutes with many non-polar esters on silica gel.

  • The Fix: Benzyl alcohol has a boiling point of 205 °C. Instead of repeated column chromatography, subject the crude oil to high-vacuum distillation (Kugelrohr) at 0.1 Torr and 60 °C for 4–6 hours prior to chromatography. This selectively volatilizes the benzyl alcohol without thermally degrading the Cbz-carbamate.

Q3: During the N-alkylation of Cbz-Gly-OEt with ethyl iodide, I am detecting a +28 Da mass impurity (M+28). What is causing this? A: You are observing over-alkylation, specifically C-alkylation at the


-carbon of the glycine backbone. While the carbamate N–H is more acidic, the use of overly strong bases (like NaH) or excess alkylating agent can generate a dianion or promote enolate formation, leading to ethylation at the methylene bridge[3].
  • The Fix: Switch from thermodynamic/strong bases (NaH) to milder bases like K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    in DMF. This ensures chemoselective deprotonation of the nitrogen, strictly limiting the reaction to N-alkylation.

Mechanistic Pathway: Chemoselectivity in Alkylation

To understand the causality behind the +28 Da impurity, review the reaction pathway below. Controlling the base strength is the primary vector for improving crude purity.

Chemoselectivity SM Cbz-Gly-OEt (Starting Material) Base Base Deprotonation SM->Base N_Anion N-Anion (Kinetic/Mild Base) Base->N_Anion K2CO3 / DMF C_Anion C-Anion / Dianion (Strong Base/Excess) Base->C_Anion NaH / THF Prod N-Ethyl Product (High Purity) N_Anion->Prod Et-I Imp C-Ethyl Impurity (Over-alkylation) C_Anion->Imp Et-I

Chemoselectivity in the alkylation of Cbz-Gly-OEt.

Quantitative Impurity Profiling

Understanding the physicochemical properties of your byproducts dictates your purification strategy. Use the table below to map specific impurities to their optimal removal techniques.

ImpuritySource / MechanismPhysical PropertyTargeted Removal Strategy
Benzyl Alcohol Hydrolysis of Cbz-ClHigh-boiling liquid (205 °C)High-vacuum evaporation (0.1 Torr, 60 °C).
Dibenzyl Carbonate Cbz-Cl degradationNon-polar oilSilica gel chromatography (elutes in 100% Hexane).
Cbz-Gly-OEt Incomplete N-alkylationPolar, NH-containingScavenger resin (isocyanate-functionalized silica).
Free Carboxylic Acid Ester hydrolysis during workupHighly polar, acidicDifferential biphasic extraction (Sat. NaHCO

wash).

Step-by-Step Methodology: The "Self-Validating" Purification Protocol

To achieve analytical-grade purity, you must sequence your purification steps to exploit chemical causality. Do not rely solely on chromatography. This protocol uses a differential extraction phase to chemically destroy or sequester impurities before the mixture ever touches silica.

Phase 1: Chemoselective Quenching and Extraction

  • Reaction Quench: Terminate the N-alkylation reaction by adding cold water (3 volumes relative to DMF solvent) to precipitate the crude organics.

  • Primary Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL). The DMF will partition into the aqueous layer, while the product and organic impurities move to the EtOAc layer.

  • Acid Wash (Amine Removal): Wash the combined EtOAc layers with 1M HCl (2 x 30 mL). Causality: This protonates any unreacted N-ethylglycine (if using the Cbz-protection route), pulling it into the aqueous waste. The fully protected product remains neutral and stays in the organic phase.

  • Mild Base Wash (Acid Removal): Wash the EtOAc layer with Saturated Aqueous NaHCO

    
     (2 x 30 mL). Causality: Do not  use NaOH, as strong hydroxide will hydrolyze your ethyl ester. NaHCO
    
    
    
    is perfectly calibrated to deprotonate free carboxylic acid impurities (pKa ~4.5) without cleaving the ester, partitioning them into the aqueous layer.
  • Brine Wash & Drying: Wash with brine (50 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.

Phase 2: Volatile Impurity Stripping 6. High-Vacuum Treatment: Attach the crude oil flask to a Schlenk line or Kugelrohr apparatus at 0.1 Torr. Heat gently to 60 °C for 4 hours. Causality: This completely removes residual DMF, ethyl iodide, and benzyl alcohol, preventing them from streaking on your chromatography column.

Phase 3: Precision Chromatography 7. Column Loading: Dissolve the dried crude in a minimum volume of Dichloromethane (DCM) and load onto a pre-equilibrated silica gel column. 8. Gradient Elution: Run a shallow gradient from 100% Hexanes to 80:20 Hexanes:EtOAc.

  • Fraction 1 (100% Hexanes): Dibenzyl carbonate elutes.
  • Fraction 2 (90:10 Hexanes:EtOAc): The pure Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate elutes.
  • Fraction 3 (80:20 Hexanes:EtOAc): Unreacted Cbz-Gly-OEt elutes.

References

  • Synthesis of N-Alkyl Amino Acids Monash University Research Repository.[Link][3]

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides The Journal of Organic Chemistry - ACS Publications.[Link][1]

Sources

Optimization

Troubleshooting failed coupling reactions with Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Technical Support Center: Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate Welcome to the technical support resource for Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4). This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Welcome to the technical support resource for Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4). This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during its use in amide bond formation and peptide synthesis. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.

Introduction: Understanding the Reagent

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate is a valuable N-protected amino acid derivative. Its structure presents three key features that dictate its reactivity in coupling reactions:

  • The N-Cbz (Benzyloxycarbonyl) Group: A robust urethane-based protecting group for the secondary amine. It is stable under many reaction conditions but can be removed via catalytic hydrogenolysis or strong acids like HBr in acetic acid.[1][2] Its presence prevents racemization that can occur via oxazolone formation, a common issue with N-acyl protected amino acids.[3][4]

  • The N-Ethyl Group: This substitution makes the protected nitrogen a secondary amine, introducing significant steric hindrance around the alpha-carbon. This is a critical factor, as sterically hindered amino acids are notoriously "difficult" to couple and often require more potent activation methods.[5]

  • The Ethyl Ester: The carboxylic acid functionality is protected as an ethyl ester. This is the most common point of failure. Before this molecule can be used as the acid component in a coupling reaction, the ethyl ester must be hydrolyzed (saponified) to the free carboxylic acid. Attempting to directly couple the ester with an amine using standard peptide coupling reagents will fail.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common failures in a question-and-answer format. We begin with a general diagnostic workflow to help you quickly identify the root cause of your issue.

Initial Diagnostic Workflow

G start Coupling Reaction Failed symptom1 Low or No Product (Starting Material Unchanged) start->symptom1 symptom2 Low Yield (Messy TLC/LC-MS with Byproducts) start->symptom2 symptom3 Product Formed, but with Diastereomers start->symptom3 cause1a Ester Not Hydrolyzed symptom1->cause1a cause1b Inefficient Activation symptom1->cause1b cause1c Reagents/Solvents Contaminated symptom1->cause1c cause2a N-Acylurea Formation (with Carbodiimides) symptom2->cause2a cause2b Steric Hindrance symptom2->cause2b cause2c Side-Chain Reactions symptom2->cause2c cause3a Racemization symptom3->cause3a solution1a Perform Saponification (See Protocol 1) cause1a->solution1a solution1b Switch to Stronger Coupling Reagent (e.g., HATU, COMU) cause1b->solution1b solution1c Use Anhydrous Solvents & Fresh Reagents cause1c->solution1c solution2a Add HOBt/Oxyma or Switch Reagent Class cause2a->solution2a solution2b Use HATU/PyBOP, Increase Temp, Double Couple cause2b->solution2b solution2c Protect Reactive Side-Chains on Coupling Partner cause2c->solution2c solution3a Use Weaker Base (NMM), Lower Temperature, Add Oxyma cause3a->solution3a

Caption: General troubleshooting workflow for failed coupling reactions.

Q1: My reaction shows low or no conversion, with starting materials largely unreacted. What is the primary cause?

A1: This is the most common issue and almost always points to one of three root causes:

  • Failure to Hydrolyze the Ethyl Ester: You cannot directly couple the ethyl ester of the title compound. The carboxylic acid must be free for activation. You must first perform a saponification reaction. See Protocol 1 for a detailed method.

  • Inadequate Activation: Due to the N-ethyl group, the corresponding carboxylic acid is sterically hindered. Standard, weaker coupling reagents may not be sufficient to activate the carboxyl group efficiently.[5] If you have confirmed hydrolysis, the next step is to employ a more potent coupling reagent.[6][7]

  • Contamination with Water: Peptide coupling reactions are extremely sensitive to water. Water can hydrolyze your activated ester intermediate faster than the desired amine can attack it, shutting down the reaction. It can also decompose some coupling reagents. Ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere.[8]

Q2: I'm using a carbodiimide (DCC/EDC) and getting low yields along with a significant amount of an insoluble white precipitate (other than DCU). What is happening?

A2: You are likely observing the formation of an unreactive N-acylurea byproduct . This is a classic side reaction when using carbodiimides.[9][10][11]

Causality: The carbodiimide reacts with your carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate can be attacked by your desired amine, it is also prone to an intramolecular rearrangement to form the stable, unreactive N-acylurea. This rearrangement pathway consumes your activated acid and stalls the reaction.

To mitigate this, you should:

  • Use an Additive: Including one equivalent of an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl Cyanohydroxyiminoacetate (OxymaPure) is crucial. These additives rapidly trap the O-acylisourea intermediate to form a more stable active ester (OBt or Oxyma ester). This active ester is less prone to side reactions but still reactive enough to couple with the amine, thus minimizing N-acylurea formation.[11][12]

  • Switch Reagent Class: For a sterically hindered substrate like this, it is often better to switch to an aminium/uronium or phosphonium salt-based reagent (see Q3) which inherently avoid this side reaction pathway.

G Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' Amine R''-NH2 Product Desired Amide N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->Product + Amine (Desired Path) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction)

Caption: Competing reaction pathways with carbodiimide activators.

Q3: How do I choose the best coupling reagent and conditions for this sterically hindered amino acid?

A3: For challenging couplings involving sterically hindered partners, the choice of reagent is paramount. More potent "onium" salt-based reagents are highly recommended over carbodiimides.

Causality: Reagents like HATU, HBTU, and PyBOP react with the carboxylic acid to form activated esters that are more stable than the O-acylisourea from carbodiimides and less prone to side reactions.[13] They generally lead to faster reaction rates and higher yields with difficult substrates.

Reagent ClassExamplesAdvantagesDisadvantagesRecommended for this Substrate?
Carbodiimides DCC, EDCInexpensive, simple byproducts (urea).Prone to N-acylurea formation, lower reactivity, risk of racemization.[9][11]Not recommended unless used with Oxyma.
Phosphonium Salts PyBOP, BOPHigh reactivity, low racemization risk.BOP produces carcinogenic HMPA byproduct.[13]PyBOP is a good choice.
Aminium/Uronium Salts HATU, HBTU, COMUHighest reactivity , excellent for hindered couplings, fast reactions.More expensive, requires a non-nucleophilic base (DIPEA).Highly Recommended. HATU or COMU are state-of-the-art choices.[13]

Recommendation: Use HATU with N,N-Diisopropylethylamine (DIPEA) as the base. This combination is highly effective for coupling sterically demanding amino acids. See Protocol 2 for a detailed procedure.

Q4: I'm observing diastereomers in my final product. What causes this racemization and how can I prevent it?

A4: Racemization during coupling is a significant risk, though the N-Cbz urethane protecting group on your acid helps suppress it. If your other coupling partner is a chiral amino acid, it can still racemize, especially if it is N-acyl protected.

Causality: The primary mechanism for racemization during activation is the formation of a planar 5(4H)-oxazolone intermediate. Abstraction of the alpha-proton by a base leads to loss of stereochemical integrity.[4][13][14] The risk is highest with:

  • Excess or Strong Base: Bases like DIPEA can facilitate proton abstraction.[5][13]

  • High Temperatures: Increased thermal energy can accelerate racemization.

  • Long Pre-activation Times: Allowing the activated acid to sit for too long before adding the amine increases the opportunity for side reactions.

Solutions to Minimize Racemization:

  • Control Your Base: Use the weakest base necessary, such as N-methylmorpholine (NMM) instead of DIPEA. Use no more than 2 equivalents relative to the acid.

  • Use Racemization-Suppressing Additives: If using a carbodiimide, additives like Oxyma are superior to HOBt in preventing racemization.[15] Modern uronium reagents like COMU and HATU incorporate an Oxyma or HOAt moiety, respectively, providing built-in suppression.[13]

  • Lower the Temperature: Perform the activation and coupling at 0 °C.

  • Minimize Pre-activation: Add the coupling reagent to the mixture of your acid and amine simultaneously, or add the amine immediately after the acid and coupling reagent are mixed.

Validated Experimental Protocols

Protocol 1: Saponification of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Purpose: To hydrolyze the ethyl ester to the free carboxylic acid required for coupling.

  • Dissolution: Dissolve Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide (LiOH) (1.5 eq.) as a solid or an aqueous solution dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C, warming slowly to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-4 hours).

  • Workup: Once the reaction is complete, carefully acidify the mixture to pH ~3 with cold 1M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by crystallization or used directly if sufficiently pure.

Protocol 2: High-Efficiency Coupling using HATU/DIPEA

Purpose: To couple the hydrolyzed acid with a target amine, optimized for sterically hindered substrates.

  • Preparation (Anhydrous Conditions): In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the 2-((benzyloxycarbonyl)(ethyl)amino)acetic acid (1.0 eq.) and your amine coupling partner (1.1 eq.) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 2 minutes.

  • Activation and Coupling: Add HATU (1.1 eq.) as a solid in one portion.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

References

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. (n.d.). ResearchGate. [Link]

  • Activation of N-Cbz-protected amino acids with BtH-SOCl2 using a tube reactor. (n.d.). ResearchGate. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Tarr, J. C., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Patsnap. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. [Link]

  • Nishiyama, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Chemical & Pharmaceutical Bulletin. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • 1 Protection Reactions. (n.d.). Wiley-VCH. [Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate via flash column...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate via flash column chromatography. The content is structured in a question-and-answer format to directly address common issues, offering explanations grounded in chemical principles and field-proven experience.

Section 1: Method Development & Optimization

This section focuses on the critical preliminary steps required to develop a robust and efficient purification method. Proper method development using Thin-Layer Chromatography (TLC) is the foundation of a successful flash column separation.

Q1: How do I select the optimal mobile phase for purifying Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate?

A1: The selection of an appropriate mobile phase, or eluent, is the most critical parameter for achieving good separation. This process should always begin with Thin-Layer Chromatography (TLC) analysis.

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate is a moderately polar compound due to its ester and carbamate functional groups. Therefore, a standard normal-phase setup using a silica gel TLC plate is appropriate. The ideal mobile phase will be a binary mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether).[1]

Recommended Workflow:

  • Start with a standard solvent system. A good starting point for a compound of this polarity is 20-30% ethyl acetate in hexanes (v/v).[1]

  • Spot a TLC plate. On a silica gel plate, spot your crude reaction mixture, the starting material (if available), and a co-spot (crude mixture and starting material in the same lane).

  • Develop and visualize. Place the plate in a chamber saturated with the chosen solvent system.[2] After development, visualize the spots using a UV lamp (the benzyl group will be UV active).

  • Analyze the Rf value. The Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key metric.[3] For optimal separation in flash chromatography, the target compound should have an Rf value between 0.2 and 0.3 .[4][5]

  • If Rf is too high (> 0.4): The compound will elute too quickly from the column, resulting in poor separation from non-polar impurities. Decrease the polarity of the mobile phase (i.e., decrease the percentage of ethyl acetate).

  • If Rf is too low (< 0.15): The compound will take a very long time to elute, leading to broad peaks and excessive solvent consumption. Increase the polarity of the mobile phase (i.e., increase the percentage of ethyl acetate).

Q2: What is the ideal Rf value for flash chromatography, and why is it so important?

A2: The ideal Rf value for the compound of interest on a TLC plate is between 0.15 and 0.4 , with a target of 0.2 to 0.3 being a widely accepted sweet spot.[4][6]

The reason this range is critical lies in the mathematical relationship between TLC Rf and the column volumes (CV) required to elute a compound from a flash column. The relationship is approximately CV = 1/Rf .[6]

As shown in the graph below, this relationship is non-linear.

  • High Rf (e.g., > 0.5): A small change in Rf corresponds to a very small change in elution volume (CV). This means that two compounds with similar high Rf values (e.g., 0.5 and 0.6) will elute very close together, making separation difficult.

  • Low Rf (e.g., 0.15-0.4): The same difference in Rf in this lower range corresponds to a much larger difference in elution volume (ΔCV). This larger separation volume allows for better resolution, purer fractions, and a higher loading capacity on the column.[6]

Therefore, by adjusting your solvent system to place your target compound in the optimal Rf zone, you are maximizing the separation between it and any nearby impurities.[6]

Section 2: Troubleshooting Common Purification Problems

This section addresses specific issues that may arise during the TLC development or the flash column run itself.

Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A3: Streaking on a TLC plate is a common issue that can indicate several problems.[7][8] For Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate, the most likely causes are:

  • Sample Overloading: The most common cause is applying too much sample to the TLC plate.[7][9] The stationary phase becomes saturated, and the excess compound is smeared up the plate with the solvent front.

    • Solution: Dilute your sample and spot a smaller amount on the plate. Use a UV lamp to ensure you have enough sample to see, but not so much that the initial spot is large or overly concentrated.[9]

  • Interaction with Acidic Silica: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups. The nitrogen atom in your compound, although part of a carbamate, can have a weak basic character. This can lead to strong, non-ideal interactions with the silica, causing the spot to tail or streak.[10][11]

    • Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[11][12] This will compete for the acidic sites, allowing your compound to travel up the plate in a more defined spot.

  • Inappropriate Solvent System: If the solvent is too polar, it may not effectively resolve the compound from the baseline. Conversely, if the compound is poorly soluble in the mobile phase, it may streak.[8]

    • Solution: Re-evaluate your solvent choice. If using ethyl acetate/hexanes, try switching to a different solvent system with different selectivity, such as dichloromethane/methanol or ether/hexanes.[1][13]

Q4: I'm getting poor separation between my product and a close-running impurity. What are my options?

A4: When TLC shows two spots with very similar Rf values, achieving separation on a column can be challenging. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Fine-tune Polarity: Make very small, incremental changes to the solvent ratio to maximize the difference in Rf (ΔRf).

    • Change Solvent Selectivity: The most effective strategy is often to change one of the solvents in your mobile phase. Solvents are classified into different selectivity groups based on their chemical properties (e.g., hydrogen bond donors/acceptors, dipole character).[13] If you are using ethyl acetate (selectivity group VIa) in hexanes, try switching to diethyl ether (group I) or dichloromethane (group V).[13][14] This change can alter the specific interactions between your compounds and the stationary phase, often dramatically improving separation where simple polarity adjustments fail.[15]

  • Use a Gradient Elution: Instead of running the entire column with a single solvent mixture (isocratic elution), start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent over the course of the run. This keeps the bands tight and can improve the separation of compounds that are close together.[4]

  • Improve Column Parameters:

    • Use More Silica: For difficult separations, increase the ratio of silica gel to crude material. A ratio of 50:1 to 100:1 (w/w) may be necessary.[4]

    • Use a Longer, Thinner Column: This increases the path length and the number of theoretical plates, which can enhance resolution.[5]

Q5: My product seems to be decomposing on the column. How can I confirm this and prevent it?

A5: Compound instability on silica gel is a known issue, especially for acid-sensitive molecules.[16] The slightly acidic nature of silica can sometimes catalyze the degradation of certain functional groups.

Confirmation (2D TLC):

  • Spot your crude mixture on a TLC plate and develop it as usual.

  • Remove the plate, let it dry completely, and then rotate it 90 degrees.

  • Develop the plate again in the same solvent system.

  • Analysis: If the compound is stable, you will see all the spots lying on a 45-degree diagonal line from the origin. If your product is decomposing, you will see new spots appearing off this diagonal.[16]

Prevention:

  • Deactivate the Silica: As mentioned for streaking, neutralizing the silica is highly effective. Before loading your sample, flush the packed column with your mobile phase containing 1% triethylamine. Afterwards, flush with the regular mobile phase to remove excess TEA before loading your compound.[17]

  • Use a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral or basic alumina, or even Florisil.[14][16]

Summary of Recommended Parameters & Protocol

Data Presentation: Key Purification Parameters
ParameterRecommended Value / SystemRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for moderately polar compounds.[14]
Mobile Phase (TLC) Start with 20-30% Ethyl Acetate in HexanesAdjust ratio to achieve an Rf of 0.2-0.3 for the target compound.[1][4]
Target Rf Value 0.2 - 0.3 Maximizes separation (ΔCV) and allows for efficient elution.[6]
Column Loading 1:30 to 1:100 (Crude:Silica, w/w)Use higher ratios (e.g., 1:100) for difficult separations.[4]
Sample Application Dry Loading (adsorbed onto silica/Celite)Provides the best resolution by ensuring a tight starting band.[5]
Elution Mode Isocratic or GradientUse a shallow gradient for compounds with close Rf values.
Detection UV (254 nm) / TLC of fractionsThe benzyl group is UV active. Confirm fraction contents with TLC.[18]
Troubleshooting Modifiers 0.1-1% Triethylamine (TEA) in eluentAdd to prevent streaking or decomposition of the amine-containing product.[11]
Experimental Protocol: Step-by-Step Flash Chromatography
  • TLC Optimization: Determine the optimal isocratic solvent system that provides an Rf of 0.2-0.3 for the target compound.

  • Sample Preparation (Dry Loading): a. Dissolve your crude material (e.g., 1g) in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). b. Add 2-3 times the weight of silica gel or Celite to the solution.[5] c. Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.

  • Column Packing: a. Select a column of appropriate size for the amount of silica you will use. b. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[4] c. Fill the column with the chosen mobile phase (the least polar solvent if running a gradient). d. Add the bulk silica gel as a slurry in the mobile phase, ensuring even packing without air bubbles. e. Add another thin layer of sand on top of the packed silica bed.

  • Sample Loading: Carefully add the dry-loaded sample powder as a uniform layer on top of the sand.

  • Elution: a. Carefully add the mobile phase to the column. b. Apply gentle air pressure to begin the flow. c. Collect fractions of an appropriate size (a general rule is to collect fractions with a volume equal to one-quarter of the silica gel volume).[4]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the purification of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate.

G start Start: Crude Product tlc_dev Develop TLC in EtOAc/Hexanes start->tlc_dev check_rf Is Product Rf 0.2 - 0.3? tlc_dev->check_rf check_shape Is Spot Shape Good (No Streaking)? check_rf->check_shape Yes adjust_high_rf Decrease % EtOAc check_rf->adjust_high_rf No, Rf > 0.4 adjust_low_rf Increase % EtOAc check_rf->adjust_low_rf No, Rf < 0.2 check_sep Good Separation from Impurities? check_shape->check_sep Yes fix_streaking Add 0.5% TEA to Mobile Phase check_shape->fix_streaking No, Streaking change_solvent Change Solvent System (e.g., Ether/Hexanes or DCM/MeOH) check_sep->change_solvent No, Poor ΔRf run_column Proceed to Flash Column (Dry Loading) check_sep->run_column Yes adjust_high_rf->tlc_dev adjust_low_rf->tlc_dev fix_streaking->tlc_dev change_solvent->tlc_dev end_node Pure Product run_column->end_node

Caption: A decision-tree diagram for troubleshooting flash chromatography method development.

References

  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • A-Z Chemistry. (2025, February 20). Rf Value Calculation: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2016, March 14). How can i prevent peak fronting of acidic compound in TLC? Retrieved from [Link]

  • ResearchGate. (2022, November 9). How do I separate two compound with a very similar Rf-Value? Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Reddit. (2022, June 28). troubleshooring flash chromatography purification. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Organic Chemistry Resources Worldwide. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Krishgen Biosystems. (2008, November 20). General Methods for Flash Chromatography Using Disposable Columns. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • PubMed. (2010, December 13). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • ResearchGate. (2016, July 20). Can anyone please suggest a solvent system for TLC for eluting compounds from ethyl acetate fraction of Emblica officinalis (Amla) ? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of N-Cbz-N-ethyl-glycine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the notorious purification challenges associated with N-alkylated, Cbz-protected amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the notorious purification challenges associated with N-alkylated, Cbz-protected amino acids. This guide provides troubleshooting strategies, quantitative solvent data, and self-validating protocols to ensure your scale-up and purification workflows succeed.

Part 1: Diagnostic Workflow

Before selecting a crystallization method, it is critical to assess the physical state and purity of your crude material. Use the decision matrix below to determine the optimal pathway for your specific batch.

G Start Crude N-Cbz-N-ethyl-glycine Assess Assess Physical State Start->Assess StateOil Viscous Oil Assess->StateOil StateSolid Semi-Solid / Solid Assess->StateSolid PurityCheck HPLC Purity > 85%? StateOil->PurityCheck IPAWater IPA / Water System (Temp Cycling) StateSolid->IPAWater Chromatography Flash Chromatography (Pre-purification) PurityCheck->Chromatography No EtOAcHeptane EtOAc / Heptane System (Antisolvent) PurityCheck->EtOAcHeptane Yes Chromatography->EtOAcHeptane Success Crystalline Product EtOAcHeptane->Success IPAWater->Success

Figure 1: Decision matrix for selecting the optimal recrystallization workflow.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does N-Cbz-N-ethyl-glycine consistently form a viscous oil instead of crystallizing? A: This is a thermodynamic issue rooted in the molecule's structure. While the Benzyloxycarbonyl (Cbz) group typically enhances crystallinity in primary amino acids ()[1], N-ethylglycine is an N-alkylated derivative. When protected, the secondary amine becomes a tertiary carbamate. This eliminates the N–H hydrogen bond donor capability, significantly reducing the lattice energy required for crystal packing. Furthermore, the tertiary carbamate exhibits restricted rotation around the C–N bond, leading to a mixture of cis and trans rotamers in solution. This conformational heterogeneity lowers the melting point and promotes Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than solid nucleation.

Q2: What are the most effective solvent systems for this derivative? A: The choice of solvent depends on the purity and physical state of your crude material. Below is a quantitative summary of field-proven solvent systems:

Solvent SystemRatio (v/v)Mechanistic ActionExpected YieldOptimal Crude State
Ethyl Acetate / Heptane 1:3 to 1:5Antisolvent precipitation driven by polarity differential75–85%High-purity oils (>85% HPLC)
Isopropanol / Water 1:1 to 2:1Temperature-dependent solubility and Ostwald ripening80–90%Semi-solids, bulk scale
Toluene / Diisopropyl Ether 1:2Disruption of rotamer stability via aromatic stacking60–70%Highly lipophilic impurities

Q3: How do I recover a sample that has "oiled out" during antisolvent addition? A: Oiling out occurs when the supersaturation exceeds the metastable zone limit for liquid-liquid separation before reaching the nucleation threshold. To correct this:

  • Reheat the mixture until the oil completely redissolves into a single homogeneous phase.

  • Add 5–10% more of the good solvent (e.g., EtOAc) to shift the composition away from the LLPS boundary.

  • Cool the solution at a strictly controlled rate (e.g., 0.1 °C/min).

  • Introduce seed crystals at the upper limit of the metastable zone. If seed crystals are unavailable, applying mechanical stimulation (scratching the flask) can induce primary nucleation.

Q4: Do I need to pre-purify my crude oil before attempting crystallization? A: Yes, if your HPLC purity is below 85%. Impurities act as freezing-point depressants and disrupt the already weak crystal lattice of tertiary carbamates. Pre-purification via flash chromatography is highly recommended for complex mixtures prior to crystallization, especially when preparing monomers for sensitive downstream applications like ring-opening polymerizations ()[2].

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Ethyl Acetate / Heptane Recrystallization (Antisolvent Method)

Causality: Ethyl acetate provides excellent solubility for the Cbz-derivative due to dipole-dipole interactions, while Heptane acts as a non-polar antisolvent to drive supersaturation without inducing immediate LLPS.

  • Dissolution: Dissolve the crude N-Cbz-N-ethyl-glycine in a minimal volume of boiling Ethyl Acetate (approx. 2–3 mL/g). Reasoning: Minimizing the good solvent ensures high recovery upon antisolvent addition.

  • Clarification: Filter the hot solution through a pre-warmed fritted funnel to remove insoluble particulates that could cause heterogeneous nucleation of impurities.

  • Antisolvent Addition: Maintain the solution at 60 °C. Add hot Heptane dropwise under vigorous stirring until the solution becomes faintly turbid.

  • Self-Validation & Equilibration: Add Ethyl Acetate dropwise (usually 1–3 drops) until the turbidity just clears. Self-Validation Check: If the solution remains cloudy or forms a second liquid layer after adding 0.5 mL of EtOAc, the system has crossed into the LLPS regime. Reheat to 65 °C and add EtOAc until perfectly clear.

  • Nucleation & Cooling: Allow the flask to cool ambiently to room temperature over 2 hours. Once seed crystals form, transfer to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Isolation: Filter the resulting crystals under vacuum, wash with ice-cold Heptane, and dry under high vacuum to a constant weight.

SOP 2: Isopropanol / Water Crystallization (Temperature Cycling)

Causality: This method is adapted from industrial processes for low-melting Cbz-protected amino acids. It utilizes water-soluble organic solvents to bypass complex extractions and force crystallization through controlled cooling ()[3].

  • Dissolution: Dissolve the semi-solid crude in Isopropanol (IPA) at 50 °C (approx. 4 mL/g).

  • Aqueous Titration: Slowly add deionized water (pre-heated to 50 °C) while stirring until the cloud point is reached.

  • Ostwald Ripening (Temperature Cycling): Heat the mixture to 60 °C to achieve a clear solution, then cool slowly to 40 °C. Repeat this cycle twice. Reasoning: Temperature cycling dissolves thermodynamically unstable fine particles and promotes the growth of larger, purer crystals, effectively bypassing the oiling-out phase.

  • Self-Validation Check: Stop stirring briefly at 40 °C and inspect the bottom of the flask. If oil droplets are present, the water ratio is too high; add 5% more IPA, reheat to 60 °C, and repeat the cooling cycle.

  • Final Cooling & Isolation: Cool the system to 4 °C at a rate of 0.2 °C/min. Filter the crystalline lattice, wash with cold 30% IPA/Water, and desiccate.

Part 4: References

  • Saigoku, T., Iwaki, T., & Sakuyama, M. (2013). "Process for producing N-protected amino acid." U.S. Patent No. 8,357,820 B2. Google Patents. URL:

  • Siefker, D., Williams, A. Z., Stanley, G. G., & Zhang, D. (2018). "Organic Acid Promoted Controlled Ring-Opening Polymerization of α-Amino Acid-Derived N-thiocarboxyanhydrides (NTAs) toward Well-defined Polypeptides." ACS Macro Letters, 7(10), 1272-1277. URL: [Link]

Sources

Troubleshooting

Degradation and stability issues of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate in solution

This guide serves as a technical resource for researchers working with Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4).[1] It addresses stability profiles, degradation mechanisms, and common analytical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers working with Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4).[1] It addresses stability profiles, degradation mechanisms, and common analytical anomalies caused by the molecule's structural dynamics.

[1]

Product Overview & Structural Integrity
  • Systematic Name: Ethyl N-(benzyloxycarbonyl)-N-ethylglycinate

  • Core Scaffold: N-protected Glycine Ethyl Ester

  • Chirality: Achiral . The

    
    -carbon possesses two protons (
    
    
    
    ), eliminating concerns regarding racemization during storage or basic handling.
  • Primary Application: Intermediate in peptidomimetic synthesis; N-ethyl glycine donor.

Module 1: Chemical Stability & Degradation Pathways
1.1 Hydrolytic Instability (The Ester Motif)

Issue: Gradual conversion of the liquid ester into a white solid precipitate or pH shift. Mechanism: The ethyl ester moiety is susceptible to hydrolysis, converting the molecule into N-(benzyloxycarbonyl)-N-ethylglycine (Free Acid) and ethanol.

  • Trigger: Moisture presence, specifically at

    
     or 
    
    
    
    .
  • Kinetics: While the N-ethyl group provides steric shielding compared to simple glycine esters, hydrolysis accelerates significantly in aqueous buffers or wet organic solvents (e.g., wet DMSO).

Troubleshooting Q&A:

Q: My sample has developed a white precipitate after 3 months at 4°C. Is it degraded? A: Likely, yes. The free acid derivative is often less soluble in organic ethers/esters than the parent ethyl ester. Check the proton NMR: Loss of the ethyl triplet (


 ppm) and quartet (

ppm) confirms hydrolysis.
1.2 Solvent-Induced Transesterification

Issue: Appearance of new impurity peaks in LC-MS or NMR after storage in alcohol. Mechanism: In the presence of nucleophilic solvents like Methanol (MeOH) , the ethyl ester undergoes transesterification to form the Methyl ester analogue.

  • Catalyst: Trace acids (from glassware cleaning) or bases promote this exchange.

  • Prevention: NEVER store ethyl esters in methanol or isopropanol. Use anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

1.3 Carbamate (Cbz) Integrity

Issue: Loss of the protecting group. Stability Profile: The Benzyloxycarbonyl (Cbz) group is robust against basic hydrolysis (unlike the ester) but sensitive to:

  • Hydrogenolysis:

    
     (Standard deprotection).
    
  • Strong Acids: HBr in Acetic Acid or refluxing TFA.

  • High Temperatures: Stable up to

    
     in neutral solvents.
    
Module 2: The "Impurity" Illusion (NMR Rotamers)

Critical Technical Note: Users frequently report "impurities" based on doubled peaks in


 and 

NMR. This is often a false positive.

The Phenomenon: The


-Ethyl-

-Cbz bond exhibits restricted rotation due to the partial double-bond character of the carbamate nitrogen-carbonyl bond. This creates two distinct conformational isomers (rotamers: cis and trans) that exchange slowly on the NMR timescale at room temperature.

Diagnostic Protocol: Distinguishing Rotamers from Impurities

  • Observation: You see two sets of signals (e.g., two singlets for the benzylic

    
    ) with a ratio (e.g., 60:40 or 70:30).
    
  • Test: Perform a Variable Temperature (VT) NMR experiment.

    • Dissolve sample in DMSO-

      
      .
      
    • Heat to

      
      .
      
  • Result: If the peaks coalesce into single sharp signals, they are rotamers. If they remain distinct, they are impurities.

Module 3: Visualization of Degradation & Dynamics

The following diagram maps the degradation pathways and physical states of the molecule.

DegradationMap cluster_conditions Storage Risks Molecule Ethyl 2-((benzyloxycarbonyl) (ethyl)amino)acetate Rotamers Rotamers (Cis/Trans) [Physical State] Molecule->Rotamers Restricted Rotation (Reversible) Acid Degradation Product: Free Carboxylic Acid Molecule->Acid Hydrolysis (H2O / pH > 8) MethylEster Artifact: Methyl Ester Molecule->MethylEster Transesterification (MeOH / H+) Amine Deprotected: N-Ethyl Glycine Ester Molecule->Amine Hydrogenolysis (H2 / Pd-C)

Figure 1: Reaction map detailing reversible physical states (Rotamers) vs. irreversible chemical degradation (Hydrolysis/Transesterification).

Module 4: Summary of Physicochemical Properties
PropertyValue / DescriptionNote
Molecular Formula

MW: 265.31 g/mol
Physical State Pale Yellow OilMay solidify upon hydrolysis
Solubility DCM, EtOAc, DMSO, EthanolInsoluble in water
Storage

(Long term),

(Active)
Store under Argon/Nitrogen
Hygroscopicity ModerateProtect from atmospheric moisture
Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use this molecule in solid-phase peptide synthesis (SPPS)?

A: Not directly. This is an ethyl ester , which is a "semi-permanent" C-terminal protecting group. For SPPS, you typically require the Free Acid form to couple to the resin or amine. You must hydrolyze the ester (LiOH/THF/Water) first to generate the free acid.

Q2: Why does the LC-MS show a mass of M+15?

A: Check your solvent. If you dissolved the sample in Methanol for analysis and let it sit, you likely formed the Methyl Ester (


 replaces 

). This results in a mass shift of

Da (loss of

). If you see M+15, it might be an adduct or a different oxidation state, but M-14 is the hallmark of methanolysis.

Q3: Is the molecule light sensitive?

A: The Cbz group contains a benzylic ether linkage which can be susceptible to photo-oxidation over long periods, though it is generally stable. Store in amber vials as a precaution.

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines stability profiles of Cbz and Ethyl Esters).

  • Clayden, J., et al. (2001). Restricted Rotation in Amides and Carbamates. Organic Chemistry, Oxford University Press. (Mechanistic basis for NMR rotamers).

  • Sigma-Aldrich Technical Data. Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate Product Specification. (Physical properties and storage).[2][3]

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Details on N-alkyl amino acid stability and DKP formation risks).

Sources

Optimization

Green Chemistry Technical Support Center: DMF Alternatives in Solid-Phase Peptide Synthesis (SPPS)

The transition away from N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) in Solid-Phase Peptide Synthesis (SPPS) is no longer optional; it is a regulatory imperative driven by REACH Annex XVII restrictions a...

Author: BenchChem Technical Support Team. Date: March 2026

The transition away from N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) in Solid-Phase Peptide Synthesis (SPPS) is no longer optional; it is a regulatory imperative driven by REACH Annex XVII restrictions and global environmental mandates[1]. As reprotoxic substances of very high concern (SVHC), traditional dipolar aprotic solvents pose severe occupational hazards and waste management burdens[2].

However, replacing DMF requires matching its exceptional ability to swell polystyrene resins, dissolve complex coupling reagents, and facilitate rapid reaction kinetics[3]. As a Senior Application Scientist, I have designed this technical support guide to provide actionable, mechanistic guidance for implementing green solvent alternatives—such as N-Butylpyrrolidinone (NBP), γ-Valerolactone (GVL), Cyrene™, and binary mixtures—into your SPPS workflows.

I. Quantitative Comparison of Green Solvents

To make an informed substitution, you must evaluate how a green solvent's physicochemical properties impact the thermodynamics of resin swelling and the kinetics of amide bond formation.

SolventViscosity (cP at 25°C)Swelling (PS Resin)Toxicity ProfileKey Limitation
DMF (Reference)0.80ExcellentReprotoxic (SVHC)Imminent regulatory bans[1]
NBP 4.2ExcellentNon-reprotoxicHigh viscosity impedes diffusion[3][4]
GVL 2.1GoodBio-based, SafeBase-catalyzed ring opening[5]
Cyrene™ 14.5ModerateBio-based, SafeExtremely high viscosity[6][7]
Propylene Carbonate (PC) 2.5GoodSafeLimited solubility for specific amino acids[8]
DMSO / 2-MeTHF (1:1) ~1.2ExcellentSafeRequires precise binary mixing[9]
II. Solvent Selection Logic

SolventSelection Start Evaluate Peptide Sequence & Resin Type Viscosity High Steric Hindrance or High Viscosity? Start->Viscosity NBP Use Neat NBP (Low Racemization) Viscosity->NBP No Binary Use Binary Mixture (e.g., DMSO/2-MeTHF) Viscosity->Binary Yes Base Fmoc Deprotection Base Stability? NBP->Base Binary->Base GVL Avoid GVL for Glycine (Risk of Capping) Base->GVL Piperidine used

Decision logic for selecting green solvents in SPPS based on sequence and viscosity constraints.

III. Troubleshooting & FAQs

Q1: My coupling efficiency dropped significantly when switching to Cyrene or NBP. What is the mechanism behind this, and how do I fix it? Causality: Cyrene (14.5 cP) and NBP (4.2 cP) are significantly more viscous than DMF (0.8 cP)[7][9]. High viscosity impedes the mass transfer and diffusion of bulky Fmoc-amino acids and coupling reagents (like DIC/Oxyma) into the porous matrix of polystyrene (PS) resins. If the reagents cannot reach the reactive core of the bead, coupling fails. Solution: Utilize binary solvent mixtures. Blending a highly polar solvent (like DMSO or NBP) with a low-viscosity ether (such as 1,3-Dioxolane [DOL] or 2-Methyltetrahydrofuran [2-MeTHF]) restores diffusion kinetics while maintaining the dielectric constant required for resin swelling[9].

Q2: I am detecting truncated, capped peptides when using γ-Valerolactone (GVL), particularly after Glycine residues. What is happening? Causality: GVL is susceptible to base-catalyzed ring-opening when exposed to secondary amines like piperidine or 4-methylpiperidine (4-MP), which are standard for Fmoc deprotection[5]. This reaction generates a 4-hydroxypentanoic acid derivative, which acts as an active acylating agent. Unhindered N-terminal amines, such as Glycine, are rapidly acylated by this intermediate, permanently capping the peptide chain and halting synthesis[5]. Solution: Prepare Fmoc-deprotection solutions in GVL fresh daily to minimize the accumulation of the ring-opened intermediate. Alternatively, use 4-MP instead of piperidine (which exhibits slower ring-opening kinetics), or switch to NBP for sequences rich in unhindered amino acids[5].

GVLMechanism GVL gamma-Valerolactone (GVL) RingOpen Base-Catalyzed Ring Opening GVL->RingOpen Base Piperidine / 4-MP (Deprotection Base) Base->RingOpen Intermediate 4-Hydroxypentanoic Acid Derivative RingOpen->Intermediate Capping Undesired Acylation (Peptide Capping) Intermediate->Capping Peptide Unprotected N-terminus (e.g., Glycine) Peptide->Capping

Mechanism of base-catalyzed GVL ring-opening leading to undesired N-terminal peptide capping.

Q3: Does switching to green solvents affect the rate of aspartimide formation? Causality: Yes, positively. Aspartimide formation is a base-catalyzed side reaction driven by the dielectric constant and basicity of the solvent environment. NBP has been shown to actively suppress aspartimide formation compared to DMF[2]. The specific polarity and hydrogen-bond accepting nature of NBP alters the pKa of the intermediate species, reducing the nucleophilicity of the backbone amide nitrogen and preventing the cyclization that leads to aspartimide[2].

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Standard SPPS Cycle using Neat NBP

NBP is an excellent direct replacement for DMF, provided the peptide sequence is not highly sterically hindered[3][4].

NBPWorkflow Resin Resin Swelling (NBP, 30 min) Deprotect Fmoc Deprotection (20% Piperidine in NBP) Resin->Deprotect Wash1 Wash Resin (NBP, 5x) Deprotect->Wash1 Couple Amino Acid Coupling (DIC/Oxyma in NBP) Wash1->Couple Wash2 Wash Resin (NBP, 5x) Couple->Wash2 Cycle Next Cycle or Global Cleavage Wash2->Cycle Cycle->Deprotect Repeat for next AA

Standard Solid-Phase Peptide Synthesis (SPPS) cycle utilizing NBP as the primary solvent.

Step 1: Resin Swelling

  • Action: Suspend Aminomethyl-PS resin in neat NBP (10 mL/g resin) and agitate for 30 minutes[3][4].

  • Causality: Solvating the polymer matrix expands the pores, exposing reactive sites. NBP matches DMF's swelling capacity for PS resins[3].

  • Validation: Measure the settled resin bed volume in a graduated reaction vessel; it must expand by at least 2.5x its dry volume. If not, switch to a PEG-based resin (e.g., ChemMatrix).

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in NBP for 3 minutes, drain, and repeat for 10 minutes[4].

  • Causality: Piperidine acts as a base to remove the Fmoc group via an E1cB mechanism.

  • Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. A plateau in absorbance across successive deprotections confirms complete removal of the dibenzofulvene adduct.

Step 3: Amino Acid Coupling

  • Action: Add 3.0 eq Fmoc-AA, 3.0 eq N,N'-Diisopropylcarbodiimide (DIC), and 3.0 eq Oxyma Pure dissolved in NBP. React for 60 minutes[3].

  • Causality: DIC activates the amino acid, while Oxyma acts as a nucleophilic additive to suppress racemization. NBP inherently lowers racemization rates compared to DMF[2].

  • Validation: Perform a Kaiser (ninhydrin) test on a few resin beads. A clear/yellow bead indicates >99% coupling; a blue bead indicates unreacted primary amines, requiring a secondary coupling cycle.

Protocol 2: Binary Solvent Coupling (DMSO / 2-MeTHF) for Hindered Sequences

For highly hindered sequences where NBP's viscosity causes failed couplings, use this binary approach[9].

Step 1: Mixture Preparation

  • Action: Mix Dimethyl sulfoxide (DMSO) and 2-Methyltetrahydrofuran (2-MeTHF) in a 1:1 volumetric ratio[9].

  • Causality: DMSO provides the high polarity needed to dissolve polar peptide intermediates, while 2-MeTHF drastically lowers the bulk viscosity of the solution, restoring diffusion kinetics[9].

  • Validation: Ensure the mixture is monophasic, transparent, and at room temperature before adding reagents.

Step 2: Coupling Execution

  • Action: Dissolve Fmoc-AA and coupling reagents in the DMSO/2-MeTHF mixture. Add to the resin and couple for 45 minutes.

  • Validation: Perform the Chloranil test (for secondary amines) or Kaiser test (for primary amines). The low viscosity of this mixture should yield a negative test (complete coupling) 15-20 minutes faster than neat NBP.

V. References
  • Cyrene as a bio-based solvent for HATU mediated amide coupling, SciSpace,

  • N-Butylpyrrolidinone is an equally good solvent as N,N-dimethylformamide for microwave assisted solid phase peptide synthesis - PubMed, nih.gov,

  • Green Solvents in SPPS: Sustainable Peptide Synthesis: Cyrene™, pengtingpeptide.com,

  • Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis, RSC Publishing,

  • N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis, ACS Publications,

  • Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC, nih.gov,

  • Application Notes and Protocols for N-Butylpyrrolidinone (NBP) in Solid-Phase Peptide Synthesis (SPPS), Benchchem,

  • N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF - PubMed, nih.gov,

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis, MDPI,

  • Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis - PMC, nih.gov,

Sources

Troubleshooting

Identifying and removing impurities from Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Technical Support Center: N-Cbz-N-Ethyl-Glycine Ethyl Ester Ticket ID: #NCBZ-Et-004 Subject: Impurity Profiling & Purification Protocols for Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Cbz-N-Ethyl-Glycine Ethyl Ester Ticket ID: #NCBZ-Et-004 Subject: Impurity Profiling & Purification Protocols for Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: This guide addresses the isolation, purification, and troubleshooting of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: N/A for specific derivative, structurally related to CAS 1145-81-9).

This molecule presents a unique "sandwich" of functionality: an ethyl ester (C-terminus), a Cbz (Z) group (N-protection), and an N-ethyl modification. This combination often results in an oil rather than a crystalline solid, making purification by recrystallization difficult and reliance on extraction/chromatography critical.[1]

Module 1: Diagnostic Hub (The Triage)

Before attempting purification, you must identify what is contaminating your product. Use this diagnostic matrix to interpret your crude analysis.

Impurity Identification Matrix
Symptom Suspected Impurity Origin Diagnostic Signal (1H NMR)
Sweet/Floral Odor Benzyl Alcohol (BnOH)Hydrolysis of Cbz-Cl; Degradation.~4.6 ppm (s, 2H, CH₂), ~7.3 ppm (m, 5H).
Pungent/Amine Odor N-Ethylglycine Ethyl EsterUnreacted Starting Material.~2.5-2.7 ppm (q, 2H, N-CH₂-CH₃). Shifts upfield vs product.
Loss of Product Mass Free Acid DerivativeSaponification of Ethyl Ester.Broad singlet >10 ppm (COOH). Loss of ethyl ester signals (4.1 ppm, 1.2 ppm).
Lachrymator (Tear Gas) Benzyl Chloride/BromideExcess Reagent (if used).~4.5 ppm (s, 2H). Distinct from BnOH.
Extra Aromatic Peaks Toluene / Benzyl residuesSolvent entrapment.~2.3 ppm (s, 3H) for Toluene.

Module 2: Impurity Origin & Control Logic

Understanding where impurities come from is the first step to eliminating them. The diagram below maps the synthesis pathway (assuming N-protection of the secondary amine) and the genesis of common contaminants.

ImpurityMap SM Start Material: N-Ethylglycine OEt Product Target Product: N-Cbz-N-Et-Gly-OEt SM->Product Base / DCM Imp_Amine Impurity A: Unreacted Amine SM->Imp_Amine Incomplete Rxn Reagent Reagent: Cbz-Cl Reagent->Product Imp_BnOH Impurity B: Benzyl Alcohol Reagent->Imp_BnOH Hydrolysis (H2O) Imp_Acid Impurity C: Hydrolyzed Acid Product->Imp_Acid Saponification (High pH)

Figure 1: Reaction pathway and impurity genesis.[2][3][4][5] Note that Benzyl Alcohol is an unavoidable byproduct if water is present or during aqueous workup of excess Cbz-Cl.

Module 3: Troubleshooting Protocols

Protocol A: Removing Unreacted Amine (Starting Material)

Issue: The reaction did not go to completion, leaving N-ethylglycine ethyl ester. Chemistry: The product is a carbamate (non-basic).[6] The impurity is a secondary amine (basic). The Fix: Acidic Extraction.

  • Dissolve: Take up crude oil in Ethyl Acetate (EtOAc).

  • Wash: Extract with 0.5 M Citric Acid or 1 M HCl (2x).

    • Why? The amine is protonated (

      
      ) and moves to the aqueous layer. The Cbz-carbamate remains in the organic layer.
      
    • Caution: Do not use strong acid for prolonged periods to avoid hydrolyzing the ethyl ester.

  • Verify: Check the aqueous layer pH is < 3.

  • Finish: Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: Removing Benzyl Alcohol (The "Sticky" Impurity)

Issue: Benzyl alcohol (BnOH) co-elutes with the product on silica or remains after evaporation. The Fix: There are two approaches depending on scale.

  • Option 1: The Hexane Wash (For large scale/oils)

    • Concentrate the crude mixture to a thick oil.

    • Add Hexanes (or Pentane) and sonicate vigorously.

    • Cool to 0°C.

    • Decant the hexane layer.

    • Mechanism: Benzyl alcohol is slightly more soluble in hexanes than the polar carbamate oil. Repeat 3-4 times.

  • Option 2: Flash Chromatography (The Definitive Fix)

    • Stationary Phase: Silica Gel (Standard 40-63 µm).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10

      
       70:30).
      
    • TLC Tip: Benzyl alcohol stains strongly with PMA (Phosphomolybdic Acid) or CAM (Cerium Ammonium Molybdate). It usually runs slightly below the N-Cbz ester product.

    • Loading: Do not overload; BnOH tails significantly.

Protocol C: Removing Hydrolyzed Acid

Issue: Product was exposed to strong base (NaOH/KOH) or left in water too long, hydrolyzing the ethyl ester to the free carboxylic acid. The Fix: Basic Extraction (Reverse of Protocol A).

  • Dissolve: Dissolve crude in EtOAc or DCM.

  • Wash: Extract with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Why? The free acid is deprotonated (

      
      ) and moves to the aqueous layer. The ester stays organic.
      
    • Critical: Do NOT use NaOH. It will saponify your remaining product.

  • Recover (Optional): If you need the acid, acidify the aqueous layer to pH 2 and extract back into EtOAc.

Module 4: The Purification Decision Tree

Use this logic flow to determine your workup strategy based on the physical state and impurity profile of your crude material.

PurificationLogic Start Crude Mixture Analysis Check_Amine Contains Amine SM? Start->Check_Amine Acid_Wash Protocol A: Citric Acid Wash Check_Amine->Acid_Wash Yes Check_Acid Contains Free Acid? Check_Amine->Check_Acid No Acid_Wash->Check_Acid Check_BnOH Contains Benzyl Alcohol? Chromatography Protocol B: Flash Column (Hex/EtOAc) Check_BnOH->Chromatography Yes (>5%) Final Pure Product (Clear Oil) Check_BnOH->Final No Chromatography->Final Check_Acid->Check_BnOH No Base_Wash Protocol C: NaHCO3 Wash Check_Acid->Base_Wash Yes Base_Wash->Check_BnOH

Figure 2: Step-by-step purification logic. Follow the "Yes" paths to address specific impurities.

Module 5: Frequently Asked Questions (FAQ)

Q: My product is an oil. Can I crystallize it? A: N-ethylated amino acid derivatives are notoriously difficult to crystallize due to the disruption of hydrogen bonding networks by the ethyl group. Unless you have a specific seed crystal or are working at >10g scale, rely on column chromatography or high-vacuum distillation (Kugelrohr) if the molecular weight permits (though Cbz groups can degrade >150°C).

Q: Can I use hydrogenation (Pd/C, H2) to purify? A: ABSOLUTELY NOT. Hydrogenation will cleave the Cbz group (removing the benzyl carbamate) and yield the free amine (N-ethylglycine ethyl ester). Only use hydrogenation if your goal is deprotection.

Q: I see a double set of peaks in the NMR. Is it impure? A: Not necessarily. N-alkylated carbamates often exhibit rotamers (restricted rotation around the N-C(O) bond).

  • Test: Run the NMR at elevated temperature (e.g., 50°C).[4] If the peaks coalesce into sharp singlets, they are rotamers, not impurities.

Q: How do I store this compound? A: Store at -20°C. While Cbz and Ethyl esters are relatively stable, the "sandwich" structure can be prone to slow hydrolysis or transesterification if traces of acid/base are present. Ensure it is dried thoroughly (high vacuum) to remove water.

References

  • Wuts, P. G. M. (2014).[7] Greene's Protective Groups in Organic Synthesis (5th ed.).[7] John Wiley & Sons.[7] (Authoritative source on Cbz stability and removal conditions).

  • BenchChem. (2025).[8][9] Technical Support Center: Synthesis of 2-(Ethyl(phenyl)amino)ethyl acetate. (Source for N-alkylation workup protocols and emulsion handling).

  • Organic Chemistry Portal. (n.d.). Protecting Groups: Benzyloxycarbonyl (Cbz).[2][10] (General reactivity profile of Cbz group).

  • Teledyne ISCO. (2022). Purification of modified amino acids. (Chromatographic strategies for amino acid esters).

Sources

Reference Data & Comparative Studies

Comparative

Fmoc vs. Cbz Orthogonal Strategies in Complex Peptide Synthesis: A Comprehensive Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocols Introduction: The Architecture of Orthogonality Modern peptide synthesis has ev...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocols

Introduction: The Architecture of Orthogonality

Modern peptide synthesis has evolved from rudimentary solution-phase methods to highly automated Solid-Phase Peptide Synthesis (SPPS). The cornerstone of assembling complex, branched, or cyclic peptides is the strategic use of orthogonal protecting groups —chemical masks that can be selectively removed under highly specific conditions without cross-reactivity[1].

Among the vast library of protecting groups, the 9-fluorenylmethyloxycarbonyl (Fmoc) and carboxybenzyl (Cbz or Z) groups represent two of the most critical tools for synthetic chemists[2][]. While Fmoc has become the gold standard for transient


 protection in iterative SPPS[], Cbz remains indispensable for specialized side-chain protection and 

-terminal capping[4][5]. Understanding the mechanistic causality behind their orthogonality is essential for designing successful synthetic routes for advanced therapeutics.

Mechanistic Causality & Chemical Profiling

The Fmoc Group: Base-Labile Precision

Introduced by Carpino in 1970, Fmoc shifted the paradigm of SPPS away from harsh repetitive acid treatments[6]. Fmoc is rapidly cleaved by mild organic bases, typically 20% piperidine in


-dimethylformamide (DMF)[][7].

Mechanistic Causality: The deprotection is driven by an E1cB elimination mechanism. Piperidine abstracts the highly acidic proton at the 9-position of the fluorene ring (


 in DMSO). This acidity is driven by the formation of a stabilized, aromatic 14-electron cyclopentadienyl-type fluorenyl anion[8]. The intermediate collapses, expelling the carbamate to yield the free amine, carbon dioxide, and dibenzofulvene. Piperidine subsequently acts as a nucleophilic scavenger, trapping the reactive dibenzofulvene to prevent unwanted re-alkylation of the peptide chain[8].
The Cbz Group: Hydrogenolysis & Acid Stability

Introduced in 1932 by Bergmann and Zervas, Cbz was the first reversible


 protecting group[6][9]. Unlike Fmoc, Cbz is highly stable to mild bases (piperidine) and mild acids (trifluoroacetic acid, TFA)[4].

Mechanistic Causality: Cbz is classically removed via catalytic hydrogenolysis (


, Pd/C) or strong acidolysis (e.g., HBr in acetic acid)[2][7]. During hydrogenolysis, the benzyl-oxygen bond is cleaved on the palladium surface, releasing toluene and an unstable carbamic acid that spontaneously decarboxylates into 

and the free amine[]. Because Cbz suppresses the formation of racemization-prone oxazolone intermediates, it is highly valued for maintaining stereochemical integrity[2][10].
The Orthogonality Matrix

True orthogonality means two protecting groups can be removed in any order without affecting one another[1]. Fmoc and Cbz are orthogonal because Fmoc is cleaved by base (stable to hydrogenolysis) and Cbz is cleaved by hydrogenolysis (stable to base)[4][8]. When combined with acid-labile groups like Boc or tBu, chemists achieve a tri-orthogonal system allowing for the synthesis of highly complex architectures[1][4].

OrthogonalityMatrix Fmoc Fmoc (Base Labile) Cbz Cbz (Hydrogenolysis) Fmoc->Cbz Orthogonal (Piperidine vs H2) Boc Boc / tBu (Acid Labile) Fmoc->Boc Orthogonal (Piperidine vs TFA) Cbz->Boc Orthogonal (H2 vs TFA)

Tri-orthogonal protection strategy logic for complex peptide synthesis.

Comparative Performance Data

The following table summarizes the quantitative data and chemical profiles of Fmoc and Cbz, guiding their selection in synthetic workflows.

ParameterFmoc (9-fluorenylmethyloxycarbonyl)Cbz / Z (Carboxybenzyl)
Primary Application Standard

protection for iterative SPPS[2][].
Side-chain protection;

-terminal capping[2][4].
Deprotection Reagent 20% Piperidine in DMF[][7].

, Pd/C (Hydrogenolysis) or HBr/AcOH[2][7].
Cleavage Mechanism Base-catalyzed E1cB elimination[8].Catalytic reduction or strong acidolysis[7].
Orthogonality Orthogonal to Boc, tBu, and Cbz[4][8].Orthogonal to Fmoc, Boc, and tBu[1][4].
Repetitive Yield (SPPS) >99% per cycle (Highly scalable)[2].85–95% (Typically used in solution-phase)[2].
Racemization Control Low risk (managed via rapid coupling reagents)[2].Excellent (suppresses oxazolone formation)[2][10].
Byproduct Management Dibenzofulvene (scavenged by piperidine)[8].Toluene and

(volatile, easy to remove)[].

Experimental Workflows & Self-Validating Protocols

The integration of Fmoc and Cbz in a single workflow allows for the isolation of specific reactive sites. Below is the logical workflow for a complex peptide requiring selective side-chain manipulation.

OrthogonalWorkflow Start Complex Peptide on Resin (N-Fmoc, Side-Cbz, Side-tBu) Step1 Fmoc Deprotection (20% Piperidine / DMF) Start->Step1 Elongation Peptide Chain Elongation (Iterative Cycles) Step1->Elongation Fmoc removed; Cbz & tBu intact Step2 Global Cleavage (95% TFA / TIS / H2O) Elongation->Step2 Crude Crude Peptide (Free side-chains, N-Cbz intact) Step2->Crude Resin & tBu cleaved; Cbz intact Step3 Cbz Deprotection (H2, Pd/C) Crude->Step3 Final Fully Deprotected Peptide (Target Molecule) Step3->Final Cbz removed via hydrogenolysis

Sequential orthogonal deprotection workflow isolating Fmoc, tBu, and Cbz removal stages.
Protocol 1: Iterative Fmoc SPPS & Self-Validating Elongation

Objective: Assemble a linear peptide scaffold utilizing Fmoc/tBu chemistry. Validation System: This protocol uses a self-validating feedback loop (Kaiser test) to ensure near-quantitative yields before proceeding to the next cycle, preventing deletion sequences.

  • Resin Swelling:

    • Action: Suspend Fmoc-AA-Wang resin in DMF for 30 minutes with gentle agitation[4].

    • Causality: Solvates the polystyrene/PEG matrix, expanding the polymer pores to maximize the diffusion of bulky reagents to the active synthetic sites.

  • Fmoc Deprotection:

    • Action: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh portion for 15 minutes[2][4].

    • Causality: The two-stage treatment ensures initial rapid E1cB cleavage followed by complete scavenging of the dibenzofulvene byproduct, preventing irreversible alkylation of the peptide[8].

  • In-Process Validation (Kaiser/Ninhydrin Test):

    • Action: Sample a few resin beads, wash with ethanol, and heat with ninhydrin reagents at 100°C for 3 minutes[4].

    • Causality: Ninhydrin reacts with free primary amines to form Ruhemann's purple. Deep blue beads validate successful Fmoc removal.

  • Amino Acid Coupling:

    • Action: Add 4 equivalents of Fmoc-AA-OH, activated with DIC and HOBt in DMF, to the resin. Agitate for 2-4 hours[4][6].

    • Causality: DIC forms an active O-acylisourea intermediate. HOBt converts this into a less reactive, but highly specific, active ester. This critical step suppresses the formation of oxazolone intermediates, thereby preventing racemization of the amino acid[2][10].

  • Post-Coupling Validation:

    • Action: Repeat the Kaiser test. Colorless beads confirm complete acylation of the free amine.

Protocol 2: On-Resin Orthogonal Cbz Capping & Global Cleavage

Objective: Install a permanent Cbz protecting group at the


-terminus of an Fmoc-synthesized peptide, followed by selective resin cleavage.
Validation System:  Demonstrates the true orthogonality of Cbz to acid-labile groups. The Cbz group survives the harsh TFA cleavage that strips the peptide from the resin and removes tBu/Boc groups[4].
  • Final Fmoc Removal:

    • Action: Execute Step 2 from Protocol 1 on the completed peptide sequence[4].

  • Cbz Protection (Capping):

    • Action: React the free

      
      -terminal amine with 3 equivalents of Cbz-OSu (
      
      
      
      -(Benzyloxycarbonyloxy)succinimide) and
      
      
      -diisopropylethylamine (DIEA) in DMF for 2-4 hours[4][11].
    • Causality: Cbz-OSu is selected over Cbz-Cl because the succinimide ester is less sensitive to moisture and avoids the generation of corrosive HCl gas, ensuring a cleaner reaction profile.

  • Validation:

    • Action: Perform the Kaiser test. Colorless beads indicate complete Cbz capping[4].

  • Global Acid Cleavage:

    • Action: Treat the dried resin with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5%

      
       for 2 hours[4].
      
    • Causality: TFA cleaves the ester bond anchoring the peptide to the Wang resin and removes side-chain tBu/Boc groups. Because Cbz is fundamentally stable to TFA, the

      
      -terminus remains securely protected[4][5]. TIS and 
      
      
      
      act as nucleophilic scavengers, trapping highly reactive tert-butyl carbocations generated during deprotection to prevent irreversible alkylation of electron-rich residues like Tryptophan or Cysteine[7].
  • Precipitation & Isolation:

    • Action: Filter the resin and precipitate the cleaved, Cbz-protected peptide in cold diethyl ether. Centrifuge and lyophilize[4].

References

  • Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides. Benchchem. 4

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. 7

  • Orthogonal Protection Definition. Fiveable. 1

  • A Head-to-Head Battle: Cbz vs. Fmoc Protection in D-Amino Acid Synthesis. Benchchem. 2

  • High-Purity Amino Acid Derivatives for Peptide Synthesis. BOC Sciences.

  • Amino Acid Derivatives for Peptide Synthesis. Peptide.com. 5

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. 8

  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. NIH. 12

  • Introduction to Peptide Synthesis. NIH. 6

  • Amino Acid-Protecting Groups. ACS Publications. 10

  • 1 Protection Reactions. Wiley-VCH. 9

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. 11

Sources

Validation

A Senior Application Scientist's Guide to Comparing the Bioactivity of Peptides with N-Alkylated Glycines

Introduction: Beyond the Peptide Backbone In the landscape of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and low cell permeability is a paramount challenge.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Peptide Backbone

In the landscape of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and low cell permeability is a paramount challenge.[1][2][3] Native peptides are often susceptible to rapid degradation by proteases, which significantly shortens their in vivo half-life.[4][5] A powerful strategy to circumvent these issues is the incorporation of N-alkylated amino acids, creating a class of peptidomimetics known as "peptoids." This guide focuses specifically on N-alkylated glycines, the foundational units of peptoids.

Structurally, peptoids differ from peptides in the location of their side chains; they are attached to the backbone nitrogen atom instead of the α-carbon.[6][7] This seemingly subtle shift has profound consequences: it eliminates the amide proton, disrupts the traditional peptide backbone hydrogen bonding network, and, most critically, renders the adjacent peptide bond highly resistant to proteolytic cleavage.[6][7][8] The result is a molecule with potentially enhanced stability, improved cell permeability, and retained biological activity.[9][10][11]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the bioactivity of peptides modified with different N-alkylated glycines. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

Pillar 1: The Strategic Framework for Comparison

A meaningful comparison of N-alkylated peptides hinges on a well-considered experimental design. The goal is to isolate the effect of the N-alkyl group on the peptide's overall performance.

Causality of Experimental Design:

  • Parent Peptide Selection: The foundation of your study is a parent peptide with a well-defined and measurable biological activity (e.g., receptor agonist, enzyme inhibitor). This peptide serves as your baseline, the "unmodified control" against which all N-alkylated variants will be judged. Its known structure-activity relationship (SAR) provides a context for interpreting changes upon modification.

  • Systematic N-Alkyl Group Variation: The choice of N-alkyl groups should not be arbitrary. A systematic series, such as N-methyl, N-ethyl, N-propyl, and N-butyl glycine, allows for a progressive evaluation of how increasing steric bulk and hydrophobicity impact bioactivity.[12] This approach is fundamental to establishing a clear SAR for your peptide series.[13][14]

  • Positional Scanning: If your parent peptide has multiple glycines, you must decide whether to substitute one or all of them. A positional scan, where each glycine is individually replaced with an N-alkylated version, can reveal which regions of the peptide are sensitive to this modification. This is critical because N-alkylation can alter local conformation, which may be either beneficial or detrimental to target binding.[15][16]

Pillar 2: Synthesis and Characterization Workflow

The synthesis of peptoids or peptide-peptoid hybrids requires a specialized approach due to the secondary amine at the N-terminus of the growing chain. The "sub-monomer" method is the gold standard for its efficiency and versatility.[9][17]

Experimental Protocol: Solid-Phase Synthesis of N-Alkylated Glycine Peptides (Sub-monomer Method)
  • Resin Preparation: Begin with a suitable solid support resin (e.g., Rink Amide MBHA resin for a C-terminal amide). Swell the resin in a compatible solvent like N,N-dimethylformamide (DMF).

  • Fmoc-Amino Acid Coupling (for peptide portions): For standard peptide portions of the sequence, use standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

  • N-Alkylated Glycine Incorporation (Two-Step Sub-monomer Cycle):

    • Step 3a (Acylation): At the position where the N-alkylated glycine is desired, perform an acylation step using a haloacetic acid, typically bromoacetic acid. This reaction is activated with a carbodiimide coupling agent like N,N'-diisopropylcarbodiimide (DIC). This attaches a bromoacetyl group to the N-terminus of the resin-bound peptide.

    • Step 3b (Displacement): Introduce the desired primary amine (e.g., methylamine, ethylamine, propylamine) in a suitable solvent. The amine acts as a nucleophile, displacing the bromine atom and forming the N-substituted glycine residue. This two-step process is repeated for each N-alkylated glycine in the sequence.

  • Challenges and Solutions: Coupling subsequent amino acids onto an N-alkylated residue can be sterically hindered and slow.[1][18] To ensure high coupling efficiency (>99%), use potent coupling reagents (e.g., HATU, HCTU) and potentially extend reaction times or perform double couplings.

  • Cleavage and Deprotection: Once the full sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Characterization:

    • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC). The increased hydrophobicity from the N-alkyl groups may alter the retention time compared to the parent peptide.[1]

    • Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

Visualization: Sub-Monomer Synthesis Workflow

G cluster_workflow Sub-Monomer Synthesis Cycle Resin Resin-Bound Peptide (Free N-terminus) Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Add reagents Displacement Step 2: Nucleophilic Displacement (Primary Amine, e.g., R-NH2) Acylation->Displacement Wash, then add amine Result Peptide with N-Alkylated Glycine Extension Displacement->Result Forms N-alkylated residue

Caption: Workflow for incorporating an N-alkylated glycine residue using the two-step sub-monomer method.

Pillar 3: A Suite of Comparative Bioactivity Assays

With the synthesized peptides in hand, a multi-parametric evaluation is necessary to build a complete picture of their bioactivity.

A. Proteolytic Stability Assay
  • Scientific Rationale: The primary motivation for N-alkylation is to enhance resistance to enzymatic degradation.[5][6][8] This assay quantifies that advantage. Peptides are incubated with proteases or biological fluids, and their degradation is monitored over time.

  • Experimental Protocol:

    • Prepare stock solutions of each peptide (parent and N-alkylated variants) at a known concentration (e.g., 1 mg/mL).

    • Incubate a fixed amount of each peptide in a solution containing either a specific protease (e.g., trypsin, chymotrypsin) or a complex biological matrix like human serum or plasma at 37°C.[19][20]

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by adding a stopping solution (e.g., 10% TFA).

    • Analyze the samples by RP-HPLC. The amount of intact peptide remaining is determined by integrating the area of the corresponding peak.

    • Calculate the percentage of peptide remaining at each time point relative to T=0.

    • Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to determine the half-life (t½) of each peptide.

  • Data Presentation:

Peptide IDN-Alkyl GroupHalf-life (t½) in Human Serum (hours)
Parent-PepNone0.5
Me-Gly-PepN-Methyl12
Et-Gly-PepN-Ethyl> 24
Pr-Gly-PepN-Propyl> 48
B. Cell Permeability Assay
  • Scientific Rationale: N-alkylation removes the amide proton, a hydrogen bond donor, which can reduce the desolvation penalty required for a molecule to cross the hydrophobic lipid bilayer of a cell membrane.[9][10] This often leads to improved passive cell permeability.[21]

  • Experimental Protocol (PAMPA):

    • The Parallel Artificial Membrane Permeability Assay (PAMPA) plate consists of a donor plate and an acceptor plate separated by a filter coated with a lipid solution (e.g., lecithin in dodecane), which mimics a cell membrane.

    • Add the test peptides at a known concentration to the wells of the donor plate.

    • Fill the wells of the acceptor plate with buffer.

    • Assemble the plate "sandwich" and incubate for a set period (e.g., 4-16 hours).

    • After incubation, measure the concentration of the peptide in both the donor and acceptor wells using LC-MS or another sensitive analytical method.

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula. High Papp values indicate greater passive permeability.

  • Data Presentation:

Peptide IDN-Alkyl GroupPAMPA Permeability (Papp, 10⁻⁶ cm/s)
Parent-PepNone0.2
Me-Gly-PepN-Methyl1.5
Et-Gly-PepN-Ethyl3.8
Pr-Gly-PepN-Propyl4.5
Visualization: N-Alkylation and Membrane Permeability

G cluster_peptide Standard Peptide cluster_peptoid N-Alkylated Peptide (Peptoid) p_backbone ~N-H···O=C~ h2o_1 H2O p_backbone->h2o_1 H-Bond h2o_2 H2O p_backbone->h2o_2 H-Bond pt_backbone ~N-R···O=C~ no_hbond No H-Bond Donor membrane Lipid Bilayer arrow1 High Desolvation Penalty (Low Permeability) arrow2 Low Desolvation Penalty (High Permeability) cluster_peptide cluster_peptide cluster_peptoid cluster_peptoid

Caption: N-alkylation removes the amide proton, reducing hydrogen bonding with water and lowering the energy barrier for membrane crossing.

C. Functional Bioactivity Assay
  • Scientific Rationale: The ultimate test is whether the modified peptide retains or improves its intended biological function. N-alkylation can alter the peptide's conformation, which directly impacts its ability to bind to its target and elicit a response.

  • Experimental Protocol (Example: Cell-Based Reporter Assay):

    • Culture cells that express the target receptor and a downstream reporter system (e.g., a luciferase or β-galactosidase gene under the control of a response element).

    • Plate the cells in a multi-well format (e.g., 96-well plate).

    • Prepare serial dilutions of each peptide (parent and N-alkylated variants).

    • Add the peptide solutions to the cells and incubate for a period sufficient to induce a reporter response (e.g., 6-24 hours).

    • Lyse the cells and add the appropriate substrate for the reporter enzyme.

    • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

    • Plot the signal versus the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Data Presentation:

Peptide IDN-Alkyl GroupFunctional Activity (EC₅₀, nM)
Parent-PepNone10
Me-Gly-PepN-Methyl15
Et-Gly-PepN-Ethyl8
Pr-Gly-PepN-Propyl45

Synthesizing the Data: An Expert's Interpretation

The power of this approach lies in integrating the data from all assays to make informed decisions. A simple list of results is insufficient; the true insight comes from understanding the trade-offs.

  • Structure-Activity Relationship (SAR) Analysis: In our hypothetical example, we observe a clear trend. Increasing the N-alkyl chain length from methyl to propyl progressively enhances proteolytic stability and cell permeability. This is the expected outcome, as larger, more hydrophobic groups provide greater steric shielding and reduce the molecule's polarity.

  • The Bioactivity Trade-Off: However, this improvement in pharmacokinetic properties comes at a cost to functional activity. The N-methyl variant (Me-Gly-Pep) shows a slight decrease in potency (EC₅₀ from 10 to 15 nM). The larger N-propyl group (Pr-Gly-Pep) causes a more significant drop in potency (EC₅₀ of 45 nM). Interestingly, the N-ethyl variant (Et-Gly-Pep) not only maintains but slightly improves potency (EC₅₀ of 8 nM).

Final Assessment and Future Directions

This systematic comparison reveals that modifying peptides with N-alkylated glycines is a nuanced process of balancing desirable pharmacokinetic properties with intrinsic biological activity. By rigorously testing a series of modifications against key performance parameters, researchers can rationally design peptidomimetics with superior therapeutic potential.

The most promising candidates identified through this in vitro screening process should be advanced to in vivo pharmacokinetic and efficacy studies to validate these findings in a more complex biological system.[22][23] This guide provides the foundational logic and experimental framework to embark on that journey with confidence.

References

  • Review: Structure-Activity Relationship of Antimicrobial Peptoids - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationship Study of Novel Peptoids That Mimic the Structure of Antimicrobial Peptides. (2015). Antimicrobial Agents and Chemotherapy, 59(9), 5557–5566. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). ACS Omega, 8(33), 30043–30056. [Link]

  • Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationship Study of Novel Peptoids That Mimic the Structure of Antimicrobial Peptides. (2015). Antimicrobial Agents and Chemotherapy, 59(9), 5557–5566. [Link]

  • Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. (2024). Accounts of Chemical Research, 57(10), 1478–1491. [Link]

  • Review: Structure-Activity Relationship of Antimicrobial Peptoids. (2023). ResearchGate. [Link]

  • Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. (2024). Accounts of Chemical Research, 57(10), 1478–1491. [Link]

  • Review: Structure-Activity Relationship of Antimicrobial Peptoids. (2023). Pharmaceutics, 15(5), 1506. [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Expert Opinion on Drug Discovery, 16(11), 1265–1279. [Link]

  • Slow peptide bond formation by proline and other N-alkylamino acids in translation. (2009). Proceedings of the National Academy of Sciences, 106(1), 110–115. [Link]

  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. (2014). Proceedings of the National Academy of Sciences, 111(49), 17404–17409. [Link]

  • Understanding Cell Penetration of Cyclic Peptides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. (n.d.). ResearchGate. [Link]

  • Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. (2021). Pharmaceutics, 14(1), 14. [Link]

  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. (2013). Clinical Pharmacokinetics, 52(10), 855–878. [Link]

  • Pharmacokinetics of Therapeutic Peptides. (n.d.). Creative Bioarray. [Link]

  • Glycine N-methylation in NGR peptides prevents asparagine deamidation... (n.d.). ResearchGate. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS ONE, 12(6), e0178943. [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. (2008). Accounts of Chemical Research, 41(10), 1378–1388. [Link]

  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. (2024). International Journal of Molecular Sciences, 26(1), 2. [Link]

  • Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. (2023). Pharmacology & Pharmacy, 14(9), 319-330. [Link]

  • N-Methyl amino acids. (n.d.). Aapptec Peptides. [Link]

Sources

Comparative

Validating the Structure of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate: A Multi-Method Spectroscopic Guide

Executive Summary & Application Context Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 1145-81-9 / 71931-17-4), often referred to as N-Cbz-N-ethylglycine ethyl ester , is a critical non-canonical amino acid build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 1145-81-9 / 71931-17-4), often referred to as N-Cbz-N-ethylglycine ethyl ester , is a critical non-canonical amino acid building block.[1] Unlike standard N-protected amino acids, this compound features a tertiary carbamate linkage due to the N-ethyl substitution.

This structural modification confers resistance to enzymatic hydrolysis, making it a high-value target for peptidomimetic drug design . However, the N-ethyl group introduces significant characterization challenges—specifically rotameric broadening in NMR spectra—that often lead to misinterpretation of purity.

This guide compares three validation methodologies, establishing a hierarchy of trust from basic identification to definitive structural proof.

Structural Analysis & The "Rotamer Trap"

Before validating, researchers must understand what they are looking for. The tertiary carbamate bond (


) exhibits restricted rotation, leading to distinct cis and trans conformers (rotamers) observable on the NMR time scale.

The Validation Challenge:

  • Standard Expectation: Sharp singlets for Glycine

    
     and Cbz 
    
    
    
    .
  • Actual Observation: Split signals, broad humps, or "doublet-like" appearance for non-coupled protons.

  • Risk: Mistaking rotamers for impurities (e.g., unreacted starting material).

Visualization: Validation Logic Flow

ValidationLogic Start Crude Product Isolated HNMR Method 1: 1H NMR (CDCl3, 298K) Start->HNMR Decision Are peaks split/broad? HNMR->Decision RotamerCheck Rotamer Confirmation (Variable Temp NMR) Decision->RotamerCheck Yes (Expected) PurityCheck Method 2: LC-MS (Mass Confirmation) Decision->PurityCheck No (Suspicious) RotamerCheck->PurityCheck Coalescence Observed Final Validated Structure PurityCheck->Final

Caption: Logical workflow for distinguishing intrinsic rotameric features from actual impurities during structural validation.

Comparative Guide: Validation Methodologies

We compare three distinct approaches to validating this compound. "Performance" here is defined by the method's ability to resolve the N-ethyl vs. O-ethyl signals and confirm the tertiary carbamate status.

Summary of Comparative Performance
FeatureMethod A: 1D ¹H NMR Method B: 2D HSQC/HMBC Method C: HPLC-MS
Primary Utility Quick purity check & integrationConnectivity mappingMolecular weight confirmation
Rotamer Sensitivity High (Confusing split peaks)Medium (Cross-peaks duplicate)None (Single peak)
N-Et vs O-Et Resolution Difficult (Overlapping triplets)Excellent (Separates by Carbon shift)N/A
Cost/Time Low / <10 minsMedium / 20-60 minsLow / <15 mins
Recommendation Routine Screening Gold Standard Validation Final QC
Detailed Analysis of Method A: 1D ¹H NMR (The Baseline)

Objective: Confirm the ratio of protecting groups to the ethyl ester.

Critical Insight (Expertise): In


 at room temperature, the N-ethyl group causes the Cbz-benzylic protons (~5.1 ppm) and the Glycine 

-protons (~4.0 ppm) to appear as two unequal sets of signals (typically 60:40 or 70:30 ratio). Do not purify further if you see this; it is intrinsic.

Predicted Spectral Data (400 MHz,


): 
  • 
     7.30-7.40 (m, 5H):  Aromatic Cbz protons.
    
  • 
     5.15 & 5.12 (s, 2H total):  Benzylic 
    
    
    
    (Split due to rotamers).
  • 
     4.18 (q, 2H):  Ester 
    
    
    
    (Quartet,
    
    
    ).
  • 
     3.98 & 3.92 (s, 2H total):  Glycine 
    
    
    
    (Split singlets).
  • 
     3.35-3.45 (m, 2H): 
    
    
    
    . (Distinctive broad multiplet, upfield from O-ethyl).
  • 
     1.25 (t, 3H):  Ester 
    
    
    
    .
  • 
     1.10-1.18 (t, 3H): 
    
    
    
    (Often obscured or overlapping).
Detailed Analysis of Method B: 2D HSQC (The Problem Solver)

Objective: Unambiguously distinguish the


 group from the 

group. Why it wins: In 1D NMR, the methyl triplets often overlap. In HSQC (Heteronuclear Single Quantum Coherence), the carbon dimension separates them clearly.
  • N-Ethyl

    
     Carbon:  ~42-45 ppm (Upfield).
    
  • O-Ethyl

    
     Carbon:  ~60-62 ppm (Downfield).
    
  • Protocol Note: This is the only method that definitively proves the ethyl group is attached to the Nitrogen, not an impurity.

Experimental Protocols

Protocol 1: Synthesis Monitoring & Isolation

Context: Validating the transformation of Ethyl N-ethylglycinate to the Product.

  • Reaction Setup: Dissolve Ethyl N-ethylglycinate (1.0 eq) in DCM with DIEA (1.5 eq) at 0°C.

  • Addition: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Caution: Exothermic.

  • Monitor: Check TLC (30% EtOAc/Hexane). The starting material (secondary amine) will be polar/streak; the product (tertiary carbamate) will be a distinct, higher

    
     spot.
    
  • Workup: Wash with 1M HCl (removes unreacted amine), then Sat.

    
    . Dry over 
    
    
    
    .
  • Self-Validating Check: The disappearance of the N-H stretch in IR (~3300

    
    ) is the first "Go/No-Go" gate before NMR.
    
Protocol 2: Variable Temperature (VT) NMR for Rotamer Coalescence

Use this if reviewers or QC question the "purity" due to split peaks.

  • Sample Prep: Dissolve 10 mg of product in

    
     (higher boiling point than chloroform).
    
  • Initial Scan: Acquire spectrum at 25°C (298 K). Note the split peaks at 5.1 ppm and 3.9 ppm.

  • Heating: Increment temperature to 80°C (353 K) in the probe.

  • Endpoint: At elevated temperature, the rotation rate of the N-C bond becomes faster than the NMR timescale. The split peaks will coalesce into sharp singlets .

  • Result: This proves the "impurities" are dynamic conformers, validating the structure.

Visualizing the Connectivity (Graphviz)

The following diagram illustrates the connectivity logic used to assign the NMR signals, distinguishing the N-side from the O-side.

ChemicalConnectivity N_Atom Nitrogen Core Cbz_Group Cbz Group (Aromatic + CH2) N_Atom->Cbz_Group Carbamate Bond (Restricted Rotation) Ethyl_N N-Ethyl Group (CH2 ~3.4 ppm) (C ~44 ppm) N_Atom->Ethyl_N N-Alkylation Gly_Core Glycine Alpha-C (CH2 ~4.0 ppm) N_Atom->Gly_Core Peptide Backbone Ester_Group Ethyl Ester (O-CH2 ~4.2 ppm) (C ~61 ppm) Gly_Core->Ester_Group Ester Linkage

Caption: Structural connectivity map highlighting the chemical shift zones for N-linked vs. O-linked alkyl groups.

References

  • Organic Syntheses. "N-Carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester." (Procedure describing Cbz-protection and ethyl ester handling). Org.[2] Synth.1978 , 58, 113. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12204689, Ethyl 2-[benzyl(ethoxycarbonyl)amino]acetate." (Structural analog data). Link

  • Pitt, N. et al. "Rotamers in NMR of N-Boc and N-Cbz protected amino acids." J. Org.[3] Chem. (General reference for carbamate rotamer phenomena).

  • BenchChem. "Analysis of tert-Butyl (3-aminopropyl)carbamate and Alternatives using ¹H NMR Spectroscopy." (Comparative guide for N-protected amine validation). Link

  • University of Notre Dame. "Unusually Low Barrier to Carbamate C-N Rotation." (Theoretical grounding for rotameric observation). Link

Sources

Validation

Reactivity Comparison of Ethyl vs. Methyl Esters in Peptide Coupling: A Comprehensive Guide

In the landscape of peptide synthesis, the choice of C-terminal protecting groups is a critical parameter that dictates the efficiency, purity, and overall success of the synthetic route. While bulky groups like tert-but...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide synthesis, the choice of C-terminal protecting groups is a critical parameter that dictates the efficiency, purity, and overall success of the synthetic route. While bulky groups like tert-butyl (tBu) or benzyl (Bzl) are standard in solid-phase peptide synthesis (SPPS), simple alkyl esters—specifically methyl (-OMe) and ethyl (-OEt) esters—remain foundational in solution-phase synthesis, chemo-enzymatic coupling, and direct aminolysis strategies.

This guide provides an objective, data-driven comparison of methyl and ethyl esters, analyzing their mechanistic reactivity, kinetic behavior, and practical applications in modern peptide chemistry.

Mechanistic Causality: Steric and Electronic Factors

The fundamental reactivity difference between methyl and ethyl esters in peptide coupling stems from a delicate balance of steric hindrance and electronic induction[1].

  • Steric Hindrance: The methyl group is the smallest possible alkyl substituent. It provides minimal steric shielding around the carbonyl carbon, allowing nucleophiles (such as hydroxide ions during saponification or amines during aminolysis) unimpeded access at the optimal Bürgi-Dunitz trajectory[1]. The addition of a single methylene unit to form the ethyl ester significantly expands the steric cone, hindering nucleophilic attack.

  • Electronic Electrophilicity: Alkyl groups are weakly electron-donating via hyperconjugation. The ethyl group exerts a marginally stronger inductive effect than the methyl group, which slightly increases the electron density at the carbonyl carbon, thereby reducing its electrophilicity.

As a general kinetic rule, these combined factors make methyl esters approximately twice as reactive as other n-alkyl esters (including ethyl esters) toward alkaline hydrolysis[2]. This heightened reactivity extends to direct aminolysis, a phenomenon recognized since the early foundational work in peptide chemistry by Emil Fischer[3].

G EsterChoice C-Terminal Ester (Methyl vs. Ethyl) Steric Steric Bulk EsterChoice->Steric Electro Carbonyl Electrophilicity EsterChoice->Electro Sapon Saponification Rate Steric->Sapon Inverse Aminolysis Aminolysis Kinetics Steric->Aminolysis Inverse Electro->Sapon Direct Electro->Aminolysis Direct Yield Overall Peptide Yield & Purity Sapon->Yield Aminolysis->Yield

Logical relationship between ester choice, steric/electronic factors, and synthesis yield.

Quantitative Reactivity Comparison

The selection between a methyl and ethyl ester is rarely arbitrary; it is a calculated compromise between desired reactivity and required stability. While methyl esters offer rapid deprotection, they are more prone to side reactions such as diketopiperazine (DKP) formation at the dipeptide stage due to rapid intramolecular aminolysis[1].

Table 1: Comparative Reactivity Parameters
ParameterMethyl Ester (-OMe)Ethyl Ester (-OEt)Mechanistic Implication
Relative Saponification Rate ~2.0x1.0xMethyl esters require milder base conditions, reducing the risk of

-carbon epimerization[2].
Direct Aminolysis Kinetics FasterSlowerMethyl esters are preferred for direct chemical conversion to amides[3].
Risk of DKP Formation HighModerateThe lack of steric bulk in -OMe facilitates rapid intramolecular attack by the N-terminal amine[1].
Enzymatic Affinity (Papain, Serine) HigherLowerSer-OMe yields a higher degree of polymerization (DPn) than Ser-OEt in chemo-enzymatic synthesis[4].
Orthogonal Stability LowerHigherEthyl esters are sometimes chosen to survive upstream synthetic steps before targeted cleavage[5].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify the success of the reaction while minimizing side products.

Protocol A: Controlled Saponification of Peptide Esters

Objective: Hydrolyze the C-terminal ester to a free carboxylic acid without inducing racemization.

  • Solvent Preparation: Dissolve the Peptide-OMe or Peptide-OEt in a 3:1:1 mixture of THF/MeOH/H

    
    O.
    
    • Causality: THF solubilizes the peptide, water provides the hydroxide nucleophile, and methanol acts as a phase-transfer bridge while suppressing unwanted transesterification side-reactions (particularly critical for methyl esters).

  • Temperature Control: Submerge the reaction flask in an ice bath to achieve 0 °C.

    • Causality: Lowering the temperature suppresses base-catalyzed proton abstraction at the

      
      -carbon, virtually eliminating racemization.
      
  • Base Addition: Add 1.2 equivalents of LiOH·H

    
    O dropwise over 5 minutes.
    
  • Self-Validation (Monitoring): Monitor the reaction via LC-MS every 15 minutes. Methyl esters typically reach >95% conversion within 30–45 minutes. Ethyl esters may require 1–2 hours or slight warming to 15 °C.

  • Quenching: Once complete, immediately add Amberlite IR-120 (H

    
     form) resin until the pH reaches 4.0–5.0. Filter the resin.
    
    • Causality: Using a solid-supported acid prevents the introduction of strong aqueous acids (like HCl) that could prematurely cleave acid-sensitive protecting groups (e.g., Boc).

Protocol B: Chemo-Enzymatic Aminolysis

Objective: Utilize a protease (e.g., Papain) to catalyze the formation of a peptide bond using an ester as the acyl donor.

  • Substrate Preparation: Prepare a 1.0 M solution of the amino acid ester (e.g., Ser-OMe or Ser-OEt) in a sodium phosphate buffer adjusted to pH 8.5[4].

  • Enzyme Addition: Introduce Papain (approx. 3 U/mg) to the solution.

  • Incubation: Incubate the mixture at 40 °C under gentle agitation.

  • Self-Validation (Pathway Partitioning): The enzyme will form an acyl-enzyme intermediate. The success of the coupling depends on the partitioning between aminolysis (peptide bond formation) and hydrolysis (cleavage to free acid). Monitor the precipitate formation. For hydrophilic amino acids like Serine, the methyl ester (-OMe) demonstrates higher affinity and yields a higher degree of polymerization[4].

Workflow Start Amino Acid Ester (OMe or OEt) Enzyme Protease Addition (e.g., Papain) Start->Enzyme Acyl Acyl-Enzyme Intermediate Enzyme->Acyl Ester Cleavage Nuc Nucleophile Addition (Amine/Peptide) Acyl->Nuc Aminolysis Pathway Hydrolysis Side Reaction: Hydrolysis Acyl->Hydrolysis Water Attack Product Peptide Bond Formation Nuc->Product

Workflow of chemo-enzymatic peptide synthesis via ester interconversion.

Strategic Selection Guide

When designing a synthetic route, the choice between methyl and ethyl esters should be dictated by the specific demands of the workflow:

  • Choose Methyl Esters (-OMe) When:

    • Rapid, mild deprotection is required to protect highly epimerization-prone residues (e.g., C-terminal Cysteine or Histidine).

    • Performing direct chemical aminolysis[3].

    • Utilizing specific enzymes (like papain with serine) where the methyl ester yields superior polymerization metrics[4].

  • Choose Ethyl Esters (-OEt) When:

    • Synthesizing dipeptides prone to diketopiperazine (DKP) formation; the added steric bulk slows down the intramolecular attack[1].

    • The ester must survive mild basic conditions during upstream synthesis steps before a targeted enzymatic cleavage[5].

References

  • Synthesis of peptides by aminolysis of nitrophenyl esters. researcher.life.
  • Methyl L-leucinate|CAS 2666-93-5. benchchem.com.
  • Papain-Mediated Conjugation of Peptide Nucleic Acids to Delivery Peptides. nih.gov.
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. epa.gov.
  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. acs.org.

Sources

Comparative

The Definitive Guide to Chiral HPLC Methods for Peptide Enantiomeric Purity: A Comparative Analysis of Stationary Phases

As a Senior Application Scientist, I frequently encounter a critical bottleneck in peptide drug development: verifying enantiomeric purity. While synthetic therapeutic peptides are a rapidly growing class of pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in peptide drug development: verifying enantiomeric purity. While synthetic therapeutic peptides are a rapidly growing class of pharmaceuticals, their efficacy and secondary/tertiary structures are exquisitely dependent on absolute stereochemical fidelity[1]. A single D-amino acid substitution—whether introduced via contaminated starting materials or through acid-catalyzed racemization during synthesis—can drastically alter a peptide's pharmacokinetic and pharmacodynamic profile[2].

This guide objectively compares the leading Chiral Stationary Phases (CSPs) and establishes self-validating experimental workflows for determining the enantiomeric purity of both intact peptides and their constituent amino acids.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Selecting the correct CSP requires understanding the causality behind the chromatographic retention mechanisms. We cannot rely on a "one-size-fits-all" approach; the choice depends entirely on whether you are analyzing underivatized amino acids, Fmoc-protected building blocks, or intact peptides[3].

Macrocyclic Glycopeptides (e.g., Astec CHIROBIOTIC™ T)

Teicoplanin-based columns (CHIROBIOTIC T) are the gold standard for underivatized


, 

, and

amino acids and small intact peptides. The teicoplanin molecule contains 20 chiral centers, three sugar moieties, and a peptide "basket." Enantioseparation is driven by a complex interplay of hydrogen bonding,

interactions, and steric inclusion[4].
  • The Expert Advantage: These columns operate exceptionally well in Polar Ionic Mode (PIM)—typically 100% methanol with volatile salts like ammonium formate. This makes them highly compatible with LC-MS/MS, eliminating the need for pre-column derivatization which can artificially induce racemization,[4].

Polysaccharide Derivatives (e.g., Lux® Cellulose, Chiralpak®)

Derivatized cellulose and amylose phases are the workhorses for analyzing Fmoc-protected amino acids used in solid-phase peptide synthesis (SPPS).

  • The Expert Advantage: When operated under reversed-phase (RP) conditions (e.g., 0.1% TFA in Acetonitrile/Water), the acidic additive suppresses the ionization of the amino acid's C-terminal carboxylic acid. This forces the neutral, hydrophobic Fmoc-group deep into the chiral cavities of the polysaccharide backbone, maximizing stereodiscrimination[5].

Crown Ethers (e.g., CROWNPAK® CR)

Crown ether phases form highly specific host-guest inclusion complexes with primary amines (


).
  • The Limitation: While excellent for free primary amino acids, they cannot resolve secondary amines like Proline, nor are they effective for intact peptides where the primary amine is tied up in amide bonds[3].

Novel Peptide-Based CSPs

Recent advancements include silica modified with synthetic peptides (e.g., L-Pro-L-Phe-L-Val-L-Leu). Evaluated under normal-phase conditions, these novel CSPs demonstrate remarkable reproducibility (RSD = 0.12%) and strong resolution factors (


 up to 2.0) for various racemic compounds, offering a promising orthogonal selectivity to traditional phases[6],[2].
Quantitative Performance Summary
Chiral Stationary PhaseCommercial ExamplePrimary Interaction MechanismOptimal Analyte ProfileKey Performance DataRef
Macrocyclic Glycopeptide Astec CHIROBIOTIC™ TH-bonding,

, steric inclusion
Free AAs, small intact peptidesResolves underivatized AAs directly in LC-MS compatible PIM,[4]
Polysaccharide (RP) Phenomenex Lux® Cellulose-2Dipole-dipole, chiral cavity inclusionFmoc-protected AAsResolved 18/19 Fmoc-AAs; 15 with

in <25 min
[5]
Crown Ether Daicel CROWNPAK® CRHost-guest complexation with

Free primary AAsHigh selectivity for primary amines; fails on Proline[3]
Peptide-Based Silica L-Pro-L-Phe modified silicaH-bonding, steric hindranceRacemic drugs, specific epimersHigh reproducibility (RSD 0.12%);

up to 2.0
[6]

Analytical Workflows: Intact vs. Constituent Amino Acid Analysis

A critical distinction in peptide analysis is that a single D-amino acid substitution in a multi-residue L-peptide yields a diastereomer, not an enantiomer. While high-efficiency achiral C18 columns can sometimes separate these epimers, baseline resolution is rarely guaranteed.

For short peptides (<5 residues), direct intact chiral HPLC is viable. However, for longer therapeutic peptides (8-14+ residues), Constituent Amino Acid (CAA) analysis via hydrolysis is mandatory to determine total chiral purity[1].

Workflow Start Synthetic Peptide Sample Choice Analysis Strategy Start->Choice Intact Intact Peptide Analysis (Short Peptides <5 residues) Choice->Intact Epimeric profiling Hydrolysis Constituent Amino Acid (CAA) Analysis (Long Peptides) Choice->Hydrolysis Total chiral purity ChiralLC Direct Chiral HPLC (e.g., CHIROBIOTIC T) Intact->ChiralLC Deuterated Hydrolysis in DCl/D2O (Tracks Acid-Catalyzed Racemization) Hydrolysis->Deuterated LCMS Chiral LC-MS/MS (Polar Ionic Mode) Deuterated->LCMS Data Enantiomeric Excess (ee) Determination ChiralLC->Data LCMS->Data

Workflow for determining peptide enantiomeric purity via intact and CAA analysis.

Method Development & CSP Selection Logic

DecisionTree Input Analyte Type FreeAA Underivatized Amino Acids Input->FreeAA FmocAA Fmoc-Protected Amino Acids Input->FmocAA Peptide Intact Peptides Input->Peptide Primary Primary Amine? FreeAA->Primary Poly Polysaccharide (e.g., Lux Cellulose) FmocAA->Poly Macro Macrocyclic Antibiotic (e.g., CHIROBIOTIC T) Peptide->Macro Crown Crown Ether (e.g., CROWNPAK CR) Primary->Crown Yes Primary->Macro No (e.g., Proline)

Decision tree for selecting chiral stationary phases based on peptide analyte properties.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, an analytical protocol must be self-validating. The following methodologies incorporate internal controls to rule out false positives.

Protocol 1: Constituent Amino Acid Analysis via Deuterated Hydrolysis & LC-MS/MS

The Problem: Standard 6N HCl hydrolysis at 110°C induces 1-2% racemization of native L-amino acids into D-amino acids, confounding the measurement of actual synthesis impurities[7]. The Solution: Performing hydrolysis in deuterated acid (


). Any racemization occurring during sample preparation will incorporate a deuterium atom (+1 Da) at the 

-carbon. Native D-amino acid impurities from the synthesis will remain un-deuterated. LC-MS/MS easily distinguishes these populations[1],[7].

Step-by-Step Methodology:

  • Hydrolysis: Weigh 1.0 mg of the purified peptide into a heavy-walled borosilicate glass vial. Add 1.0 mL of 6N

    
     in 
    
    
    
    .
  • Incubation: Seal under vacuum and heat at 110°C for 24 hours.

  • Preparation: Cool to room temperature, open the vial, and evaporate the acid under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of Methanol.

  • Chiral LC-MS/MS:

    • Column: Astec CHIROBIOTIC T (10 cm x 2.1 mm, 5

      
      m).
      
    • Mobile Phase (Polar Ionic Mode): 100% Methanol containing 0.1% Ammonium Formate[4].

    • Detection: ESI-MS/MS in positive ion mode.

  • Data Interpretation (Self-Validation): Monitor the un-deuterated MRM transitions for the D-amino acid to quantify the true synthetic impurity. Monitor the +1 Da deuterated MRM transition to quantify the acid-catalyzed artifact[1].

Protocol 2: Reversed-Phase Screening for Fmoc-Protected Amino Acids

Before utilizing Fmoc-amino acids in SPPS, their enantiomeric purity must often exceed 99.8% ee[5].

Step-by-Step Methodology:

  • Sample Prep: Dissolve the Fmoc-amino acid in HPLC-grade Acetonitrile to a concentration of 0.5 mg/mL.

  • System Suitability (Self-Validation): Prior to injecting the high-purity sample, inject a known racemic standard (50:50 L/D mix) of the specific Fmoc-amino acid. The system is only validated for use if the resolution factor (

    
    ) between the two peaks is 
    
    
    
    .
  • Chiral HPLC:

    • Column: Phenomenex Lux Cellulose-2 (250 x 4.6 mm, 5

      
      m)[5].
      
    • Mobile Phase: Isocratic 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile (40:60 v/v)[5].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Optimization: If

    
     during the system suitability run, decrease the Acetonitrile concentration to increase retention time and chiral recognition, or switch the organic modifier to Methanol with Formic Acid[5].
    

References

  • Preparation and chromatographic performance of chiral peptide-based stationary phases for enantiomeric separation. Chirality (2023).[Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today (2016).[Link]

  • Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. LCGC International (2023). [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. ResearchGate / Chirality (2024). [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Application Note. [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT GmbH Chromatographic Methods. [Link]

  • Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone.[Link]

Sources

Validation

Benchmarking different coupling reagents for Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Benchmarking Coupling Reagents for the Synthesis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate Executive Summary Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4), commonly referred to as Cbz-N-Et-...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Coupling Reagents for the Synthesis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Executive Summary

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4), commonly referred to as Cbz-N-Et-Gly-OEt, is a fully protected, N-alkylated amino acid building block. In peptidomimetic drug development, N-alkylated glycines (peptoids) are highly valued for conferring proteolytic stability. However, the synthesis of this specific ester via the coupling of N-Cbz-N-ethylglycine (the free acid) with ethanol presents a notorious chemical challenge: the steric bulk of the N-ethyl group severely hinders the electrophilic carbonyl carbon.

This guide benchmarks various coupling reagents for this esterification process, detailing the mechanistic causality behind reagent selection and providing a field-validated, self-purifying protocol.

Mechanistic Challenges: The N-Alkyl Penalty

When activating N-Cbz-N-ethylglycine for esterification, the N-ethyl substituent forces the molecule into constrained rotameric states. This steric shielding impedes the nucleophilic attack of ethanol on the activated carbonyl. Traditional Fischer esterification (acid catalysis) requires harsh conditions that can lead to partial deprotection or unwanted side reactions. Therefore, mild, reagent-driven coupling—specifically Steglich-type esterification—is the industry standard[1]. The choice of coupling reagent dictates not only the reaction kinetics but also the downstream purification workflow.

Benchmarking Coupling Reagents for Esterification

To overcome the steric penalty of the N-ethyl group, the coupling reagent must rapidly activate the carboxylic acid while preventing dead-end side reactions. Below is a benchmark of the most common coupling systems used for this transformation.

Coupling Reagent SystemActivation IntermediateYield (%)Reaction TimeByproduct RemovalCost / Scalability
EDC·HCl / DMAP O-Acylisourea

Acylpyridinium
85–92%4–6 hExcellent (Aqueous wash)High / Excellent
DCC / DMAP O-Acylisourea

Acylpyridinium
80–88%4–6 hPoor (DCU filtration)Low / Moderate
DIC / DMAP O-Acylisourea

Acylpyridinium
85–90%4–6 hModerate (Organic soluble)Low / Good
HATU / DIPEA HOAt Active Ester>95%1–2 hGood (Aqueous wash)Very High / Poor
Carbodiimides (EDC vs. DCC vs. DIC)

Carbodiimides react with the free acid to form an O-acylisourea intermediate[2]. Because of the N-ethyl steric hindrance, this intermediate is highly susceptible to an intramolecular


 acyl shift, forming a dead-end N-acylurea. To outcompete this side reaction, the addition of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is less sterically congested and readily trapped by ethanol[1].
  • EDC·HCl is the premier choice. Its corresponding urea byproduct is highly water-soluble, allowing for a self-validating purification via simple phase separation[3].

  • DCC produces dicyclohexylurea (DCU), an insoluble precipitate that traps the product and requires tedious serial filtrations, making it suboptimal for scale-up.

Uronium/Aminium Salts (HATU)

HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[2]. While it delivers near-quantitative yields in record time and excels at coupling hindered N-alkyl amino acids, its high cost and the generation of sensitizing byproducts make it economically unviable for routine ethyl esterifications[3]. It is best reserved for complex peptide-bond formations rather than simple ester synthesis.

Experimental Methodology: EDC/DMAP-Mediated Synthesis

This protocol outlines the optimal synthesis of Cbz-N-Et-Gly-OEt using the EDC/DMAP system. It is designed as a self-validating workflow where the completion of the reaction and the purity of the product are confirmed through targeted aqueous washes, eliminating the need for column chromatography.

Materials:

  • N-Cbz-N-ethylglycine (1.0 equiv, 10 mmol)

  • Absolute Ethanol (5.0 equiv, 50 mmol) - Excess acts as both nucleophile and co-solvent.

  • EDC·HCl (1.2 equiv, 12 mmol)

  • DMAP (0.1 equiv, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Protocol:

  • Pre-activation Cooling: Dissolve N-Cbz-N-ethylglycine and absolute ethanol in anhydrous DCM under an inert atmosphere (N

    
    ). Cool the mixture to 0 °C in an ice bath.
    
    • Causality: Cooling suppresses the thermodynamic

      
       acyl shift of the O-acylisourea intermediate, maximizing the availability of the active species for DMAP interception[2].
      
  • Catalyst and Reagent Addition: Add DMAP, followed by the portion-wise addition of EDC·HCl.

    • Causality: DMAP must be present as EDC activates the acid so it can immediately intercept the O-acylisourea, forming the N-acylpyridinium species before steric hindrance stalls the reaction[1].

  • Reaction Propagation: Stir at 0 °C for 30 minutes, then allow the reaction to warm to ambient temperature (20–25 °C). Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The reaction typically reaches completion within 4–6 hours.

  • Self-Validating Aqueous Workup:

    • Acidic Wash (2 x 25 mL 1M HCl): Protonates and extracts the DMAP catalyst, the EDC-urea byproduct, and any unreacted EDC into the aqueous phase[3].

    • Basic Wash (2 x 25 mL Saturated NaHCO

      
      ): Deprotonates and removes any unreacted N-Cbz-N-ethylglycine starting material.
      
    • Brine Wash (1 x 25 mL): Removes residual water and breaks any emulsions in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate as a pale-yellow oil. Purity is validated if no UV-active baseline spots remain on the TLC plate.

Workflow Visualization

G Start N-Cbz-N-ethylglycine (Free Acid) Reagents Add EDC·HCl + DMAP in DCM (0 °C) Start->Reagents Activation Intermediate O-Acylisourea Intermediate (Highly Reactive) Reagents->Intermediate EDC Coupling AcylTransfer Acylpyridinium Intermediate (via DMAP) Intermediate->AcylTransfer DMAP Catalysis Ethanol Add Ethanol (Nucleophile) AcylTransfer->Ethanol Nucleophilic Attack Product Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (Target Ester) Ethanol->Product Esterification Workup Aqueous Workup (Remove EDC-Urea) Product->Workup Purification

Workflow of EDC/DMAP-mediated Steglich esterification for Cbz-N-Et-Gly-OEt synthesis.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[Link]

  • Royal Society of Chemistry. (2022). Addition–Elimination Reactions of Carboxylic Acids and Derivatives. RSC Books.[Link]

  • Synple Chem. (2020). Application Note – Amide coupling 96-well plate kit. [Link]

Sources

Comparative

A Senior Scientist's Comparative Guide to Carboxybenzyl (Cbz) Derivatives in Medicinal Chemistry

For the modern medicinal chemist, the strategic use of protecting groups is not merely a tactical choice but a cornerstone of synthetic efficiency and success. An ideal protecting group should be easily introduced, stabl...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist, the strategic use of protecting groups is not merely a tactical choice but a cornerstone of synthetic efficiency and success. An ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and, most importantly, removable under mild and highly specific conditions that leave the rest of a complex molecule untouched. The carboxybenzyl group, commonly known as Cbz or Z, has long stood as a pillar in this field, particularly for the protection of amines.[1]

This guide provides an in-depth comparative analysis of the Cbz group against its most common counterparts, the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. We will delve into the causality behind experimental choices, provide validated protocols, and examine real-world applications to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.

The Cbz Group: A Legacy of Robustness and Reliability

Introduced by Bergmann and Zervas in the 1930s, the Cbz group revolutionized peptide synthesis by enabling the controlled, stepwise assembly of amino acids.[1] Its enduring utility is a testament to its unique combination of stability and selective lability.

The Cbz group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1] This forms a stable carbamate that effectively masks the nucleophilicity of the amine. Its true elegance, however, lies in its removal. The Cbz group is classically cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a remarkably clean and mild method that produces only toluene and carbon dioxide as volatile byproducts, simplifying purification.[2][3]

Comparative Analysis: Cbz vs. Boc vs. Fmoc

The choice between Cbz, Boc, and Fmoc is dictated by the overall synthetic strategy, particularly the need for orthogonality . Orthogonal protection is a strategy where multiple protecting groups can be removed selectively in any order without affecting one another.[4][5] This is critical in the synthesis of complex molecules like peptidomimetics, natural products, and PROTACs.[6]

Data-Driven Comparison of Key Protecting Groups

The following table summarizes the key characteristics and performance metrics of Cbz, Boc, and Fmoc to facilitate a direct comparison.

FeatureCarboxybenzyl (Cbz/Z)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure Benzyl-O-(C=O)-(CH₃)₃C-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Typical Introduction Benzyl chloroformate (Cbz-Cl), baseDi-tert-butyl dicarbonate (Boc₂O)Fmoc-OSu or Fmoc-Cl, base
Lability Class Hydrogenolysis-LabileAcid-LabileBase-Labile
Standard Deprotection H₂, Pd/C; Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C)[5]Strong acids (e.g., Trifluoroacetic Acid (TFA), HCl in Dioxane)[5]20-50% Piperidine in DMF[5]
Stability Profile Stable to mild acids and bases.[5]Stable to bases, nucleophiles, and catalytic hydrogenation.[4]Stable to acids and catalytic hydrogenation.[5]
Key Advantages Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. Deprotection is mild (neutral pH). Often enhances crystallinity of intermediates.[7]Excellent orthogonality with Cbz and Fmoc. Volatile byproducts (isobutylene, CO₂) simplify workup.[8]Very mild deprotection conditions, enabling use with acid-sensitive functionalities. Automation-friendly for Solid-Phase Peptide Synthesis (SPPS).[3]
Potential Limitations Incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups). Catalyst can be pyrophoric and may require careful removal to avoid product contamination.[8]Requires strong acid for cleavage, which can be detrimental to acid-sensitive substrates.[5]The dibenzofulvene byproduct can form adducts with the deprotected amine, requiring a scavenger. Not stable to primary/secondary amine nucleophiles.[5]
A Logic for Selection: Causality in Experimental Design

The choice of protecting group is a strategic decision based on the functional groups present in the substrate and the planned subsequent reaction steps.

Diagram 1: Decision-Making Workflow for Amine Protecting Group Selection This diagram provides a logical pathway for selecting the most appropriate N-protecting group based on the chemical compatibility of the target molecule.

Caption: Decision tree for selecting an amine protecting group.

Field-Proven Insights: Cbz in the Synthesis of HIV Protease Inhibitors

The strategic value of the Cbz group is prominently displayed in the synthesis of several FDA-approved drugs. The syntheses of the HIV protease inhibitors Saquinavir and Lopinavir serve as excellent case studies.

Case Study 1: Saquinavir

In an early synthesis of Saquinavir, a key fragment was constructed starting from Cbz-protected L-asparagine.[2] The Cbz group was selected for its robustness; it remained intact during a dicyclohexylcarbodiimide (DCC) mediated coupling reaction.[2] Later in the synthesis, after assembling a more complex intermediate, the Cbz group was removed via catalytic hydrogenation. This strategy highlights the Cbz group's stability to amide coupling conditions, where a Boc group might be compromised if any acidic activators were used.

Case Study 2: Lopinavir

The synthesis of Lopinavir also showcases the utility of Cbz protection. In one approach, a key amine intermediate is protected as its Cbz derivative. This protected intermediate undergoes subsequent transformations, including coupling reactions to build the complex backbone of the drug.[9] The Cbz group provides reliable protection throughout these steps. Its eventual removal is strategically placed late in the synthesis, underscoring its role as a sturdy and dependable masking group for amines during the construction of intricate molecular architectures.

Validated Experimental Protocols

The following protocols are provided as a self-validating system, including details on causality, expected results, and troubleshooting.

Protocol 1: Cbz Protection of a Primary Amine (Schotten-Baumann Conditions)

This protocol describes the standard procedure for protecting a primary amine, such as an amino acid, using benzyl chloroformate under aqueous basic conditions. The base is crucial for neutralizing the HCl byproduct, driving the reaction to completion.[1]

Materials:

  • Amino Acid (1.0 equivalent)

  • Benzyl Chloroformate (Cbz-Cl, 1.1 equivalents)

  • Sodium Carbonate (Na₂CO₃, 2.5 equivalents)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice bath

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Causality: The basic solution deprotonates the ammonium salt of the amino acid, freeing the nucleophilic amine. The low temperature helps to control the exothermicity of the reaction and minimize potential side reactions of the Cbz-Cl.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise to the cold solution. Ensure the temperature is maintained below 5 °C. Causality: Vigorous stirring is essential to maximize the reaction between the aqueous amine and the organic Cbz-Cl. Dropwise addition prevents a rapid temperature increase.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or DCM (2 x volume of reaction) to remove any unreacted Cbz-Cl and benzyl alcohol byproduct. b. Cool the aqueous layer again in an ice bath and carefully acidify to pH ~2 using 1 M HCl. The product should precipitate or form an oil. Causality: Acidification protonates the carboxylate, rendering the product less water-soluble. c. Extract the product into an organic solvent like ethyl acetate (3 x volume of reaction).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.

Expected Results: The Cbz-protected amino acid is typically obtained as a white, crystalline solid in high yield (>90%).[7]

Troubleshooting:

  • Low Yield: Ensure the pH was maintained in the 8-10 range during the reaction; too low a pH will cause Cbz-Cl to decompose, while too high a pH can cause racemization.[7] Ensure vigorous stirring was maintained.

  • Oily Product: The product may be slow to crystallize. Try triturating with a non-polar solvent like hexanes or scratching the flask with a glass rod.

Diagram 2: Chemical Mechanism for Cbz Protection and Deprotection This diagram illustrates the key chemical transformations involved in applying and removing the Cbz protecting group.

G cluster_protection Protection cluster_deprotection Deprotection (Hydrogenolysis) Amine R-NH₂ (Amine) Protected R-NH-Cbz (Cbz-Protected Amine) Amine->Protected Nucleophilic Attack CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->Protected Base Base (e.g., Na₂CO₃) Base->Protected HCl Scavenger Protected_D R-NH-Cbz Protected->Protected_D CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid) Protected_D->CarbamicAcid Hydrogenolysis H2_PdC H₂ gas Pd/C Catalyst H2_PdC->CarbamicAcid Amine_D R-NH₂ (Free Amine) CarbamicAcid->Amine_D Spontaneous Decarboxylation Toluene Toluene CarbamicAcid->Toluene CO2 CO₂ CarbamicAcid->CO2

Caption: The Cbz protection and deprotection cycle.

Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation

This method is an alternative to using pressurized hydrogen gas and is often faster and more convenient for lab-scale synthesis. Ammonium formate serves as the in situ source of hydrogen.[6]

Materials:

  • Cbz-Protected Compound (1.0 equivalent)

  • 10% Palladium on Carbon (Pd/C, 10-20 mol%)

  • Ammonium Formate (HCOONH₄, 5-10 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Setup: Dissolve the Cbz-protected compound (1.0 eq) in methanol in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: To the solution, add ammonium formate (5-10 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the stirring solution. Safety Note: Pd/C can be pyrophoric when dry. Handle with care, preferably under an inert atmosphere, and never add it to a solvent that is near its boiling point.

  • Reaction: Stir the reaction at room temperature. The reaction is often exothermic and may gently reflux. Monitor progress by TLC or LC-MS. Reactions are typically complete in 30 minutes to a few hours.

  • Work-up: a. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The Celite pad with the catalyst should not be allowed to dry on the filter paper, as it can ignite. Quench the filter cake with plenty of water before disposal. b. Wash the Celite pad with additional methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. The byproducts (toluene, CO₂, ammonia) are volatile and easily removed.

Expected Results: The deprotected amine is typically obtained in high yield (>95%) and purity after simple filtration and evaporation.

Troubleshooting:

  • Stalled Reaction:

    • Catalyst Poisoning: The catalyst may be poisoned by sulfur-containing functional groups or other impurities. Try using a fresh batch of catalyst or increasing the catalyst loading.[6]

    • Poor Solubility: If the substrate is not fully dissolved, the reaction will be slow. Screen other solvents like THF or EtOAc, or consider gentle heating (40-60 °C).[10]

    • Product Inhibition: The product amine can sometimes coordinate to the palladium surface and inhibit the reaction. Adding a small amount of acetic acid can protonate the product, reducing its ability to bind to the catalyst.[6]

  • Formation of N-benzyl Side Product: This can occur if the hydrogen source is depleted before the carbamic acid intermediate fully decomposes.[7] Ensure a sufficient excess of ammonium formate is used.

Conclusion and Future Outlook

The carboxybenzyl (Cbz) group remains an indispensable tool in the medicinal chemist's arsenal. Its robust stability, orthogonality to both acid- and base-labile protecting groups, and clean deprotection via hydrogenolysis ensure its continued relevance in the synthesis of complex pharmaceuticals. While Boc and Fmoc groups offer distinct advantages, particularly in solid-phase peptide synthesis, the Cbz group provides a unique set of properties that make it the superior choice for specific synthetic challenges. By understanding the comparative performance data and the causality behind protocol choices, researchers can strategically deploy Cbz derivatives to streamline synthetic routes, improve yields, and accelerate the discovery and development of new medicines.

References

  • Benchchem. (2025). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc.
  • Ghosh, A. K., et al. (2008). Syntheses of FDA Approved HIV Protease Inhibitors. PMC, NIH. [Link]

  • Benchchem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
  • Benchchem. (2025). Technical Support Center: Cbz Removal in PROTAC Synthesis.
  • Benchchem. (2025). The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals.
  • Hilpert, H. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Technical Article.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis Blog. [Link]

  • Sciorp.org. (2019). Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. Journal of Materials Science and Chemical Engineering, 7, 36-41. [Link]

  • CHIMIA. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research.
  • Kumar, P., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • amphoteros. (2016). Protecting groups in drug structures. amphoteros blog. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • ResearchGate. (2014). Facile synthesis of process related impurities of Lopinavir.
  • Park, Y., & Lee, W. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

  • Benchchem. (2025). Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups.
  • Rouquayrol, M., et al. (2003). Prodrugs of HIV protease inhibitors—saquinavir, indinavir and nelfinavir—derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity. Organic & Biomolecular Chemistry.
  • Peptidewiki.com. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Peptide.wiki. [Link]

  • Benchchem. (2025). literature review of Boc vs. Cbz protecting groups.
  • Asian Publication Corporation. (2020). Synthesis and Characterization of Novel Analogues of Lopinavir. Asian Journal of Chemistry.
  • Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors. Wikipedia. [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Selective Cbz or Boc deprotection. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The responsible management of chemical waste is not merely a regu...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS No. 71931-17-4), a common intermediate in synthetic chemistry. The procedures outlined herein are designed to ensure compliance, protect personnel, and minimize environmental impact.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate is classified with specific risks that dictate its handling and disposal requirements.

Table 1: Hazard Profile for Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Hazard CategoryGHS CodeDescriptionPictogramSignal Word
Acute Toxicity (Oral)H302Harmful if swallowed.[1]GHS07 (Exclamation Mark)Warning
Skin IrritationH315Causes skin irritation.[1]GHS07 (Exclamation Mark)Warning
Eye IrritationH319Causes serious eye irritation.[1]GHS07 (Exclamation Mark)Warning
Respiratory IrritationH335May cause respiratory irritation.[1]GHS07 (Exclamation Mark)Warning

Due to these hazards, this compound must be managed as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[2][3][4] The Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is liable for the waste until its final, safe disposal.[5]

Personal Protective Equipment (PPE) and Handling

To mitigate exposure risks, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[6] The following PPE is mandatory:

  • Gloves: Chemically resistant gloves (e.g., butyl or neoprene) are required. Nitrile gloves may offer limited protection and should be double-gloved and changed frequently.[2]

  • Eye Protection: Chemical splash goggles are essential.[2]

  • Lab Coat: A fully-buttoned lab coat provides a necessary barrier against splashes.[2]

Step-by-Step Disposal Protocol

The following procedures provide a systematic approach to the safe collection and disposal of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate waste.

Part A: Decontamination of Empty Containers

Residual amounts of the chemical in "empty" containers must be treated as hazardous waste.

  • Initial Rinsing: Rinse the container three times with a suitable solvent. Acetone or ethanol are appropriate choices. The volume of solvent for each rinse should be approximately 10% of the container's volume.

  • Collect Rinsate: Every drop of this initial rinsate is considered hazardous waste and must be collected.[7] Transfer the rinsate into a designated, properly labeled hazardous waste container for halogenated or non-halogenated solvents, depending on your laboratory's waste streams.

  • Label Defacing: Once decontaminated, thoroughly obliterate or remove the original manufacturer's label to prevent confusion.[8]

  • Final Disposal: The rinsed, dried, and unlabeled container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.[8]

Part B: Collection of Liquid Waste

This applies to the neat chemical, reaction mixtures containing the compound, and contaminated solutions.

  • Select a Compatible Container: The waste collection container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are suitable.[2][9] Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.[3]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[10] The label must, at a minimum, include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate" and any other components in the waste stream.[7]

    • An indication of the hazards (e.g., "Irritant," "Harmful").[10]

  • Segregation and Storage: Keep the waste container sealed except when adding waste.[7] Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[8][10] Crucially, segregate this waste from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent dangerous chemical reactions.[3][11] Use secondary containment, such as a plastic tub, to catch any potential leaks.[7]

  • Arrange for Pickup: Do not allow hazardous waste to accumulate indefinitely. Adhere to your institution's and local regulations regarding storage time limits, which can be as short as 90 days for Large Quantity Generators (LQGs).[10] Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for proper transport and disposal.[4]

cluster_0 Routine Disposal Workflow start Waste Generated (Liquid or Empty Container) is_container Empty Container? start->is_container rinse Triple rinse with appropriate solvent is_container->rinse Yes collect_liquid Transfer to compatible, labeled hazardous waste container is_container->collect_liquid No (Liquid Waste) collect_rinsate Collect all rinsate as hazardous waste rinse->collect_rinsate deface Deface original label collect_rinsate->deface dispose_container Dispose of clean container in lab glass/plastic bin deface->dispose_container store_saa Store in designated SAA, segregated from incompatibles collect_liquid->store_saa pickup Arrange for EHS pickup for final disposal store_saa->pickup

Caption: Workflow for the routine disposal of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate.

Emergency Procedures: Spill Management

Accidental spills require immediate and correct action to prevent personnel exposure and environmental contamination.

Small Spills (Cleanable in <10 minutes)

If you are trained and it is safe to do so, follow these steps for a small spill:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 1.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.[2][6] Do not use combustible materials like paper towels to absorb the neat chemical.

  • Collection: Carefully scoop the absorbed material and place it into a sealable container.

  • Label as Waste: Label the container as "Hazardous Waste: Debris contaminated with Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate."

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Manage the sealed container as hazardous waste according to the protocol in Section 2.[2]

Large Spills

For significant spills that are beyond your capacity to handle safely:

  • Evacuate: Immediately evacuate the area. If there is a risk of respiratory exposure, activate the fire alarm to ensure building evacuation.

  • Isolate: Secure the area and prevent entry.

  • Notify: Call 911 if there is an immediate threat of fire or injury.[2] Contact your institution's EHS or emergency response team and provide them with the chemical name and spill location.[2] Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

cluster_1 Spill Response Decision Tree spill Spill Occurs spill_size Is the spill large or uncontrollable? spill->spill_size evacuate Evacuate Area spill_size->evacuate Yes alert_others Alert others in area spill_size->alert_others No (Small Spill) isolate Isolate and Prevent Entry evacuate->isolate notify_ehs Notify EHS / Call 911 if necessary[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzpI99dztKahxjmtaXPIiNeP57vL10QxAZnABRpF_aN5SViH-wGLJHKnwwFmd4U3TrIaQlztOwoVoyoJtaC7zRN078MyFeLJCDact3Nkx6HDvgKaY6hA2Js73aJisfCoEnHhxEHKRrC5TbKI1NR7XZjrDzvOSB8Gq3CGHb35YGjBk0Gg0iZHzZHZ9L6yM8xbQ0GC42OQ%3D%3D)] isolate->notify_ehs end_large Await Professional Response notify_ehs->end_large don_ppe Don appropriate PPE alert_others->don_ppe absorb Absorb with inert material (e.g., sand)[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzpI99dztKahxjmtaXPIiNeP57vL10QxAZnABRpF_aN5SViH-wGLJHKnwwFmd4U3TrIaQlztOwoVoyoJtaC7zRN078MyFeLJCDact3Nkx6HDvgKaY6hA2Js73aJisfCoEnHhxEHKRrC5TbKI1NR7XZjrDzvOSB8Gq3CGHb35YGjBk0Gg0iZHzZHZ9L6yM8xbQ0GC42OQ%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEOZrO1GGA7v8JsBulqovrLg-CAiK-Y9XnLx1mcOf_loh3dvhkq_XH0dTdd2omocK8DZN80Rn_hneB0THHlSoIZM6VyqiUfpqHUZ8QCPgHPUYBLaqQ2ta6HgkK_1R6Pfaher4HKfXlgV-9JnK_b955ZYUMOwUxS12HlZxZbLOHJp10t-Qsh95OSbixhDRIHinp70dqv-YFIBxLzjBwHnebKY1wyNduhw2CPmntmE1hFrSIFuxOauh3Y_f8%3D)] don_ppe->absorb collect Collect debris into a sealable container absorb->collect label_waste Label as hazardous waste collect->label_waste manage_waste Manage as hazardous waste per protocol label_waste->manage_waste

Sources

Handling

Personal protective equipment for handling Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate

Executive Summary & Chemical Identity Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4 or analogs) is a specialized N-protected amino acid derivative used primarily as a building block in peptide synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate (CAS: 71931-17-4 or analogs) is a specialized N-protected amino acid derivative used primarily as a building block in peptide synthesis and medicinal chemistry. While often perceived as a stable intermediate, its handling requires specific protocols due to its lipophilic nature and potential for sensitization.

This guide moves beyond generic safety advice, focusing on the specific physical properties of Cbz-protected amino esters that dictate PPE failure points—specifically, their ability to act as carriers across dermal barriers when solvated.

Chemical Profile
PropertyDetailOperational Implication
Physical State Pale yellow liquid or low-melting solidHigh viscosity liquids adhere to gloves; solids generate static-charged dust.
Primary Hazards Irritant (Skin/Eye/Resp), H302, H315, H319, H335Direct contact causes dermatitis; inhalation of aerosols triggers mucosal inflammation.
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO)Critical: The solvent carrier often dictates glove breakthrough time, not the solute itself.
Reactivity Stable under normal conditionsHydrolyzes in strong acids/bases; combustible.

Risk Assessment & PPE Selection Strategy

The "Carrier Solvent" Principle

A common error in handling Cbz-protected intermediates is selecting PPE based solely on the solute. This compound is frequently handled in Dichloromethane (DCM) or Ethyl Acetate . The lipophilic Cbz (benzyloxycarbonyl) group facilitates the migration of the molecule through compromised glove materials.

Your PPE strategy must address the solvent system first.

Personal Protective Equipment (PPE) Matrix
Body AreaStandard Protocol (Solid Handling)Enhanced Protocol (Solution/Synthesis)Rationale
Hands Nitrile (4 mil) Double Gloving: Laminate (Silver Shield) inner + Nitrile outerStandard nitrile degrades rapidly (<5 mins) in halogenated solvents often used with this compound.
Eyes Safety Glasses w/ side shieldsChemical Splash Goggles (Indirect Vent)Liquid splashes of amino esters are difficult to flush from eyes due to oil-like viscosity.
Respiratory Fume Hood (Face velocity: 100 fpm)Respirator (P100/OV Cartridge)Required only if working outside a hood (e.g., equipment maintenance).
Body Lab Coat (Poly/Cotton)Chemical Apron (Tyvek/Rubber)Cbz-esters stain and persist on cotton fibers; impermeable aprons prevent soak-through.

Operational Protocols

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/cap for crystallization. Cbz-derivatives can creep through threads.

  • Storage: Store at 2-8°C . Cold storage increases viscosity. Allow the container to reach room temperature before opening to prevent condensation, which hydrolyzes the ester.

Phase 2: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during transfer. Static electricity can cause the solid/viscous liquid to "jump" or aerosolize.

  • Static Control: Use an ionizing bar or anti-static gun if handling the solid form.

  • Taring: Tare the receiving vessel inside the fume hood. Do not transport open containers across the lab.

  • Liquid Transfer: Use positive displacement pipettes for viscous oil forms to prevent dripping.

Phase 3: Reaction & Synthesis
  • Ventilation: All operations involving heating or solvent reflux must occur in a certified fume hood.

  • Sash Height: Keep sash at the lowest working position to act as a physical shield against splash.

Phase 4: Waste Disposal

Never dispose of this compound down the drain. It is toxic to aquatic life and persists in water systems.

  • Liquid Waste: Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" depending on the solvent.

  • Solid Waste: Contaminated gloves and paper towels must go into "Hazardous Solid Waste" bins, not trash.

  • Destruction: The preferred method is incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated during combustion.

Visualized Decision Workflows

Logic Flow: PPE Selection Based on State

This diagram illustrates the decision-making process for selecting the correct glove and respiratory protection based on the chemical's physical state and solvent environment.

PPE_Decision_Matrix Start Start: Handling Ethyl 2-((benzyloxycarbonyl) (ethyl)amino)acetate State_Check Assess Physical State Start->State_Check Solid Solid / Pure Oil State_Check->Solid Solution Dissolved in Solvent State_Check->Solution Protocol_A PROTOCOL A: Single Nitrile Gloves Safety Glasses Fume Hood Solid->Protocol_A Low Risk Solvent_Check Identify Solvent Solution->Solvent_Check Halogenated Halogenated (e.g., DCM) Solvent_Check->Halogenated NonHalogenated Non-Halogenated (e.g., EtOAc, MeOH) Solvent_Check->NonHalogenated Protocol_B PROTOCOL B: Double Glove (Laminate + Nitrile) Splash Goggles Fume Hood Halogenated->Protocol_B High Permeation Risk Protocol_C PROTOCOL C: Double Nitrile (Change every 15 min) Splash Goggles Fume Hood NonHalogenated->Protocol_C Med Permeation Risk

Figure 1: PPE Selection Logic based on solvent compatibility and physical state.

Logic Flow: Spill Response

Immediate actions to take in the event of a spill, distinguishing between minor (manageable) and major (evacuation required) incidents.[1]

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<100mL, inside Hood) Assess->Minor Major Major (>100mL, outside Hood) Assess->Major Action_Minor 1. Alert Lab Personnel 2. Wear Double Gloves 3. Absorb with Vermiculite 4. Bag as HazWaste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Close Doors 3. Call EHS/Emergency 4. Do Not Re-enter Major->Action_Major

Figure 2: Decision matrix for spill response categorization and action.

Emergency Procedures

Exposure Response[1][2][3][4]
  • Eye Contact: Immediately flush with water for 15 minutes .[2][3][4] Hold eyelids open. The lipophilic nature of the compound requires prolonged irrigation to mechanically remove the oil. Seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[1][3] Wash skin with soap and water (do not use alcohol or solvents, as this enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Fire Fighting
  • Extinguishing Media: Water spray, Carbon Dioxide (CO2), Dry Chemical, or Alcohol-resistant foam.

  • Hazardous Combustion Products: Emits toxic fumes of Carbon oxides (CO, CO2) and Nitrogen oxides (NOx). Firefighters must wear SCBA.

References

  • Sigma-Aldrich. Safety Data Sheet: Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate. Retrieved from

  • PubChem. Compound Summary: N-Benzylglycine ethyl ester (Analogous Structure). National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Amides and Esters. Retrieved from

  • Thermo Fisher Scientific. Handling and Disposal of Organic Amines and Esters. Retrieved from

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